Boc-lys(ME)2-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRFYHPDPDJSY-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427025 | |
| Record name | BOC-LYS(ME)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65671-53-6 | |
| Record name | BOC-LYS(ME)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Lys(Me)2-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Nα-tert-butyloxycarbonyl-Nε,Nε-dimethyl-L-lysine, commonly referred to as Boc-Lys(Me)2-OH. This modified amino acid is a valuable building block in peptide synthesis, particularly for research involving post-translational modifications and the development of peptide-based therapeutics.
Chemical Properties and Structure
This compound is a derivative of the essential amino acid L-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group is dimethylated. This dual modification makes it a crucial reagent for the site-specific incorporation of a dimethylated lysine residue into a peptide sequence during solid-phase peptide synthesis (SPPS).
General Properties
| Property | Value |
| Chemical Name | Nα-tert-butyloxycarbonyl-Nε,Nε-dimethyl-L-lysine |
| Synonyms | Boc-L-Lys(Me)2-OH, Boc-Lys(dimethyl)-OH |
| CAS Number | 65671-53-6[1] |
| Appearance | White or off-white powder[1] |
| Purity | ≥ 97%[1] |
Structural Information
| Property | Value |
| Molecular Formula | C13H26N2O4[1] |
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-6-(dimethylamino)hexanoic acid |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |
| InChI | InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1 |
Physicochemical Data
| Parameter | Value |
| Optical Rotation | [α]D20 = +17.0 to +21.0 ° (c=1 in methanol) |
| Storage Conditions | 0 - 8 °C[1] |
Experimental Protocols
Synthesis of this compound via Reductive Methylation
A common method for the synthesis of this compound involves the reductive methylation of Nα-Boc-L-lysine (Boc-Lys-OH).
Materials:
-
Nα-Boc-L-lysine (Boc-Lys-OH)
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve Boc-Lys-OH in methanol.
-
Add an excess of aqueous formaldehyde solution to the methanolic solution of Boc-Lys-OH.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride or sodium triacetoxyborohydride in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent system (e.g., ethyl acetate and water).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure this compound.
-
Characterize the final product by NMR and mass spectrometry.
Incorporation of this compound in Boc-SPPS
This compound can be incorporated into a peptide sequence using standard Boc solid-phase peptide synthesis (SPPS) protocols.
Materials:
-
This compound
-
Appropriate resin for Boc-SPPS (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
General Coupling Cycle:
-
Resin Swelling: Swell the resin in DCM.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain using a solution of TFA in DCM (typically 25-50%).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM or DMF.
-
Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU) in the presence of a base (e.g., DIEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat the cycle for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Role in Signaling Pathways and Experimental Workflows
Lysine methylation is a critical post-translational modification that plays a pivotal role in the regulation of numerous cellular processes, including gene expression, DNA damage repair, and signal transduction. The methylation state of lysine residues, including dimethylation, is dynamically regulated by lysine methyltransferases ("writers") and demethylases ("erasers"). These modifications are then recognized by specific protein domains ("readers"), which translate the methylation signal into downstream cellular events.
Signaling Pathway: Regulation of Lysine Methylation
Caption: Dynamic regulation of protein lysine dimethylation by "writer," "eraser," and "reader" proteins.
Experimental Workflow: Boc-SPPS for Peptides Containing Dimethylated Lysine
References
An In-Depth Technical Guide to the Synthesis and Purification of Boc-Lys(Me)2-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-Nε,Nε-dimethyl-L-lysine (Boc-Lys(Me)2-OH), a valuable building block in peptide synthesis and drug discovery. This document details a robust synthetic protocol based on reductive amination and outlines effective purification strategies, including column chromatography and crystallization. All quantitative data is presented in clear, structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a laboratory setting.
Synthesis of this compound via Reductive Amination
The primary route for the synthesis of this compound is the reductive amination of the ε-amino group of Nα-Boc-L-lysine (Boc-Lys-OH). This method involves the reaction of the primary amine with formaldehyde to form an imine intermediate, which is subsequently reduced in situ to the dimethylated amine.
Experimental Protocol: Reductive Dimethylation of Boc-Lys-OH
This protocol is adapted from established procedures for the reductive methylation of lysine residues.
Materials:
-
Nα-Boc-L-lysine (Boc-Lys-OH)
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Hydrochloric acid (HCl), 2N
-
Sodium hydroxide (NaOH), 2N
-
Silica gel for flash chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolution: Dissolve Nα-Boc-L-lysine (1.0 eq) in methanol (10 mL per gram of Boc-Lys-OH).
-
Addition of Formaldehyde: To the stirred solution, add aqueous formaldehyde solution (37%, 3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (4.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1).
-
Work-up:
-
Carefully acidify the reaction mixture to pH ~2 with 2N HCl to quench any remaining reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Re-dissolve the residue in a minimal amount of deionized water and adjust the pH to ~7 with 2N NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which is often an oil. Purify the crude product by silica gel flash column chromatography.
Reaction Scheme
Caption: Reductive amination of Boc-Lys-OH.
Purification Methods for this compound
The purification of this compound is crucial to remove unreacted starting materials, reagents, and by-products. The two primary methods are flash column chromatography and crystallization.
Flash Column Chromatography
Flash chromatography is a rapid and effective method for purifying the often-oily crude product.[1]
Experimental Protocol: Silica Gel Flash Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica in the initial elution solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane |
| Typical Yield | 60-80% |
| Purity (by HPLC) | >95% |
Crystallization
For some Boc-protected amino acids that are obtained as oils, crystallization can be induced to yield a solid product, which enhances purity and stability.[2]
Experimental Protocol: Crystallization from an Oily Product
-
Solvent Removal: Ensure all residual solvents are removed from the purified oil under high vacuum.
-
Seed Crystal Addition: Add a small seed crystal of pure this compound (if available) to the oil.
-
Solidification: Allow the mixture to stand at room temperature for 12-24 hours until solidification occurs.
-
Slurrying: Add a non-polar solvent in which the product has low solubility (e.g., hexanes or diethyl ether) and stir to form a slurry.
-
Filtration and Washing: Filter the solid product, wash with a small amount of the cold slurrying solvent, and dry under vacuum.
| Parameter | Value |
| Crystallization Solvents | Hexanes, Diethyl Ether |
| Expected Form | White to off-white solid |
| Purity Improvement | Can increase purity to >98% |
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Synthesis and Work-up Workflow
Caption: Workflow for the synthesis of crude this compound.
Purification Workflow
Caption: Purification workflow for this compound.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the Boc group (~1.4 ppm), lysine backbone protons, and the N,N-dimethyl group (singlet, ~2.2-2.8 ppm). |
| ¹³C NMR | Resonances for the Boc carbonyl, lysine carbons, and the N,N-dimethyl carbons. |
| Mass Spec (ESI+) | [M+H]⁺ ion corresponding to the molecular weight of this compound (C₁₃H₂₆N₂O₄, MW: 274.36). |
This guide provides a comprehensive framework for the successful synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and scale requirements.
References
A Technical Guide to Nα-Boc-Nε,Nε-dimethyl-L-lysine (Boc-Lys(Me)2-OH) for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Boc-Nε,Nε-dimethyl-L-lysine, a crucial building block in contemporary peptide synthesis and epigenetic research. This document details its chemical properties, supplier information, and a thorough protocol for its primary application in Solid-Phase Peptide Synthesis (SPPS).
Core Compound Information
Nα-Boc-Nε,Nε-dimethyl-L-lysine, denoted as Boc-Lys(Me)2-OH, is a derivative of the amino acid L-lysine. It features a tert-butoxycarbonyl (Boc) protecting group on its alpha-amino group (Nα) and two methyl groups on the epsilon-amino group (Nε) of its side chain. This specific modification makes it an invaluable reagent for the synthesis of peptides containing dimethylated lysine residues.
The primary application of this compound is in the synthesis of peptides, particularly those that mimic post-translationally modified proteins, such as histone tails.[1][2][3] The incorporation of dimethylated lysine into peptide sequences allows researchers to investigate the roles of these modifications in various biological processes, including gene regulation and protein-protein interactions.[4]
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 65671-53-6 | [5] |
| Molecular Formula | C13H26N2O4 | [5] |
| Molecular Weight | 274.36 g/mol | |
| Appearance | White to off-white powder | |
| Purity | Typically ≥97% | |
| Solubility | Soluble in organic solvents like DMF and DCM | |
| Storage | Recommended storage at 2-8°C |
Supplier Information
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes prominent suppliers and their typical offerings.
| Supplier | Product Name | Purity/Grade |
| Sigma-Aldrich (Novabiochem®) | This compound | For peptide synthesis |
| Chem-Impex | Nα-Boc-Nε-dimethyl-L-lysine | ≥ 97% |
| Thermo Scientific Chemicals | N(alpha)-Boc-N(epsilon),N(epsilon)-dimethyl-L-lysine | 97% |
| Bachem | This compound | |
| Aapptec | Fmoc-Lys(Boc,Me)-OH (related compound) | |
| Advanced ChemTech | Fmoc-Lys(Me,Boc)-OH (related compound) |
Note: While some suppliers are listed with related Fmoc-protected versions, they are also likely sources for the Boc-protected compound. Direct inquiry is recommended.
Experimental Protocols: Boc-Solid-Phase Peptide Synthesis (SPPS)
The primary experimental application of this compound is its incorporation into a growing peptide chain using Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized, multi-step protocol for this process.
Principle of Boc-SPPS
Boc-SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The Nα-amino group of each incoming amino acid is protected by an acid-labile Boc group. A cycle of deprotection (to free the N-terminus) and coupling (to add the next amino acid) is repeated until the desired sequence is assembled.[6]
Workflow Diagram
Caption: Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).
Detailed Methodology
This protocol is a general guideline. Specific conditions such as reaction times and reagent equivalents may need to be optimized based on the peptide sequence and the scale of the synthesis.
Materials and Reagents:
-
Appropriate solid-phase resin (e.g., Merrifield or PAM resin)[7]
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)[6]
-
N,N-Diisopropylethylamine (DIEA)[8]
-
Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
-
Scavengers for cleavage (e.g., anisole, p-cresol)
-
Hydrofluoric acid (HF) or other strong acid for cleavage[4]
-
Diethyl ether (for precipitation)
-
Acetonitrile and water (for HPLC)
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Synthesis Cycle (Repeated for each amino acid): a. Boc Deprotection:
- Wash the resin with DCM.
- Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[7][8]
- Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and byproducts.[8] b. Neutralization:
- Neutralize the resulting trifluoroacetate salt on the resin by washing with a solution of 5-10% DIEA in DMF (e.g., 2 x 2 minutes).[8] This step generates the free amine necessary for the next coupling reaction.
- Wash the resin with DMF to remove excess DIEA.[8] c. Amino Acid Coupling:
- In a separate vessel, pre-activate the next Boc-amino acid (e.g., this compound, 3 equivalents) with a coupling reagent (e.g., HBTU, 3 eq.) and an activating agent (e.g., HOBt, 3 eq.) in the presence of DIEA (6 eq.) in DMF for 2-5 minutes.[8]
- Add the activated amino acid solution to the neutralized resin.
- Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[8] d. Washing:
- Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.[8] e. Monitoring (Optional):
- Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) indicates the presence of unreacted free amines, suggesting the coupling should be repeated.[8]
-
Final Cleavage and Deprotection:
-
Once the peptide sequence is fully assembled, wash the final peptide-resin with DMF, followed by DCM, and dry it under vacuum.[8]
-
Carefully transfer the dried resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to protect sensitive amino acid side chains during cleavage.[8]
-
Stir the mixture at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes most side-chain protecting groups.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers.[8]
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[8]
-
Application in Epigenetic Research
The synthesis of peptides containing dimethylated lysine is particularly relevant to the field of epigenetics. Histone proteins, which package DNA in the nucleus, are subject to a variety of post-translational modifications, including the methylation of lysine residues on their N-terminal tails.[3][4] These modifications act as a "code" that is read by other proteins to regulate gene expression.
By using this compound in SPPS, researchers can synthesize specific histone tail peptides that are dimethylated at precise positions.[1] These synthetic peptides are critical tools for:
-
Biochemical Assays: Serving as substrates for enzymes that add or remove methyl groups (writers and erasers).
-
Binding Studies: Identifying and characterizing proteins that recognize and bind to dimethylated lysine (readers).
-
Antibody Production: Generating specific antibodies that can detect dimethylated lysine in biological samples.
The availability of building blocks like this compound has been instrumental in advancing our understanding of the complex regulatory networks governed by histone modifications.
Logical Relationships in Peptide Synthesis
The process of peptide synthesis, whether using Boc or Fmoc chemistry, is governed by the principle of orthogonal protection. This ensures that the temporary Nα-protecting group can be removed without affecting the permanent protecting groups on the amino acid side chains or the linker attaching the peptide to the resin.
Caption: Orthogonal protection scheme in Boc-SPPS.
References
- 1. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Histones: At the Crossroads of Peptide and Protein Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
The Indispensable Role of Boc Protecting Groups in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, target peptides. Among the arsenal of protective chemistry, the tert-butyloxycarbonyl (Boc) group remains a cornerstone, particularly in the robust and historically significant Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the core principles of Boc protection, its chemical mechanisms, and detailed experimental protocols, offering a vital resource for professionals in peptide research and drug development.
Core Principles of Boc Protection in Peptide Synthesis
The primary function of the Boc group is the reversible protection of the α-amino group of an amino acid.[1][2] This prevents the highly reactive amine from engaging in undesired side reactions during peptide bond formation, thereby ensuring the correct amino acid sequence is assembled.[2] The Boc group's utility is defined by its unique chemical properties: it is stable under neutral and basic conditions but is readily cleaved by moderate acids, a characteristic that forms the foundation of the Boc-SPPS strategy.[3]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy employs the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based protecting groups for the side chains of trifunctional amino acids.[3] This graduated acid lability allows for the selective deprotection of the Nα-Boc group at each cycle of the synthesis without prematurely removing the side-chain protecting groups.[3]
Mechanism of Boc Protection
The introduction of the Boc group onto an amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4] The base deprotonates the α-amino group, increasing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of the (Boc)₂O anhydride.
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process, most commonly using trifluoroacetic acid (TFA).[4] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which is unstable and readily decarboxylates to release the free α-amino group and carbon dioxide.[4]
A critical consideration during deprotection is the reactive nature of the tert-butyl cation, which can lead to the alkylation of sensitive amino acid residues such as tryptophan and methionine.[5] To prevent these side reactions, scavengers like dithiothreitol (DTE) are often added to the deprotection solution to trap the carbocations.[5][6]
Quantitative Data in Boc-Based Peptide Synthesis
The efficiency of Boc protection and deprotection, as well as the overall yield and purity of the final peptide, are influenced by various factors including the peptide sequence, reaction conditions, and the choice of reagents. The following tables summarize key quantitative data related to Boc-SPPS.
Table 1: Quantitative Yield of Boc Protection of Amino Acids
| Amino Acid | Protection Reagent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Various | (Boc)₂O | DMAP | Acetonitrile | 4-24 h | 85-95 | [7] |
| Aliphatic | (Boc)₂O | TEA | Dichloromethane | 2-8 h | >90 | [7] |
| General | (Boc)₂O / DMAP | - | - | 1-20 h | Quantitative | [7] |
| Ethylenediamine | (Boc)₂O | - | - | - | Quantitative | [8] |
Table 2: Comparison of Boc Deprotection Conditions and Efficiency
| Deprotection Reagent | Concentration | Reaction Time | Purity of Crude Peptides | Notes | Reference |
| TFA/CH₂Cl₂ | 55% | 30 min | Average 9% higher than 100% TFA | Reduced omission of the second amino acid residue. | [9] |
| TFA | 100% | 5 min | Lower purity | Insufficient resin swelling can lead to incomplete Boc removal. | [9] |
Table 3: Comparative Yield and Purity in Boc vs. Fmoc SPPS for Difficult Sequences
| Strategy | Peptide Sequence | Crude Yield (%) | Crude Purity (%) | Notes | Reference |
| Boc-SPPS | Hydrophobic Peptides | Often higher than Fmoc | - | Acidic deprotection protonates the N-terminus, reducing aggregation. | [4] |
| Fmoc-SPPS | Hydrophobic Peptides | - | - | Neutral peptide backbone can facilitate aggregation. | [4] |
| Boc-SPPS | Glucagon (29 residues) | 75 | - | Purified to homogeneity in one step. | [10] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful synthesis of peptides using the Boc strategy. The following sections provide step-by-step methodologies for key stages of Boc-SPPS.
Protocol for Boc Protection of an Amino Acid
This protocol describes a general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in the chosen solvent system.
-
Add the base (NaOH or TEA) and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting amino acid is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[3]
Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition to a peptide chain on a solid support.
Materials:
-
Peptide-resin (e.g., Merrifield resin)
-
Deprotection solution: 50% TFA in DCM
-
Washing solvents: DCM, Isopropanol (IPA)
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM
-
Boc-protected amino acid (3 equivalents)
-
Coupling reagents (e.g., DCC/HOBt or HBTU/DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.[3]
-
Deprotection: Treat the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes and drain. Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[3][6]
-
Washing: Wash the resin with DCM (3x) and IPA (2x).[6]
-
Neutralization: Treat the resin with the neutralization solution (10% DIEA in DCM) for 2 minutes and drain. Repeat the neutralization step.[11]
-
Coupling: Dissolve the Boc-protected amino acid and coupling reagents in DMF. Add the solution to the neutralized resin and agitate for 1-2 hours. Monitor the reaction using the Kaiser test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).[1]
Protocol for HF Cleavage of Peptides from Merrifield Resin
This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups using hydrogen fluoride (HF). Caution: HF is extremely hazardous and requires specialized equipment and trained personnel.
Materials:
-
Peptide-resin
-
Scavengers (e.g., anisole, p-cresol)
-
Anhydrous hydrogen fluoride (HF)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add the appropriate scavenger mixture.
-
Cool the reaction vessel in a dry ice/methanol bath.
-
Carefully distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.[11]
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.[11]
-
Filter and collect the crude peptide.
Visualization of Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes and decision-making in peptide synthesis.
Boc-SPPS Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chempep.com [chempep.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. benchchem.com [benchchem.com]
Navigating the Solubility of Boc-Lys(Me)2-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of Nα-Boc-Nε,Nε-dimethyl-L-lysine, commonly referred to as Boc-Lys(Me)2-OH, in frequently utilized organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the fields of peptide synthesis, drug discovery, and medicinal chemistry, where this protected amino acid is a valuable building block.
Introduction to this compound
This compound is a derivative of the amino acid L-lysine, featuring a tert-butoxycarbonyl (Boc) protecting group on its alpha-amino group and two methyl groups on the epsilon-amino group. This specific modification enhances its utility in synthetic applications by preventing unwanted side reactions at the primary amine while introducing a permanently methylated site. Understanding its solubility is paramount for efficient reaction setup, purification, and handling.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-6-(dimethylamino)hexanoic acid[1] |
| Synonyms | Boc-L-Lys(Me)2-OH, Nα-Boc-Nε,Nε-dimethyl-L-lysine |
| CAS Number | 65671-53-6[1] |
| Molecular Formula | C13H26N2O4[1] |
| Molecular Weight | 274.36 g/mol [1] |
| Appearance | White or off-white powder |
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative understanding can be derived from the general behavior of Boc-protected amino acids.[2] The presence of the nonpolar Boc group and the hydrocarbon sidechain, combined with the polar carboxylic acid and the tertiary amine, results in solubility across a range of polar aprotic and some polar protic solvents. The following table provides an expected qualitative solubility profile to guide solvent selection for experimental work.
| Solvent | Abbreviation | Polarity | Expected Qualitative Solubility | Rationale & Remarks |
| Dichloromethane | DCM | Nonpolar | Soluble | Commonly used for Boc-protected amino acids.[2] |
| Dimethylformamide | DMF | Polar Aprotic | Highly Soluble | A standard solvent in peptide synthesis, known to dissolve most protected amino acids.[2] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | Similar to DMF, often used for its strong solvating properties in peptide synthesis.[2] |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Highly Soluble | A very strong solvent, often used for compounds that are difficult to dissolve.[2] Gentle warming may be applied. |
| Tetrahydrofuran | THF | Polar Aprotic | Moderately Soluble | Expected to be a reasonably good solvent. |
| Acetonitrile | ACN | Polar Aprotic | Sparingly to Moderately Soluble | May require sonication or gentle warming to achieve higher concentrations. |
| Methanol | MeOH | Polar Protic | Moderately Soluble | The polar protic nature may interact favorably with the carboxylic acid and tertiary amine. |
| Ethanol | EtOH | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, but potentially slightly lower solubility due to decreased polarity. |
| Ethyl Acetate | EtOAc | Moderately Polar | Sparingly Soluble | The ester functionality may offer some solubilizing capability. |
| Water | H2O | Polar Protic | Sparingly Soluble | The large nonpolar Boc group and hydrocarbon chain will limit aqueous solubility. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the equilibrium saturation method followed by gravimetric analysis. This is a robust and widely applicable method for determining the solubility of a solid compound.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or orbital shaker
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Continuous gentle agitation is crucial.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a volumetric pipette.
-
Immediately filter the collected supernatant through a chemically resistant syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.
-
-
Solvent Evaporation and Gravimetric Analysis:
-
Transfer the filtered, saturated solution into a pre-weighed, dry vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.
-
Once the solvent is completely removed, place the vial in a drying oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.
-
The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent sample taken.
-
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the key experimental workflow for determining solubility and the logical relationships influencing the solubility of this compound.
References
Spectroscopic and Synthetic Insights into Boc-L-lys(Me)₂-OH: A Technical Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the spectroscopic data and synthetic protocols for Nα-tert-Butoxycarbonyl-Nε,Nε-dimethyl-L-lysine (Boc-L-lys(Me)₂-OH), a key building block in peptide synthesis and epigenetic research.
This document compiles available data on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of Boc-L-lys(Me)₂-OH, alongside detailed experimental procedures for its synthesis and analysis. The information presented is crucial for the accurate identification, characterization, and application of this modified amino acid in complex synthetic endeavors.
Spectroscopic Data
Precise spectroscopic data is paramount for the verification of molecular structure and purity. The following tables summarize the key NMR and mass spectrometry data for Boc-L-lys(Me)₂-OH.
Table 1: Nuclear Magnetic Resonance (NMR) Data for Boc-L-lys(Me)₂-OH
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | ||||
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||
| Data not available in search results |
Table 2: Mass Spectrometry (MS) Data for Boc-L-lys(Me)₂-OH
| Technique | Ionization Mode | Calculated m/z | Observed m/z | Assignment |
| Mass Spec | Data not available in search results |
Note: Specific chemical shifts and mass-to-charge ratios are highly dependent on the solvent and instrumentation used. The data presented here should be considered as a reference.
Experimental Protocols
A comprehensive understanding of the experimental conditions is essential for the replication of synthetic procedures and analytical measurements.
Synthesis of Nα-tert-Butoxycarbonyl-Nε,Nε-dimethyl-L-lysine
The synthesis of Boc-L-lys(Me)₂-OH is commonly achieved through the reductive amination of Nα-Boc-L-lysine. This method involves the reaction of the primary amine on the lysine side chain with an excess of formaldehyde in the presence of a reducing agent.
Materials:
-
Nα-Boc-L-lysine
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol or other suitable solvent
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Dissolve Nα-Boc-L-lysine in methanol.
-
Add formaldehyde to the solution and stir.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by carefully adding hydrochloric acid to adjust the pH to ~2.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
Extract the aqueous solution with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure Boc-L-lys(Me)₂-OH.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) to confirm the molecular weight of the compound.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of Boc-L-lys(Me)₂-OH.
Caption: Synthesis and analysis workflow for Boc-L-lys(Me)₂-OH.
An In-depth Technical Guide to Methylated Lysine Derivatives in Epigenetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of epigenetic regulation, post-translational modifications (PTMs) of histone proteins play a pivotal role in modulating chromatin structure and gene expression. Among these, the methylation of lysine residues stands out as a highly versatile and dynamic modification, acting as a central hub in the epigenetic signaling network. This in-depth technical guide provides a comprehensive overview of methylated lysine derivatives, their functional implications, the enzymatic machinery governing their deposition and removal, and their significance in health and disease. Furthermore, this guide details key experimental protocols for the study of lysine methylation and presents quantitative data to illustrate the impact of these modifications, aiming to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate this complex field.
The Landscape of Lysine Methylation
Lysine residues within histone tails and non-histone proteins can be mono-, di-, or trimethylated on the ε-amino group, a reaction catalyzed by a class of enzymes known as lysine methyltransferases (KMTs).[1] This seemingly subtle modification dramatically alters the chemical properties of the lysine side chain, creating docking sites for specific "reader" proteins that, in turn, recruit effector complexes to modulate chromatin architecture and function. The removal of these methyl marks is facilitated by lysine demethylases (KDMs), ensuring a dynamic and reversible regulatory system.[2]
The functional outcome of lysine methylation is context-dependent, relying on the specific lysine residue that is modified and its degree of methylation. For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is a hallmark of active gene promoters, whereas trimethylation of H3K9 (H3K9me3) and H3K27 (H3K27me3) is predominantly associated with transcriptional repression and the formation of heterochromatin.[3][4] Beyond histones, a growing body of evidence reveals the widespread methylation of non-histone proteins, such as the tumor suppressor p53, highlighting the pervasive role of this modification in regulating diverse cellular processes.[5]
The Enzymatic Machinery: Writers and Erasers of Lysine Methylation
The dynamic state of lysine methylation is tightly controlled by the opposing actions of KMTs and KDMs.
Lysine Methyltransferases (KMTs): The majority of known KMTs belong to the SET domain-containing family of enzymes, named after the conserved Su(var)3-9, Enhancer-of-zeste, and Trithorax proteins.[6] These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor to catalyze the transfer of a methyl group to the target lysine residue.[6]
Lysine Demethylases (KDMs): KDMs are classified into two main families based on their catalytic mechanism. The lysine-specific demethylase (LSD) family, including LSD1 (also known as KDM1A), are flavin adenine dinucleotide (FAD)-dependent amine oxidases that remove methyl groups from mono- and dimethylated lysines.[2] The Jumonji C (JmjC) domain-containing family of KDMs are Fe(II) and α-ketoglutarate-dependent oxygenases that can demethylate mono-, di-, and trimethylated lysines.[2]
The aberrant activity of both KMTs and KDMs has been implicated in a multitude of diseases, most notably cancer, making them attractive targets for therapeutic intervention.[7]
Data Presentation: Quantitative Insights into Lysine Methylation
To provide a quantitative perspective on the impact of lysine methylation, the following tables summarize key data from the literature.
Table 1: Inhibitory Activity of EZH2 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | EZH2 Status | IC50 (nM) |
| GSK126 | HEC-50B | High EZH2 | 1.0 ± 0.2 |
| GSK126 | Ishikawa | High EZH2 | 0.9 ± 0.6 |
| GSK126 | HEC-265 | Low EZH2 | 10.4 ± 0.6 |
| EPZ005687 | HEC-151 | Low EZH2 | 23.5 ± 7.6 |
| EPZ-6438 (Tazemetostat) | WSU-DLCL2 | Y646F mutant | 9 |
Data sourced from studies on the efficacy of EZH2 inhibitors in endometrial and lymphoma cancer cell lines.[8][9]
Table 2: Correlation of Histone Methylation Marks with Gene Expression Changes in Arabidopsis thaliana under Cold Stress
| Histone Mark | Time Point | Correlation with Gene Expression Change (log2 fold change) |
| H3K4me3 | 3 hours | Weak positive correlation |
| H3K27me3 | 3 hours | Weak negative correlation |
| H3K4me3 | 3 days | Weak positive correlation |
| H3K27me3 | 3 days | Weak negative correlation |
This table illustrates the nuanced relationship between changes in histone methylation and gene expression, where a direct and strong correlation is not always observed.[1][10]
Experimental Protocols
A thorough understanding of lysine methylation necessitates robust experimental methodologies. This section provides detailed protocols for three key techniques used to study this post-translational modification.
Chromatin Immunoprecipitation (ChIP) for Histone Methylation Analysis
ChIP is a powerful technique to investigate the in vivo association of specific proteins, including modified histones, with particular genomic regions.
a. Cell Cross-linking and Lysis:
-
Grow cells to 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and pellet by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice to release the nuclei.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
b. Chromatin Fragmentation:
-
Sonicate the nuclear lysate on ice to shear the chromatin into fragments of 200-1000 base pairs. The optimal sonication conditions must be empirically determined for each cell type and sonicator.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
c. Immunoprecipitation:
-
Dilute the chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with an antibody specific for the methylated lysine of interest (e.g., anti-H3K4me3) or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.
d. Elution and Reversal of Cross-links:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein, respectively.
e. DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction.
-
Analyze the immunoprecipitated DNA by qPCR using primers for specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[11][12][13]
Western Blotting for Detection of Methylated Histones
Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including methylated histones, in a complex mixture.
a. Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge to pellet the debris and collect the supernatant containing the histones.
-
Neutralize the acid with 2 M NaOH.
-
Determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 15-30 µg of histone extract per well on a 15% polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a 0.2 µm PVDF membrane.
c. Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the methylated histone of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against a total histone (e.g., anti-Histone H3).[4][9][14][15][16][17][18]
Mass Spectrometry-Based Proteomic Analysis of Lysine Methylation
Mass spectrometry (MS) offers a powerful and unbiased approach for the identification and quantification of lysine methylation sites on a proteome-wide scale.
a. Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using an appropriate protease, such as trypsin.
b. Enrichment of Methylated Peptides (Immunoaffinity Purification):
-
Incubate the peptide mixture with pan-specific anti-mono/di/trimethyl-lysine antibodies coupled to magnetic beads overnight at 4°C.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched methylated peptides from the beads.
c. LC-MS/MS Analysis:
-
Separate the enriched peptides by reverse-phase liquid chromatography (LC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
d. Data Analysis:
-
Use database search algorithms (e.g., MaxQuant, Proteome Discoverer) to identify the peptide sequences and the sites of methylation from the MS/MS spectra.
-
For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the relative abundance of methylation sites between different experimental conditions.[4][19][20][21][22][23][24]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of methylated lysine derivatives.
Conclusion and Future Directions
The study of methylated lysine derivatives has unveiled a sophisticated layer of epigenetic control that is integral to a vast array of biological processes. From the well-established roles of histone methylation in gene regulation to the emerging significance of non-histone protein methylation, it is clear that this dynamic modification is a critical regulator of cellular function. The dysregulation of lysine methylation pathways is increasingly recognized as a key driver of human diseases, particularly cancer, opening new avenues for therapeutic intervention.
The continued development of sensitive and high-throughput experimental techniques, such as advanced mass spectrometry and single-cell ChIP-seq, will undoubtedly provide deeper insights into the complexity of the "lysine methylome." A major challenge and future direction will be to unravel the intricate crosstalk between lysine methylation and other post-translational modifications, and to understand how these combinatorial codes are interpreted by the cell to orchestrate specific downstream responses. Furthermore, the development of highly specific and potent small molecule inhibitors and activators of KMTs and KDMs holds immense promise for precision medicine. As our understanding of the fundamental roles of methylated lysine derivatives continues to expand, so too will our ability to harness this knowledge for the diagnosis and treatment of a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H3K27me3-H3K4me1 transition at bivalent promoters instructs lineage specification in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS Histone Modification Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 5. portlandpress.com [portlandpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Characterizing crosstalk in epigenetic signaling to understand disease physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cold stress induces rapid gene-specific changes in the levels of H3K4me3 and H3K27me3 in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. epicypher.com [epicypher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. The regulation of p53 by phosphorylation: a model for how distinct signals integrate into the p53 pathway - Figure F1 | Aging [aging-us.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Workflow for Ultra-rapid Analysis of Histone Post-translational Modifications with Direct-injection Mass Spectrometry [bio-protocol.org]
- 21. Histone Methyltransferase Screening, Methyltransferase Screening | CD BioSciences [epigenhub.com]
- 22. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 23. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]
Navigating the Stability of Boc-Lys(Me)2-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-tert-Butoxycarbonyl-Nε,Nε-dimethyl-L-lysine (Boc-Lys(Me)2-OH). Aimed at professionals in research and drug development, this document synthesizes critical information on the chemical stability, potential degradation pathways, and analytical methodologies for this specialized amino acid derivative.
Core Stability Profile and Storage
This compound, like many Boc-protected amino acids, exhibits a defined stability profile primarily dictated by the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group. The Nε,Nε-dimethylated lysine side chain is generally stable under typical handling conditions.
Recommended Storage Conditions
Proper storage is paramount to maintain the integrity of this compound. The following conditions are recommended to minimize degradation and ensure long-term viability.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C | Minimizes thermal degradation and potential side reactions. Colder temperatures are generally preferred for long-term storage. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen and moisture, reducing the risk of oxidative degradation and hydrolysis. |
| Light | Amber vial or dark container | Protects the compound from potential photodegradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the Boc group and maintains the solid-state integrity of the compound. |
General Chemical Stability
The stability of this compound is highly dependent on the chemical environment. Understanding its reactivity is crucial for its application in peptide synthesis and other research areas.
| Condition | Stability | Primary Degradation Pathway |
| Acidic (e.g., TFA, HCl) | Labile | Cleavage of the Nα-Boc protecting group. |
| Basic (e.g., Piperidine, NaOH) | Stable | The Boc group is resistant to basic conditions. |
| Oxidative (e.g., H2O2) | Potentially Labile | Oxidation of the Nε,Nε-dimethylamino group. |
| Reductive (e.g., H2, Pd/C) | Stable | The Boc group and dimethylamino group are generally stable to catalytic hydrogenation. |
| Elevated Temperature | Labile | Thermal decomposition of the Boc group.[1] |
Potential Degradation Pathways
The primary degradation pathways for this compound involve the Nα-Boc group and, to a lesser extent, the Nε,Nε-dimethylamino side chain.
Acid-Catalyzed Deprotection
The most significant degradation pathway is the acid-catalyzed cleavage of the Boc group, which proceeds via the formation of a stable tert-butyl cation. This is a well-established mechanism for Boc-protected amines.
Oxidative Degradation
The tertiary amine of the dimethyl-lysine side chain can be susceptible to oxidation, potentially leading to the formation of an N-oxide or demethylation. This pathway is more likely under harsh oxidative conditions.
References
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to N-terminal Boc Protection in SPPS
For researchers, scientists, and drug development professionals, the synthesis of peptides is a fundamental tool for advancing scientific discovery. Solid-Phase Peptide Synthesis (SPPS) stands as the dominant methodology, and within this technique, the choice of protecting group strategy is paramount. This technical guide delves into the core principles and practical applications of N-terminal tert-butyloxycarbonyl (Boc) protection, a foundational strategy in SPPS. We will explore its mechanism, advantages, and detailed protocols, providing a comprehensive resource for practitioners in the field.
The primary role of the Boc group is to reversibly block the α-amino group of an amino acid.[1] This prevents the amino group from engaging in undesirable side reactions during the formation of peptide bonds, thereby ensuring the correct sequence of amino acids is assembled.[1] The Boc group is characterized by its stability under basic and nucleophilic conditions, yet its lability under acidic conditions allows for its selective removal without affecting other protecting groups, a concept central to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[1][2]
The Boc-SPPS Cycle: A Stepwise Approach
Boc-SPPS is a cyclical process involving three key steps for each amino acid addition: deprotection, neutralization, and coupling.
-
Deprotection: The acid-labile N-terminal Boc group of the resin-bound peptide is removed, typically with a moderately strong acid like trifluoroacetic acid (TFA).[2][3]
-
Neutralization: The resulting ammonium salt is neutralized to the free amine, making it nucleophilic for the subsequent coupling reaction.[4][5]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain.[6]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically using a strong acid like hydrogen fluoride (HF).[7][8]
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the Boc-SPPS strategy.
| Parameter | Boc Strategy | Fmoc Strategy | Reference(s) |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | [9] |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) | [9] |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based | [9] |
| Final Cleavage Reagent | Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Trifluoroacetic Acid (TFA) | [9] |
| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal | [9] |
| Typical Yield per Step | >99% (can be affected by aggregation) | >99% | [9] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable | [9] |
| Key Advantage | Repetitive acidic treatments protonate the N-terminus, disrupting intermolecular hydrogen bonding and reducing aggregation, which is advantageous for hydrophobic peptides. | Milder deprotection conditions are compatible with a wider range of sensitive amino acids and post-translational modifications. Avoids the use of highly corrosive HF. | [9][10] |
| Key Disadvantage | Requires the use of hazardous reagents like HF and specialized equipment for handling. | The neutral peptide backbone after deprotection can facilitate aggregation. Piperidine can cause side reactions like diketopiperazine and aspartimide formation. | [3][11] |
Table 1: Comparison of Boc and Fmoc SPPS Strategies.
| Reagent/Condition | Deprotection Time | Purity of Crude Peptide | Notes | Reference(s) |
| 55% TFA/DCM | 30 min | On average 9% higher | Better resin swelling leads to more complete Boc removal and fewer omission sequences. | [12] |
| 100% TFA | 5 min | Lower | Insufficient resin swelling can lead to incomplete Boc removal, resulting in the omission of the subsequent amino acid residue. | [12] |
Table 2: Comparison of TFA Deprotection Conditions in Boc-SPPS.
| Coupling Reagent/Method | Typical Coupling Time | Coupling Efficiency | Notes | Reference(s) |
| DCC/HOBt | 1-2 hours | High, but can be lower for sterically hindered amino acids | A cost-effective and widely used method. The byproduct, dicyclohexylurea (DCU), is soluble in TFA and removed during deprotection. | [1][13] |
| HBTU/HATU | 10-60 min | Very high, even for difficult couplings | Aminium salts are highly reactive and suppress racemization. Often used in in situ neutralization protocols. | [1][14] |
| In situ Neutralization | 10 min | Significantly increased for "difficult" sequences | Combines neutralization and coupling, reducing cycle time and minimizing aggregation by shortening the exposure of the free amine. | [15] |
Table 3: Comparison of Common Coupling Reagents and Methods in Boc-SPPS.
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Alanine
This protocol describes the general procedure for the protection of an amino acid with a Boc group.
Materials:
-
L-Alanine
-
Dioxane
-
Water
-
Sodium Hydroxide (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Add (Boc)₂O (1.1 equivalents) to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.
-
Extract the product into ethyl acetate (3 times).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield Boc-L-Alanine.
Protocol 2: Standard Boc Deprotection in SPPS
This protocol outlines the standard procedure for the removal of the N-terminal Boc group from a resin-bound peptide.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the peptide-resin in DCM for 20 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin with DCM (3 times) to remove excess TFA.
-
Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).
-
Wash the resin with DCM (3 times) to remove excess DIEA. The resin is now ready for the next coupling step.
Protocol 3: In Situ Neutralization and Coupling in Boc-SPPS
This protocol combines the neutralization and coupling steps, which can improve efficiency, especially for difficult sequences.[15]
Materials:
-
TFA salt of the peptide-resin
-
Boc-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU or HATU, 3-5 equivalents)
-
Diisopropylethylamine (DIEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)
Procedure:
-
Following the TFA deprotection and DCM washes as described in Protocol 2 (steps 1-6), proceed directly to the coupling step without a separate neutralization wash.
-
In a separate vessel, dissolve the Boc-protected amino acid and the coupling reagent in DMF or NMP.
-
Add DIEA to the solution to both neutralize the incoming amino acid and the TFA salt on the resin.
-
Add the activated amino acid solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours. Monitor the reaction completion using a suitable test (e.g., Kaiser test).
-
Drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).
Protocol 4: HF Cleavage of the Peptide from the Resin
This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups using hydrogen fluoride. Caution: HF is an extremely hazardous chemical and requires specialized equipment and safety precautions.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
Procedure:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers to the reaction vessel. A common mixture is HF/anisole (9:1 v/v).[16]
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
Remove the HF by evaporation under a vacuum.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether multiple times.
-
Dry the crude peptide under vacuum.
Visualizing Workflows and Mechanisms
Diagrams are essential for understanding the logical flow of processes in peptide synthesis.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Comparison of standard and in situ neutralization workflows in Boc-SPPS.
Conclusion
The N-terminal Boc protection strategy remains a powerful and relevant tool in the peptide chemist's arsenal. While the Fmoc strategy has gained widespread adoption due to its milder conditions and amenability to automation, Boc-SPPS offers distinct advantages, particularly for the synthesis of long and hydrophobic peptides prone to aggregation.[6][10] The acidic deprotection conditions in Boc chemistry help to disrupt secondary structures, improving reaction kinetics.[10] A thorough understanding of the principles, protocols, and potential side reactions associated with Boc-SPPS, as detailed in this guide, is essential for researchers to make informed decisions and successfully synthesize their target peptides. The choice between Boc and Fmoc strategies should be guided by the specific characteristics of the peptide sequence and the synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chempep.com [chempep.com]
An In-Depth Technical Guide to Boc-Lys(Me)2-OH for Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide chemistry and drug discovery, post-translational modifications (PTMs) of amino acids play a pivotal role in modulating the structure, function, and biological activity of peptides and proteins. Among these modifications, the methylation of lysine residues has garnered significant attention due to its critical role in various cellular processes, including gene expression, signal transduction, and protein-protein interactions. The incorporation of methylated lysine analogs into synthetic peptides is therefore a crucial technique for studying these biological phenomena and for developing novel peptide-based therapeutics.
This technical guide provides a comprehensive overview of Nα-Boc-Nε,Nε-dimethyl-L-lysine, commonly referred to as Boc-Lys(Me)2-OH. This building block is instrumental for the site-specific incorporation of a dimethylated lysine residue into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS). This document will detail its chemical and physical properties, provide in-depth experimental protocols for its use, and illustrate its relevance in a key signaling pathway.
Core Data and Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₆N₂O₄ | [1] |
| Molecular Weight | 274.36 g/mol | [2] |
| Appearance | White or off-white powder | [1] |
| Purity | ≥ 97% | [1] |
| Optical Rotation | [α]D20 = 21.4 ± 2° (c=1 in MeOH) | [1] |
| Melting Point | Not available | |
| 1H NMR Data | Not available in searched literature. | |
| 13C NMR Data | Not available in searched literature. |
Experimental Protocols
The successful incorporation of this compound into a peptide sequence requires careful optimization of coupling and deprotection steps, particularly given the potential for steric hindrance from the dimethylated epsilon-amino group. The following protocols provide a detailed methodology for the use of this compound in manual Boc-based solid-phase peptide synthesis (SPPS).
Experimental Workflow for SPPS using this compound
Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.
Resin Preparation and Swelling
-
Place the desired amount of Boc-compatible resin (e.g., Merrifield or PAM resin) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30 minutes.
-
Drain the DCM.
Boc Deprotection (Standard Cycle)
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x) and then N,N-dimethylformamide (DMF) (3x).
Neutralization
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x).
Coupling of this compound
Due to the potential steric hindrance of the Nε,Nε-dimethyl group, a more potent coupling reagent and potentially longer coupling times or double coupling may be necessary.
-
Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) or HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction can be left overnight.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. The choice of cleavage cocktail depends on the other amino acids present in the sequence.
-
Final Boc Deprotection: Perform the standard Boc deprotection protocol as described in step 2.
-
Washing and Drying: Wash the resin with DCM (3x) and methanol (3x) and dry the resin under vacuum.
-
Cleavage Cocktail: A common cleavage cocktail for peptides without sensitive residues (like Cys, Met, Trp) is Reagent K, which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For peptides containing sensitive residues, specialized cocktails should be used.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Purification: Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).
Significance in Signaling Pathways: The Role of p53 Dimethylation
The incorporation of dimethylated lysine into peptides is crucial for studying its role in regulating protein function. A prominent example is the tumor suppressor protein p53, which is a key regulator of the cell cycle and apoptosis. The post-translational modification of p53, including methylation, plays a critical role in modulating its activity.
Specifically, the histone methyltransferase G9a has been shown to dimethylate p53 at lysine 373 (K373).[3][4] This dimethylation event inhibits the transcriptional activity of p53, leading to a decrease in the expression of its target genes. One such target is Polo-like kinase 1 (Plk1), a key regulator of mitosis. By inhibiting p53, G9a-mediated dimethylation of K373 can lead to an upregulation of Plk1, thereby promoting cell proliferation.[3][5] This signaling cascade is implicated in the progression of certain cancers, such as colorectal cancer.[3][5]
The ability to synthesize peptides containing dimethylated lysine at specific sites, using building blocks like this compound, is therefore essential for creating tools to dissect these complex signaling pathways and to develop potential therapeutic interventions that target these modifications.
Signaling Pathway of G9a-mediated p53 Dimethylation
References
Methodological & Application
Application Note: Solid-Phase Synthesis of Peptides Containing N,N-Dimethyllysine using Boc-Lys(Me)2-OH
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing N,N-dimethyllysine using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The incorporation of N,N-dimethyllysine is of significant interest for synthesizing peptide analogs of histone tails for epigenetic research and for developing proteolytically stable therapeutic peptides. This protocol covers all stages from resin preparation to final peptide cleavage and purification, with a focus on the specific considerations for incorporating Boc-Lys(Me)2-OH.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique that enables the stepwise assembly of amino acids into a peptide of a desired sequence on an insoluble resin support.[1][2] The Boc/Bzl strategy is a classic and robust method for SPPS. It utilizes the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable groups, typically benzyl-based, for side-chain protection.[2][3] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved simultaneously with a strong acid, such as trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF), in the final step.[1][4]
The amino acid this compound is a lysine derivative where the side-chain (epsilon) amine is permanently dimethylated. This modification is crucial for mimicking post-translational modifications found in proteins like histones. Unlike standard protected lysines (e.g., Boc-Lys(2-Cl-Z)-OH), the side chain of this compound is non-reactive and does not require a protecting group that needs to be removed during cleavage.[5] This simplifies the synthesis, as it is treated like an amino acid with a non-functional side chain during the coupling steps.
Materials and Reagents
Equipment:
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or nutating mixer
-
Filtration apparatus (sintered glass funnel)
-
Round-bottom flask for cleavage
-
High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
-
Mass spectrometer for analysis
Resins:
-
Merrifield Resin: For peptides with a C-terminal carboxylic acid.[4]
-
MBHA or BHA Resin: For peptides with a C-terminal amide.[4]
Reagents:
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6][7]
-
Activation Additive: HOBt (Hydroxybenzotriazole)
-
Cleavage Cocktail (TFMSA-based): TFMSA, TFA, thioanisole, m-cresol[8][9]
-
Cold diethyl ether or methyl t-butyl ether (MTBE)
-
Kaiser Test Kit for monitoring coupling completion[10]
Experimental Protocols
Resin Preparation and Swelling
-
Place the appropriate amount of resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution) into the reaction vessel.
-
Add DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[1]
-
Drain the DCM by filtration.
Boc-SPPS Elongation Cycle
This cycle is repeated for each amino acid in the sequence.[]
Step 1: Nα-Boc Deprotection
-
Add a solution of 50% TFA in DCM to the resin (approx. 10 mL per gram of resin).[4]
-
Perform a pre-wash by agitating for 2-5 minutes, then drain.[4]
-
Add a fresh 50% TFA/DCM solution and agitate for 20-25 minutes for complete deprotection.[4]
-
Drain the TFA solution and wash the peptide-resin thoroughly to remove residual acid:
-
DCM (3x)
-
IPA (2x)
-
DCM (3x)[4]
-
Step 2: Neutralization
-
Add a solution of 5-10% DIEA in DCM to the peptide-resin.[12]
-
Agitate for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt.
-
Drain the neutralization solution.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.[12]
Step 3: Amino Acid Coupling (HBTU/HOBt Activation)
-
In a separate vessel, pre-activate the next amino acid by dissolving Boc-amino acid (3 eq. relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the mixture and allow it to react for 1-5 minutes.[12]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[1]
-
Monitoring: Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.[10] A negative result (yellow beads) indicates the coupling is complete. If the test is positive (blue beads), the coupling step should be repeated.[10][13]
-
After complete coupling, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).
Note on this compound: The incorporation of this compound follows the standard coupling protocol described above. No special considerations for its side chain are needed during synthesis.
Final Cleavage and Deprotection (TFMSA Method)
This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the final elongation cycle, perform the final Boc deprotection (Step 1).
-
Wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Place the dried peptide-resin in a round-bottom flask.
-
Prepare the cleavage cocktail. For every 1 gram of resin, use approximately 10 mL of the cocktail. A typical mixture is TFA/Thioanisole/m-Cresol/TFMSA.
-
Cool the flask containing the resin in an ice bath (0°C).
-
Slowly add the pre-chilled cleavage cocktail to the resin.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 60-90 minutes.[9]
-
Filter the resin using a sintered glass funnel and collect the filtrate. Wash the resin twice with fresh TFA.
Peptide Precipitation and Purification
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether or MTBE with vigorous stirring.[9]
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove scavengers.
-
Dry the crude peptide pellet under vacuum.[14]
-
Dissolve the crude peptide in a suitable buffer (e.g., water/acetonitrile with 0.1% TFA) and purify by preparative reverse-phase HPLC.
-
Analyze fractions for purity and confirm the product's identity via mass spectrometry. Lyophilize the pure fractions to obtain the final peptide as a white powder.
Data Presentation
Table 1: Reagent Quantities for a Standard Coupling Cycle (0.1 mmol Scale)
| Step | Reagent | Equivalents (relative to resin loading) | Typical Amount (0.1 mmol scale) |
| Deprotection | 50% TFA in DCM | - | 5-10 mL |
| Neutralization | 10% DIEA in DCM | - | 5-10 mL |
| Coupling | Boc-Amino Acid | 3 eq. | 0.3 mmol |
| HBTU | 3 eq. | 0.3 mmol (113.7 mg) | |
| HOBt | 3 eq. | 0.3 mmol (45.9 mg) | |
| DIEA | 6 eq. | 0.6 mmol (105 µL) |
Table 2: TFMSA-Based Cleavage Cocktail Composition
| Component | Purpose | Volume per 100 mg Resin |
| TFA | Acid/Solvent | 1.0 mL |
| Thioanisole | Scavenger (protects Met, Trp) | 100 µL |
| m-Cresol | Scavenger (protects Tyr) | - |
| TFMSA | Strong Cleavage Acid | 100 µL |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Incorporation of Dimethylated Lysine into Histone Tail Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of histone proteins are central to the regulation of chromatin structure and gene expression. Among these, the methylation of lysine residues on histone tails plays a pivotal role in cellular processes, including transcriptional activation and repression. Dimethylation of lysine 9 on histone H3 (H3K9me2) is a key epigenetic mark predominantly associated with transcriptional repression and the formation of heterochromatin.[1] The ability to generate histone tail peptides with site-specific dimethylated lysine is crucial for a wide range of research applications. These synthetic peptides are invaluable tools for characterizing the activity of histone-modifying enzymes ("writers"), demethylases ("erasers"), and the binding specificity of effector proteins ("readers").[2] Furthermore, they are essential for the development and validation of therapeutic agents targeting these epigenetic pathways.
This document provides detailed protocols for the chemical and enzymatic incorporation of dimethylated lysine into histone tail peptides, as well as methods for their subsequent analysis.
Methods of Incorporation
There are two primary methods for incorporating dimethylated lysine into histone tail peptides: chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and in vitro enzymatic methylation.
Chemical Synthesis using Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for generating peptides with site-specific modifications.[3] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. To incorporate a dimethylated lysine, a protected Nα-Fmoc-Nε-dimethyl-L-lysine building block (Fmoc-Lys(Me2)-OH) is used during the synthesis.[4]
Key Advantages of SPPS:
-
Site-specificity: Allows for the precise placement of the dimethylated lysine at any desired position in the peptide sequence.
-
Purity: High-purity peptides can be obtained after cleavage from the resin and purification by High-Performance Liquid Chromatography (HPLC).
-
Versatility: Enables the incorporation of other non-natural amino acids or modifications in the same peptide sequence.
In Vitro Enzymatic Methylation
This method involves the use of a histone methyltransferase (HMT) to specifically dimethylate a lysine residue on a pre-synthesized unmodified histone tail peptide. The G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1) are the primary enzymes responsible for H3K9 mono- and dimethylation in euchromatin.[1] An in vitro methylation assay can be performed using a recombinant HMT, a synthetic peptide substrate, and a methyl donor, typically S-adenosylmethionine (SAM).[1][5]
Key Advantages of Enzymatic Methylation:
-
Biological Relevance: Mimics the natural biological process of histone methylation.
-
Substrate Specificity Studies: Useful for studying the substrate specificity of HMTs and the effects of other PTMs on their activity.[6]
-
Enzyme Kinetics: Allows for the determination of kinetic parameters of HMTs.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of H3(1-15)K9me2 Peptide
This protocol describes the synthesis of a 15-amino acid peptide corresponding to the N-terminal tail of histone H3 with a dimethylated lysine at position 9 (Sequence: ARTKQTARK(Me2)STGGKA). The synthesis is based on the Fmoc/tBu strategy.[7]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Lys(Me2)-OH)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[7]
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the incorporation of dimethylated lysine, use Fmoc-Lys(Me2)-OH in the coupling step.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
N-terminal Acetylation (Optional): If an N-terminally acetylated peptide is desired, treat the deprotected resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
-
Protocol 2: In Vitro Enzymatic Dimethylation of H3(1-15) Peptide
This protocol describes the dimethylation of a synthetic, unmodified H3(1-15) peptide using recombinant G9a histone methyltransferase.
Materials:
-
Recombinant human G9a enzyme
-
Synthetic biotinylated H3(1-21) peptide substrate (or the desired histone tail peptide)
-
S-(5'-Adenosyl)-L-methionine (SAM)
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Reaction stop solution (e.g., 0.5 M EDTA or by adding buffer for subsequent analysis)
Procedure:
-
Reagent Preparation: Dilute the G9a enzyme, SAM, and the histone peptide substrate in the assay buffer immediately before use.
-
Reaction Setup: In a microcentrifuge tube, add the following components:
-
Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified time (e.g., 60 minutes). The optimal time should be determined empirically.
-
Reaction Termination: Stop the reaction by adding a stop solution or by preparing the sample for immediate analysis (e.g., by adding HPLC or mass spectrometry sample buffer).
-
Analysis: Analyze the reaction mixture by mass spectrometry to detect the mass shift corresponding to the addition of two methyl groups.
Data Presentation
Quantitative Data Summary
The successful synthesis and modification of histone tail peptides can be verified through various analytical techniques. The following tables summarize the expected quantitative data.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Yield and Purity
| Peptide Sequence | Modification | Theoretical Mass (Da) | Observed Mass (Da) | Crude Yield (%) | Purity after HPLC (%) |
| ARTKQTARKSTGGKA | Unmodified | 1572.8 | 1572.7 | 75 | >95 |
| ARTKQTARK(Me2)STGGKA | K9 Dimethyl | 1600.9 | 1600.8 | 70 | >95 |
Note: Yields and observed masses are representative and may vary.
Table 2: Mass Spectrometry Analysis of H3(1-15)K9me2
| Parameter | Expected Value |
| Peptide Sequence | ARTKQTARK(Me2)STGGKA |
| Monoisotopic Mass | 1600.88 Da |
| Mass Shift from Unmodified | +28.03 Da |
| Charge States (ESI-MS) | [M+2H]²⁺, [M+3H]³⁺, [M+4H]⁴⁺ |
| m/z for [M+2H]²⁺ | 801.45 |
| m/z for [M+3H]³⁺ | 534.63 |
| m/z for [M+4H]⁴⁺ | 401.22 |
Note: The mass shift for dimethylation is a result of the addition of two CH₂ groups and the loss of two H atoms (+ (2 * 14.01565)) = +28.0313 Da.[8]
Visualization of Workflows and Pathways
Signaling Pathway of H3K9me2-Mediated Transcriptional Repression
The dimethylation of H3K9 is a critical step in the establishment of a repressive chromatin environment. This process is initiated by histone methyltransferases and leads to the recruitment of effector proteins that compact the chromatin and inhibit transcription.
Caption: H3K9me2-mediated transcriptional repression pathway.
Experimental Workflow for Synthesis and Analysis of Dimethylated Histone Peptides
The overall process, from peptide design to final analysis, follows a logical workflow. This includes the synthesis of the peptide, its purification, and subsequent characterization to confirm the presence and location of the dimethyl-lysine modification.
Caption: Workflow for synthesis and analysis of modified histone peptides.
Conclusion
The ability to generate and analyze histone tail peptides containing dimethylated lysine is a cornerstone of modern epigenetics research. The protocols and data presented here provide a comprehensive guide for researchers to produce these essential tools. Whether through chemical synthesis or enzymatic modification, the resulting peptides enable detailed investigations into the mechanisms of epigenetic regulation and provide a platform for the development of novel therapeutic strategies targeting the histone code.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications [html.rhhz.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Boc-Lys(Me)2-OH in the Study of Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms in a vast array of cellular processes. Among these, the methylation of lysine residues plays a pivotal role in modulating protein-protein interactions, particularly in the context of chromatin biology and epigenetic regulation. The ability to study the interactions between methylated proteins and their binding partners, often referred to as "reader" domains, is essential for understanding disease mechanisms and for the development of novel therapeutics.
Boc-Lys(Me)2-OH, a protected amino acid derivative of Nε,Nε-dimethyl-L-lysine, serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its primary application is the site-specific incorporation of a dimethylated lysine residue into synthetic peptides. These peptides mimic the post-translationally modified regions of proteins, such as histone tails, and are invaluable tools for investigating the binding specificity and kinetics of methyl-lysine reader domains. This document provides detailed application notes and protocols for the use of peptides synthesized with this compound in the study of protein-protein interactions.
Signaling Pathway: Recognition of Dimethylated Lysine by a Reader Domain
The recognition of a dimethylated lysine residue by a reader domain is a key event in many signaling pathways. This interaction is often a critical step in the recruitment of protein complexes that regulate gene transcription and other cellular processes.
Figure 1. Signaling pathway of dimethylated lysine recognition.
Experimental Applications and Protocols
Peptides synthesized using this compound are instrumental in a variety of biochemical and biophysical assays to quantify and characterize protein-protein interactions. Below are detailed protocols for key experimental techniques.
Solid-Phase Peptide Synthesis (SPPS) of a Dimethylated Lysine-Containing Peptide
This protocol outlines the general steps for synthesizing a peptide containing a dimethylated lysine residue using this compound in a Boc-based SPPS workflow.
Experimental Workflow:
Figure 2. Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., PAM resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) followed by dimethylformamide (DMF).
-
Boc Deprotection: Remove the Boc protecting group from the resin or the growing peptide chain by treating with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA in DCM) for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and DMF to remove excess TFA and the cleaved Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of diisopropylethylamine (DIEA) in DMF (e.g., 10% DIEA in DMF).
-
Amino Acid Coupling:
-
Pre-activate the Boc-protected amino acid (3 equivalents), including this compound at the desired position in the sequence, with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 eq.) and HOBt (Hydroxybenzotriazole) (3 eq.) in the presence of DIEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Repeat: Repeat steps 2-7 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., p-cresol, thioanisole).
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a dimethylated peptide and a reader domain.[1][2][3][4]
Protocol:
-
Sample Preparation:
-
Dialyze both the purified reader domain protein and the synthetic dimethylated peptide against the same buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl) to minimize buffer mismatch effects.[3]
-
Determine the accurate concentrations of the protein and peptide solutions.
-
A good starting point is to have the protein in the sample cell at a concentration of 10-40 µM and the peptide in the syringe at a 10-fold higher concentration (e.g., 100-400 µM).[1][3]
-
Degas both solutions before the experiment to avoid air bubbles.[1]
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).[3]
-
Load the protein solution into the sample cell and the peptide solution into the injection syringe.
-
Set the injection parameters, typically consisting of an initial small injection (e.g., 0.4 µL) followed by a series of larger injections (e.g., 2 µL) at regular intervals (e.g., 150-180 seconds).[1][3]
-
-
Data Acquisition and Analysis:
-
Perform the titration experiment.
-
As a control, titrate the peptide into the buffer alone to measure the heat of dilution.[4]
-
Integrate the raw data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the corrected data to a suitable binding model (e.g., a single-site binding model) to determine the Kd, ΔH, and n.[3]
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique used to measure binding events. It is well-suited for high-throughput screening of inhibitors of reader domain-peptide interactions.[5][6][7][8]
Protocol:
-
Probe Preparation: Synthesize or purchase a fluorescently labeled version of the dimethylated peptide (the "tracer"). The fluorophore (e.g., fluorescein) should be attached in a way that does not interfere with binding.
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescently labeled dimethylated peptide.
-
Add increasing concentrations of the reader domain protein.
-
For competitive binding assays, add a fixed concentration of the fluorescent peptide and the reader domain, along with increasing concentrations of an unlabeled competitor (e.g., a small molecule inhibitor or the unlabeled dimethylated peptide).
-
Include appropriate controls, such as the fluorescent peptide alone (for minimum polarization) and the fluorescent peptide with the highest concentration of the reader domain (for maximum polarization).[7]
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis:
-
Plot the change in millipolarization (mP) units as a function of the reader domain concentration to determine the Kd.
-
For competition assays, plot the mP values against the competitor concentration and fit the data to determine the IC50 value.
-
AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that is highly sensitive and suitable for studying low-affinity interactions.[9][10][11][12]
Protocol:
-
Reagent Preparation:
-
Use a biotinylated version of the dimethylated peptide and a tagged version of the reader domain (e.g., His-tagged or GST-tagged).
-
AlphaScreen donor beads are coated with streptavidin (to bind the biotinylated peptide), and acceptor beads are coated with a reagent that binds the tag on the reader domain (e.g., nickel chelate for His-tags or anti-GST antibody for GST-tags).[10][12]
-
-
Assay Setup:
-
In a microplate, combine the biotinylated dimethylated peptide, the tagged reader domain, and the donor and acceptor beads in the assay buffer.
-
For inhibitor screening, add the test compounds to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature to allow for binding and bead proximity.
-
Measurement: Read the plate on an AlphaScreen-compatible plate reader. When the donor and acceptor beads are brought into close proximity due to the peptide-protein interaction, a luminescent signal is generated.
-
Data Analysis: A decrease in the AlphaScreen signal in the presence of a competitor indicates inhibition of the interaction. Plot the signal against the competitor concentration to determine the IC50.
Biotin-Peptide Pull-Down Assay
This assay is used to identify or confirm interactions between a dimethylated peptide and its binding partners from a complex mixture, such as a cell lysate.[13][14][15][16]
Protocol:
-
Bait Preparation: Synthesize a biotinylated version of the dimethylated peptide.
-
Bead Preparation and Bait Immobilization:
-
Wash streptavidin-coated magnetic or agarose beads with a suitable wash buffer.
-
Incubate the beads with the biotinylated dimethylated peptide to allow for immobilization of the "bait."
-
Wash the beads to remove any unbound peptide.[13]
-
-
Protein Binding:
-
Incubate the peptide-coated beads with a cell lysate containing the potential "prey" proteins.
-
As a negative control, use beads without the peptide or with a non-relevant biotinylated peptide to identify non-specific binders.[13]
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a high-salt buffer, a low-pH buffer, or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the expected reader domain, or by mass spectrometry to identify unknown interacting partners.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies of reader domain interactions with dimethylated lysine-containing peptides.
Table 1: Dissociation Constants (Kd) from Isothermal Titration Calorimetry (ITC)
| Reader Domain | Peptide Sequence (with Kme2) | Kd (µM) | Reference |
| L3MBTL1 | H4K20me2 | ~20-50 | [17] |
| 53BP1 Tudor Domain | H4K20me2 | 18 | [6] |
| Hypothetical Data | H3K9me2 | 5.2 | |
| Hypothetical Data | H3K27me2 | 15.8 |
Table 2: IC50 Values from Fluorescence Polarization (FP) and AlphaScreen Assays
| Assay Type | Reader Domain | Labeled Peptide | Competitor | IC50 (µM) | Reference |
| FP | Spindlin1 | FL-H3K4me3 | H3(1-12)K4me3 | ~0.1 | [18] |
| AlphaScreen | L3MBTL1 | Biotin-H3K9me1 | Unlabeled H3K9me1 | ~5 | [11] |
| Hypothetical Data | FP | FL-H3K9me2 | Small Molecule X | 2.5 | |
| Hypothetical Data | AlphaScreen | Biotin-H3K9me2 | Small Molecule Y | 0.8 |
Table 3: Kinetic Parameters from Surface Plasmon Resonance (SPR)
| Ligand (Immobilized) | Analyte (Injected) | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (µM) | Reference |
| Reader Domain A | H3K9me2 peptide | 1.5 x 10⁵ | 3.0 x 10⁻³ | 0.02 | Hypothetical |
| Reader Domain B | H3K27me2 peptide | 2.0 x 10⁴ | 5.0 x 10⁻³ | 0.25 | Hypothetical |
Conclusion
This compound is an indispensable tool for the chemical synthesis of peptides containing dimethylated lysine residues. These peptides are essential for the detailed investigation of protein-protein interactions involving methyl-lysine reader domains. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at elucidating the roles of lysine methylation in health and disease, and for the discovery of novel therapeutic agents that target these interactions.
References
- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. Isothermal titration calorimetry studies [bio-protocol.org]
- 4. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Assessment of Protein Interaction with Methyl-Lysine Analogues by Hybrid Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 9. Screening for inhibitors of low-affinity epigenetic peptide-protein interactions: an AlphaScreen-based assay for antagonists of methyl-lysine binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 16. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Boc-Lys(Me)2-OH in Epigenetic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of histones play a critical role in regulating chromatin structure and gene expression. Among these, the methylation of lysine residues is a key epigenetic mark implicated in a wide range of physiological and pathological processes, including cancer and inflammatory diseases. The enzymes responsible for adding and removing these methyl marks, histone methyltransferases (HMTs) and histone demethylases (HDMs), have emerged as promising therapeutic targets.
Boc-L-lysine(Nε,Nε-dimethyl)-OH (Boc-Lys(Me)2-OH) is a crucial building block for the synthesis of peptides containing dimethylated lysine residues. These synthetic peptides are indispensable tools in epigenetic drug discovery, serving as substrates or probes in high-throughput screening (HTS) assays to identify and characterize inhibitors of HMTs and HDMs. This document provides detailed application notes and protocols for the use of peptides synthesized with this compound in epigenetic drug discovery.
Applications of this compound in Epigenetic Drug Discovery
Peptides incorporating this compound are primarily used to mimic histone tails with a specific dimethylated lysine mark. These peptides are instrumental in a variety of applications:
-
Substrates for Histone Demethylase (HDM) Assays: Peptides containing a dimethylated lysine, such as H3K4me2, H3K9me2, or H3K36me2, are used as substrates to measure the enzymatic activity of lysine-specific demethylases (LSDs) and Jumonji C (JmjC) domain-containing demethylases.
-
Probes in Histone Methyltransferase (HMT) Inhibitor Assays: While the dimethylated peptide itself is not the substrate for HMTs, it can be used in antibody-based detection systems (e.g., AlphaLISA, HTRF) to quantify the product of HMT reactions on unmethylated or monomethylated peptide substrates.
-
Tools for Studying Reader Domain Interactions: These peptides can be used to investigate the binding of "reader" proteins, which contain domains like chromodomains, Tudor domains, and PHD fingers that specifically recognize methylated lysine residues.
-
Controls in Western Blot and ChIP Assays: Dimethylated peptides serve as valuable positive controls for antibody validation in immunoassays.
Data Presentation: Inhibitor Potency
The following tables summarize quantitative data for inhibitors of key epigenetic enzymes, determined using assays that employ dimethylated lysine peptide substrates.
Table 1: Inhibitors of G9a/GLP (EHMT1/2) Histone Methyltransferases
| Compound | Assay Type | Substrate | IC50 | Reference |
| BIX-01294 | Radioactive | H3 (1-21) peptide | 1.9 µM (G9a), 0.7 µM (GLP) | [1] |
| UNC0638 | AlphaLISA | Biotinylated H3 (1-21) peptide | <15 nM | [2] |
| A-366 | AlphaLISA | Biotinylated H3 peptide | 3 nM | [3] |
| EML741 | AlphaLISA | Biotinylated H3 (1-21) peptide | High Potency (Specific value not stated) | [2] |
Table 2: Inhibitors of LSD1/KDM1A Histone Demethylase
| Compound | Assay Type | Substrate | IC50 / Ki | Reference |
| Tranylcypromine (TCP) | HTRF | H3K4me2 peptide | 5.6 µM | [4] |
| SP-2509 | HTRF | H3K4me2 peptide | 2.5 µM | [4] |
| OG-668 | HTRF | H3K4me2 peptide | 7.6 nM | [4] |
| SP-2577 | HRP-coupled assay | H3K4me2 peptide | Ki = 60 ± 20 nM | [5][6] |
| CC-90011 | HRP-coupled assay | H3K4me2 peptide | Potent (Specific value not stated) | [5][6] |
| ORY-1001 | HRP-coupled assay | H3K4me2 peptide | Potent (Specific value not stated) | [5][6] |
Signaling Pathway
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dimethylated Histone H3 Peptide
This protocol describes the synthesis of a biotinylated H3 peptide (residues 1-21) with dimethylation at lysine 9 (H3K9me2), a common substrate for HMT and HDM assays.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Lys(Me,Boc)-OH, which is chemically similar to this compound with an Fmoc N-alpha protecting group)
-
Biotin
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Solvents: DMF, DCM, Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU (3.95 eq) and HOBt (4 eq) in DMF.
-
Add DIPEA (8 eq) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using Fmoc-Lys(Me,Boc)-OH at the desired position (e.g., position 9 for H3K9me2).
-
Biotinylation: After the final amino acid coupling and Fmoc deprotection, couple biotin to the N-terminus of the peptide using a similar coupling procedure.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
Protocol 2: G9a Histone Methyltransferase (HMT) Inhibitor Screening using AlphaLISA
This protocol describes a high-throughput screening assay to identify inhibitors of the HMT G9a using a biotinylated H3 (1-21) peptide as a substrate and an antibody specific for the H3K9me2 product.[7][8]
Materials:
-
Recombinant G9a enzyme
-
Biotinylated H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Test compounds (inhibitors)
-
Anti-H3K9me2 AlphaLISA Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
384-well white opaque microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the test compounds in assay buffer.
-
Prepare a 4X solution of G9a enzyme in assay buffer.
-
Prepare a 4X solution of the biotinylated H3 peptide substrate and SAM in assay buffer.
-
-
Enzymatic Reaction:
-
Add 5 µL of the 2X test compound solution or assay buffer (for controls) to the wells of a 384-well plate.
-
Add 2.5 µL of the 4X G9a enzyme solution.
-
Initiate the reaction by adding 2.5 µL of the 4X substrate/SAM mix.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 5 µL of Anti-H3K9me2 AlphaLISA Acceptor beads diluted in AlphaLISA buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitor's potency.
Protocol 3: LSD1/KDM1A Histone Demethylase (HDM) Inhibitor Screening using a Coupled Enzyme Assay
This protocol describes an assay to screen for inhibitors of LSD1 by measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction, using a horseradish peroxidase (HRP)-coupled system.[5][9]
Materials:
-
Recombinant LSD1/KDM1A enzyme
-
H3K4me2 peptide substrate (synthesized using this compound)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Test compounds (inhibitors)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
384-well black opaque microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the test compounds in assay buffer.
-
Prepare a 4X solution of LSD1 enzyme in assay buffer.
-
Prepare a 4X substrate solution containing the H3K4me2 peptide, HRP, and Amplex Red in assay buffer.
-
-
Enzymatic Reaction:
-
Add 10 µL of the 2X test compound solution or assay buffer to the wells.
-
Add 5 µL of the 4X LSD1 enzyme solution.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 4X substrate solution.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) in a kinetic mode for a set period (e.g., 30-60 minutes).
-
The rate of increase in fluorescence is proportional to the LSD1 activity.
-
Conclusion
This compound is an indispensable reagent for the chemical synthesis of peptides that are central to the discovery and characterization of inhibitors targeting epigenetic modifying enzymes. The protocols and data presented here provide a framework for researchers to utilize these powerful tools in their drug discovery efforts, ultimately contributing to the development of novel therapeutics for a range of human diseases.
References
- 1. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. inventivapharma.com [inventivapharma.com]
- 9. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Specific Protein Modification Using Boc-Lys(Me)2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the precise installation of probes, payloads, and other functionalities to elucidate biological mechanisms and create novel therapeutics. Nα-Boc-Nε-dimethyl-L-lysine (Boc-Lys(Me)2-OH) is a valuable synthetic amino acid derivative that facilitates the introduction of a dimethylated lysine residue at a specific position within a peptide or protein.[1] This modification can serve as a stable mimic of post-translational modifications, a site for bio-orthogonal chemistry, or a means to modulate the physicochemical properties of a protein.
The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for its use as a building block in solid-phase peptide synthesis (SPPS), ensuring controlled incorporation into a growing peptide chain.[1] The pre-existing ε-N,N-dimethylation provides a chemically stable modification that can influence protein-protein interactions or serve as a unique structural element.
These application notes provide a comprehensive overview of the utility of this compound in site-specific protein modification, including detailed protocols for its incorporation into peptides and subsequent bioconjugation strategies.
Core Applications
-
Epigenetics Research: Synthesis of histone peptides with site-specific dimethyl-lysine for studying reader protein binding and enzyme activity.
-
Antibody-Drug Conjugates (ADCs): Although less common than stochastic lysine conjugation, incorporation of a uniquely reactive dimethyl-lysine analogue can offer a site for more controlled drug attachment.
-
Protein Labeling: Introduction of a dimethyl-lysine as a biophysical probe or for subsequent chemical ligation.
-
Modulation of Protein Properties: Altering the local basicity and steric profile of a protein surface to influence folding, stability, or protein-protein interactions.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 65671-53-6 |
| Molecular Formula | C13H26N2O4 |
| Molecular Weight | 274.36 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) |
Table 2: Representative Efficiency of Site-Specific Dimethyl-Lysine Incorporation and Subsequent Modification
| Step | Parameter | Typical Efficiency (%) | Analytical Method |
| SPPS Coupling | Incorporation of this compound | >95% | LC-MS of crude peptide |
| Peptide Cleavage | Full deprotection and cleavage from resin | >90% | HPLC |
| Reductive Amination | On-protein dimethylation (control) | >90% | Mass Spectrometry |
| Characterization | Confirmation of site-specific modification | 100% (qualitative) | Tandem Mass Spectrometry (MS/MS) |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of a single this compound residue into a peptide sequence using a standard Fmoc/tBu synthesis strategy. The Boc group on the lysine derivative is compatible with the TFA cleavage cocktail used in Fmoc SPPS.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Standard Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the resin using HBTU/HOBt and DIPEA in DMF for 2 hours. Monitor coupling completion with a Kaiser test.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence until the position for this compound is reached.
-
This compound Coupling:
-
Pre-activate a solution of this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 4 hours.
-
Wash the resin with DMF and DCM.
-
-
Continue Peptide Synthesis: Continue with standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the mass of the final peptide using LC-MS to verify the incorporation of the dimethylated lysine residue.
Protocol 2: General Reductive Dimethylation of a Protein (Control Protocol)
This protocol is provided as a control to compare site-specific modification with stochastic labeling of all accessible lysine residues on a protein.[3]
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.5)
-
Formaldehyde (37% solution)
-
Sodium cyanoborohydride (NaBH3CN) or Borane-dimethylamine complex (ABC)[3]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Dialysis tubing or desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines.
-
Reaction Setup: Cool the protein solution on ice.
-
Addition of Reagents:
-
Add formaldehyde to a final concentration of 20 mM.
-
Immediately add NaBH3CN to a final concentration of 20 mM. (Alternatively, use the ABC complex as described in other protocols).[3]
-
-
Incubation: Incubate the reaction mixture on ice for 2 hours. For complete dimethylation, the addition of formaldehyde and NaBH3CN can be repeated.[3]
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 100 mM to consume excess formaldehyde. Incubate for 1 hour on ice.
-
Purification: Remove excess reagents and byproducts by dialysis against a suitable storage buffer or by using a desalting column.
-
Characterization: Analyze the modified protein by mass spectrometry to determine the extent of dimethylation. An increase in molecular weight of 28 Da for each dimethylated lysine is expected (2 x CH3 = 30 Da, minus 2 x H = 2 Da).[3]
Protocol 3: Characterization of Site-Specific Dimethylation by Mass Spectrometry
This protocol outlines the general workflow for identifying the site of dimethylation within a protein or peptide.
Materials:
-
Dimethylated protein/peptide sample
-
DTT and Iodoacetamide (for reduction and alkylation)
-
Trypsin (or other suitable protease)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Denature the protein sample in a buffer containing urea or guanidinium chloride.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
-
Proteolytic Digestion: Digest the protein into smaller peptides using trypsin overnight at 37°C. Trypsin cleaves at the C-terminus of lysine and arginine residues.
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase LC column coupled to a mass spectrometer.
-
Separate the peptides based on their hydrophobicity.
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify dimethylation of lysine as a variable modification (+28.0313 Da).
-
The database search software will identify the peptide containing the dimethylated lysine and pinpoint the exact site of modification based on the fragmentation pattern.[4]
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. New surface contacts formed upon reductive lysine methylation: Improving the probability of protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of Peptides Synthesized with Boc-Lys(Me)2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased stability, receptor affinity, and cell permeability. N,N-dimethyl-lysine is one such modification of significant interest. The use of Boc-Lys(Me)2-OH in solid-phase peptide synthesis (SPPS) allows for the site-specific introduction of a dimethylated lysine residue.
Following synthesis and cleavage from the resin, the crude peptide product contains the target peptide along with various impurities such as deletion sequences, truncated peptides, and by-products from protecting groups.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides.[1][2][3]
This application note provides a detailed protocol for the purification of peptides containing the this compound residue using RP-HPLC. The presence of the Boc group and the dimethylation on the lysine side chain significantly increases the hydrophobicity of the peptide, which presents unique challenges during purification.[4] This guide addresses these challenges and provides a systematic approach to achieve high purity of the final peptide product.
Challenges in Purification
The primary challenges in the purification of peptides containing this compound stem from their increased hydrophobicity:
-
Strong Retention: The hydrophobic nature of the Boc group and the dimethylated lysine can lead to strong binding to the stationary phase of the HPLC column, requiring higher concentrations of organic solvent for elution.
-
Co-elution with Impurities: Hydrophobic impurities from the synthesis, such as incompletely deprotected peptides or other modified sequences, may have similar retention times to the target peptide, making separation difficult.
-
Peptide Aggregation: Highly hydrophobic peptides have a tendency to aggregate, which can result in poor peak shape (broadening or tailing) and reduced recovery during HPLC.[5]
-
Solubility Issues: The crude peptide may have limited solubility in the aqueous mobile phase, which can complicate sample preparation and injection.
Experimental Protocols
A systematic approach is essential for the successful purification of these challenging peptides. The following protocols outline the key steps from crude peptide preparation to final purity analysis.
Materials and Equipment
-
Crude peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Preparative RP-HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 10 µm particle size, 100-300 Å pore size, dimensions appropriate for the scale of purification)
-
Analytical RP-HPLC system with a UV detector
-
Analytical C18 reverse-phase column (e.g., 3-5 µm particle size, 100-300 Å pore size)
-
Lyophilizer
-
0.22 µm syringe filters
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Degas both mobile phases prior to use by sonication or vacuum filtration.
Crude Peptide Sample Preparation
-
Solubility Testing: Before preparing the entire sample, test the solubility of a small amount of the crude peptide in various solvent mixtures (e.g., water/ACN with 0.1% TFA, or with small amounts of DMSO or isopropanol).
-
Dissolution: Dissolve the crude peptide in the minimum volume of a suitable solvent. For highly hydrophobic peptides, this may require a small percentage of an organic solvent like acetonitrile or DMSO to be added to Mobile Phase A.
-
Filtration: Filter the dissolved peptide solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[5]
Preparative RP-HPLC Method
The following is a starting point for method development. The gradient will likely need to be optimized based on the specific properties of the peptide.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes, or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered crude peptide solution onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A shallow gradient is often necessary to achieve good separation of closely eluting impurities.
-
Initial Gradient Scouting: A broad gradient (e.g., 5-95% B over 60 minutes) can be used to determine the approximate elution time of the target peptide.
-
Optimized Gradient: Once the retention time is known, a shallower gradient around that time point can be employed for better resolution (e.g., a 1% per minute increase in Mobile Phase B).
-
-
Fraction Collection: Collect fractions based on the UV absorbance at 220 nm or 280 nm.[2] Collect the main peak and any preceding or tailing shoulders in separate fractions.
-
Purity Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.
Analytical RP-HPLC for Purity Assessment
-
Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject a small aliquot of each collected fraction.
-
Gradient Elution: Use a faster gradient than the preparative method (e.g., 5-95% B over 30 minutes) to allow for rapid analysis.
-
Purity Determination: Determine the purity of each fraction by integrating the peak area of the target peptide and expressing it as a percentage of the total peak area.
Pooling and Lyophilization
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >95% or >98%).
-
Solvent Evaporation: If the volume of the pooled fractions is large, the acetonitrile can be removed by rotary evaporation.
-
Lyophilization: Freeze the aqueous solution of the purified peptide and lyophilize to obtain a dry, fluffy white powder.
Data Presentation
The following tables provide representative data for the purification of a hypothetical peptide containing this compound. Actual results will vary depending on the peptide sequence and the efficiency of the synthesis.
Table 1: Preparative HPLC Parameters
| Parameter | Setting |
| Column | C18, 10 µm, 300 Å, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15.0 mL/min |
| Detection | 220 nm |
| Gradient | 20-60% B over 40 minutes |
| Sample Load | 100 mg crude peptide |
Table 2: Purification Summary
| Sample | Amount (mg) | Purity (%) | Recovery (%) |
| Crude Peptide | 100 | 65 | 100 |
| Pooled Fractions | 45 | >98 | 45 |
Visualizations
The following diagrams illustrate the key workflows in peptide synthesis and purification.
Caption: Workflow for the synthesis and generation of the crude peptide.
Caption: Workflow for the HPLC purification of the crude peptide.
Troubleshooting
Table 3: Common Issues and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Broadening/Tailing) | - Peptide aggregation- Column overload- Secondary interactions with column | - Add organic modifier (e.g., isopropanol) to mobile phase- Reduce sample load- Run at a slightly elevated temperature (e.g., 30-40°C)[5] |
| Low Recovery | - Irreversible adsorption to column- Peptide precipitation on column | - Use a different stationary phase (e.g., C4 or C8)- Ensure complete dissolution of the sample before injection |
| Poor Resolution | - Inappropriate gradient | - Optimize the gradient to be shallower around the elution time of the target peptide |
| Multiple Peaks for Target Peptide | - On-column degradation- Isomerization | - Ensure fresh mobile phases are used- Check mass spectrometry data to identify potential isomers |
Conclusion
The purification of peptides containing this compound by RP-HPLC requires careful consideration of their increased hydrophobicity. By employing a systematic approach to method development, including solubility testing, gradient optimization, and careful fraction analysis, it is possible to achieve high purity of the final peptide product. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for researchers working with these challenging but valuable modified peptides.
References
Application Notes and Protocols for Automated Synthesis of Peptides Containing Nα-Boc-Nε,Nε-dimethyl-L-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of post-translationally modified amino acids into peptide sequences is a critical strategy in modern drug discovery and proteomics research. Nε,Nε-dimethyl-L-lysine is a key epigenetic marker, and its presence in synthetic peptides is essential for studying protein-protein interactions, enzyme kinetics, and for the development of targeted therapeutics. The use of Nα-Boc-Nε,Nε-dimethyl-L-lysine (Boc-Lys(Me)2-OH) in automated solid-phase peptide synthesis (SPPS) presents unique challenges due to its steric hindrance. This document provides detailed application notes and optimized protocols to enhance the coupling efficiency of this compound in automated peptide synthesizers, ensuring high-purity peptide products.
Challenges in Coupling this compound
The primary obstacle in the efficient incorporation of this compound is the steric bulk presented by the two methyl groups on the ε-amino group, in addition to the Boc protecting group on the α-amine. This steric hindrance can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain. Consequently, this can result in deletion sequences, low yields, and difficult purifications. Standard coupling protocols often prove insufficient for achieving high coupling efficiencies with such sterically hindered amino acids.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount for overcoming the steric hindrance of this compound. Uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides for difficult couplings. Below is a summary of the expected performance of common coupling reagents for the incorporation of sterically hindered amino acids like this compound.
| Coupling Reagent | Reagent Type | Typical Coupling Time (Automated Synthesizer) | Expected Coupling Efficiency | Key Considerations |
| HATU | Uronium/Aminium Salt | 5 - 15 minutes | > 98% | Highly reactive, considered the gold standard for hindered couplings.[1][2] Forms a highly reactive OAt-ester. Requires a non-nucleophilic base like DIPEA. |
| HBTU | Uronium/Aminium Salt | 10 - 30 minutes | 95 - 98% | Generally less efficient than HATU for highly hindered residues.[1][3] May require double coupling or longer reaction times. |
| DIC/HOBt | Carbodiimide/Additive | 30 - 60 minutes | 90 - 95% | A cost-effective option, but significantly slower and less efficient for sterically demanding couplings.[4] Increased risk of side reactions with prolonged reaction times. |
Note: The presented efficiency values are representative for sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and synthesizer conditions.
Experimental Protocols
The following are optimized protocols for the automated solid-phase synthesis of peptides containing this compound. These protocols are designed for standard automated peptide synthesizers and may require minor modifications based on the specific instrument.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency for this compound.
Materials:
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Rink Amide resin (or other suitable solid support)
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
Automated Synthesizer Program:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Treat with 25-50% TFA in DCM for 1-2 minutes.
-
Drain and treat with fresh 25-50% TFA in DCM for 20 minutes.
-
Wash with DCM (3x), IPA (1x), and DMF (5x).
-
-
Neutralization: Treat with 10% DIPEA in DMF (2 x 2 minutes). Wash with DMF (3x).
-
This compound Coupling:
-
Activation: In a separate vessel, pre-activate a solution of this compound (3-4 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Coupling: Transfer the activated solution to the reaction vessel containing the resin. Allow to react for 10-20 minutes.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling is recommended.
-
Repeat Cycle: Continue with the synthesis of the peptide chain by returning to step 2 for the next amino acid.
Protocol 2: Double Coupling using HBTU
This protocol is a reliable alternative when HATU is not available. A double coupling strategy is employed to ensure maximum incorporation of the sterically hindered residue.
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Other reagents and solvents as listed in Protocol 1.
Automated Synthesizer Program:
Follow steps 1-3 of Protocol 1.
-
This compound First Coupling:
-
Activation: Pre-activate a solution of this compound (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Coupling: Transfer the activated solution to the reaction vessel and react for 20-30 minutes.
-
-
Washing: Wash with DMF (3x).
-
This compound Second Coupling:
-
Repeat the activation and coupling steps with a fresh solution of activated this compound.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm complete coupling.
-
Repeat Cycle: Continue with the peptide synthesis.
Visualizations
Experimental Workflow for this compound Coupling
Caption: Automated SPPS workflow for this compound.
Signaling Pathway of Peptide Bond Formation
Caption: Chemical pathway of peptide bond formation.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | 1. Inefficient coupling reagent. 2. Insufficient reaction time. 3. Peptide aggregation. | 1. Switch to a more powerful coupling reagent like HATU. 2. Increase the coupling time and/or perform a double coupling. 3. Use a solvent known to disrupt aggregation, such as NMP, or add a chaotropic salt like LiCl. |
| Low Yield of Final Peptide | 1. Incomplete coupling at multiple steps. 2. Premature chain termination. | 1. Optimize the coupling protocol for all sterically hindered amino acids. 2. Ensure complete deprotection and use fresh, high-quality reagents. |
| Presence of Deletion Sequences in Mass Spectrometry | Incomplete coupling of this compound. | Implement a double coupling protocol for this compound and other difficult residues. Confirm complete coupling with a Kaiser test before proceeding. |
Conclusion
The successful incorporation of the sterically hindered this compound in automated peptide synthesizers is achievable with optimized protocols and the selection of appropriate high-efficiency coupling reagents. The use of HATU is highly recommended for maximizing coupling efficiency and minimizing reaction times. Alternatively, a double coupling strategy with HBTU can also yield satisfactory results. Careful monitoring of the coupling reaction and adherence to the detailed protocols provided in this application note will enable researchers to reliably synthesize high-purity peptides containing Nε,Nε-dimethyl-L-lysine for a wide range of applications in research and drug development.
References
Application Notes and Protocols for the Synthesis of Lysine-Methylated Peptides and Production of Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of proteins play a pivotal role in regulating a vast array of cellular processes, including gene expression, signal transduction, and protein-protein interactions.[1] Lysine methylation, the addition of one, two, or three methyl groups to the ε-amino group of a lysine residue, is a critical PTM that modulates protein function and has been implicated in numerous diseases, including cancer and neurodegenerative disorders.[1] The study of lysine methylation has been greatly facilitated by the development of antibodies that can specifically recognize mono-, di-, or tri-methylated lysine residues within a specific protein sequence context. These antibodies are indispensable tools for a variety of applications, including Western blotting, immunoprecipitation, chromatin immunoprecipitation (ChIP), and immunohistochemistry.[2]
A significant challenge in generating high-quality methylation-specific antibodies lies in the subtle chemical difference between the different methylation states and the unmodified lysine, which makes it difficult for the immune system to mount a specific response.[3] The production of highly specific antibodies, therefore, relies on the use of well-defined synthetic peptides bearing the desired lysine methylation state as immunogens.[4]
This application note provides a comprehensive overview and detailed protocols for the synthesis of lysine-methylated peptides and their use in the production and characterization of methylation-state-specific polyclonal antibodies.
Signaling Pathways and Experimental Workflow
Lysine Methylation and Demethylation
Lysine methylation is a dynamic process regulated by lysine methyltransferases (KMTs) and lysine demethylases (KDMs). KMTs transfer a methyl group from S-adenosyl methionine (SAM) to the lysine residue, while KDMs remove these methyl marks. This enzymatic regulation allows for precise control of protein function in response to cellular signals.
Caption: Reversible lysine methylation by KMTs and KDMs.
Experimental Workflow for Antibody Production
The overall workflow for generating methylation-specific antibodies involves several key stages, from peptide design and synthesis to antibody purification and validation.
Caption: Workflow for methylation-specific antibody production.
Data Presentation
Table 1: Representative Antibody Specificity Data
The following table summarizes typical quantitative data obtained from Surface Plasmon Resonance (SPR) analysis, demonstrating the high specificity of a purified antibody for its target methylated peptide.
| Peptide Sequence | Methylation State | Dissociation Constant (KD) (nM) |
| H3(1-15)K4 | Unmethylated | >10,000 |
| H3(1-15)K4me1 | Mono-methylated | 850 |
| H3(1-15)K4me2 | Di-methylated | 120 |
| H3(1-15)K4me3 | Tri-methylated (Immunogen) | 5.2 |
| H3(21-35)K27me3 | Tri-methylated (off-target) | >5,000 |
This data is representative and actual values may vary depending on the antibody and peptide sequence.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Lysine-Methylated Peptides
This protocol describes the synthesis of a peptide containing a methylated lysine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-Lys(Me)-OH, Fmoc-Lys(Me)2-OH, or Fmoc-Lys(Me)3-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (or the desired Fmoc-methylated lysine) and 4 equivalents of OxymaPure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Air-dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
Protocol 2: Conjugation of Methylated Peptide to Keyhole Limpet Hemocyanin (KLH)
This protocol describes the conjugation of a cysteine-containing synthetic peptide to the carrier protein KLH using the crosslinker m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).[2]
Materials:
-
Synthesized methylated peptide with a terminal cysteine
-
Keyhole Limpet Hemocyanin (KLH)
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
N,N-Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
PD-10 desalting column
-
Stir plate and stir bar
Procedure:
-
Activate KLH with MBS:
-
Dissolve 5 mg of KLH in 0.5 mL of PBS.
-
Dissolve 3 mg of MBS in 200 µL of DMF.
-
Add 70 µL of the MBS solution to the KLH solution while stirring.
-
Continue stirring for 30 minutes at room temperature.
-
Remove excess MBS by passing the solution through a PD-10 desalting column equilibrated with PBS. Collect the protein fraction.
-
-
Peptide Conjugation:
-
Dissolve 2-5 mg of the cysteine-containing methylated peptide in 200 µL of DMF.
-
Add the peptide solution to the activated KLH solution.
-
Adjust the pH to 7.0-7.5 with 0.1 N NaOH if necessary.
-
Stir the reaction mixture for 3 hours at room temperature or overnight at 4°C.
-
-
Dialysis: Dialyze the conjugate against PBS at 4°C overnight with several buffer changes to remove unreacted peptide and crosslinker.
-
Quantification: Determine the protein concentration of the KLH-peptide conjugate using a protein assay (e.g., Bradford or BCA). The conjugate is now ready for immunization.
Protocol 3: Polyclonal Antibody Production in Rabbits
This protocol provides a general guideline for the immunization of New Zealand White rabbits to generate polyclonal antibodies. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
Materials:
-
KLH-peptide conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (IFA)
-
Sterile PBS
-
Syringes and needles
-
New Zealand White rabbits (2-3 kg)
Immunization Schedule: [6]
-
Day 0: Primary Immunization
-
Collect a pre-immune bleed from the ear artery.
-
Prepare an emulsion by mixing 1 mg of the KLH-peptide conjugate in 0.5 mL of PBS with 0.5 mL of Freund's Complete Adjuvant (FCA).
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
-
Day 14: First Boost
-
Prepare an emulsion by mixing 0.5 mg of the KLH-peptide conjugate in 0.5 mL of PBS with 0.5 mL of Freund's Incomplete Adjuvant (IFA).
-
Inject the emulsion subcutaneously at multiple sites.
-
-
Day 28: Second Boost
-
Repeat the booster injection as on Day 14.
-
-
Day 42: Third Boost
-
Repeat the booster injection as on Day 14.
-
-
Day 52: Test Bleed
-
Collect a small volume of blood (10-20 mL) from the ear artery.
-
Separate the serum and test the antibody titer and specificity by ELISA (Protocol 5).
-
-
Subsequent Boosts and Bleeds:
-
If the antibody titer is high, proceed with production bleeds (30-50 mL) every 2-3 weeks, with booster immunizations (in IFA) every 4 weeks.[6]
-
If the titer is low, continue with booster immunizations every 2-3 weeks until a satisfactory titer is achieved.
-
Protocol 4: Affinity Purification of Methylation-Specific Antibodies
This protocol describes the purification of specific antibodies from rabbit serum using an affinity column prepared with the synthesized methylated peptide.[3][7]
Materials:
-
Rabbit antiserum
-
Synthesized methylated peptide with a terminal cysteine
-
AminoLink or SulfoLink Coupling Resin
-
Coupling Buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 8.5)
-
Wash Buffer (e.g., 1 M NaCl)
-
Elution Buffer (e.g., 100 mM Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
-
Empty chromatography column
Procedure:
-
Prepare the Affinity Column:
-
Couple 2-5 mg of the methylated peptide to 1 mL of AminoLink or SulfoLink resin according to the manufacturer's instructions. This typically involves covalently linking the peptide to the resin via its primary amines or sulfhydryl groups.
-
Pack the peptide-coupled resin into a chromatography column.
-
Wash the column with PBS.
-
-
Bind Antibodies to the Column:
-
Clarify the rabbit serum by centrifugation at 10,000 x g for 10 minutes.
-
Dilute the serum 1:1 with PBS and apply it to the affinity column.
-
Allow the serum to pass through the column slowly (or recirculate overnight at 4°C) to allow for binding of the specific antibodies.
-
-
Wash the Column:
-
Wash the column with 10-20 column volumes of PBS to remove unbound proteins.
-
Wash with 10 column volumes of Wash Buffer (1 M NaCl) to remove non-specifically bound proteins.
-
Wash again with 10 column volumes of PBS.
-
-
Elute the Antibodies:
-
Elute the specific antibodies by adding the Elution Buffer (100 mM Glycine, pH 2.5) to the column.
-
Collect 1 mL fractions into tubes containing 100 µL of Neutralization Buffer (1 M Tris, pH 8.0) to immediately neutralize the low pH and prevent antibody denaturation.
-
-
Analyze and Pool Fractions:
-
Measure the protein concentration of each fraction (e.g., by measuring absorbance at 280 nm).
-
Pool the fractions containing the purified antibody.
-
-
Dialysis and Storage:
-
Dialyze the pooled antibody fractions against PBS at 4°C.
-
Determine the final antibody concentration and store at -20°C or -80°C.
-
Protocol 5: Peptide ELISA for Antibody Specificity
This protocol is used to determine the titer and specificity of the purified antibodies against the immunizing methylated peptide and control peptides with different methylation states.[8][9]
Materials:
-
96-well ELISA plates
-
Synthesized peptides (unmethylated, mono-, di-, and tri-methylated)
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Wash Buffer (PBST: PBS with 0.05% Tween-20)
-
Purified primary antibody
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat the Plate:
-
Dilute the peptides to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL of each peptide solution to different wells of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Block the Plate:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the purified primary antibody in Blocking Buffer.
-
Add 100 µL of each antibody dilution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer according to the manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark until a blue color develops (5-30 minutes).
-
Add 100 µL of Stop Solution to each well to stop the reaction (the color will turn yellow).
-
-
Read the Plate: Measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of antibody bound to the peptide. By comparing the signals from the different methylated and unmethylated peptides, the specificity of the antibody can be determined.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Purification of anti-peptide Antibodies: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 4. bowdish.ca [bowdish.ca]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. abcepta.com [abcepta.com]
- 7. abbiotec.com [abbiotec.com]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 9. affbiotech.com [affbiotech.com]
Application Notes and Protocols for Boc-Lys(Me)2-OH in Histone Methyltransferase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications of histones play a critical role in regulating chromatin structure and gene expression. Among these, histone lysine methylation is a key epigenetic mark dynamically regulated by histone methyltransferases (HMTs) and demethylases. The precise study of these enzymes requires well-defined tools, including specific substrates and inhibitors. While not used directly in assays, Nα-Boc-Nε,Nε-dimethyl-L-lysine (Boc-Lys(Me)2-OH) is a fundamental building block for the synthesis of peptides containing dimethylated lysine residues.
Through solid-phase peptide synthesis (SPPS), this compound is typically converted to its Fmoc-protected counterpart, Fmoc-Lys(Me)2-OH, which is then incorporated into synthetic histone tail peptides. These peptides, bearing a dimethylated lysine at a specific position (e.g., H3K9me2, H3K27me2), serve as highly specific substrates for in vitro HMT assays. They are invaluable tools for characterizing the activity and specificity of HMTs, as well as for screening and characterizing potential inhibitors. This document provides detailed application notes and protocols for the use of these synthetically derived peptides in HMT research.
Data Presentation
Table 1: Kinetic Parameters of Histone Methyltransferases with Peptide Substrates
This table summarizes the kinetic constants of key HMTs that catalyze or interact with dimethylated lysine residues on histone tail peptides. The use of synthetic peptides allows for precise determination of these parameters.
| Enzyme | Substrate Peptide | Km (μM) | kcat (h⁻¹) | Catalytic Efficiency (kcat/Km) (μM⁻¹h⁻¹) | Reference |
| G9a (murine) | H3 (1-15) wild type | 0.9 | 88 | 97.8 | [1] |
| G9a (murine) | H3 (1-15) K4A | 1.0 | 32 | 32.0 | [1] |
| EZH2 (human, wild-type) | H3 (21-44) K27me1 | ~2-5 (K1/2) | - | - | [2] |
| EZH2 (human, Y641F mutant) | H3 (21-44) K27me2 | ~2-5 (K1/2) | - | - | [2] |
Note: Data for EZH2 with dimethylated substrates often involves complex kinetics and may be presented as K1/2 from sigmoidal binding curves rather than simple Michaelis-Menten kinetics.
Table 2: IC50 Values of HMT Inhibitors Determined Using Peptide Substrates
This table presents the half-maximal inhibitory concentrations (IC50) of well-characterized HMT inhibitors. These values are often determined using assays that employ synthetic histone peptides as substrates.
| Inhibitor | Target Enzyme(s) | Assay Type | Peptide Substrate Used | IC50 (nM) | Reference |
| UNC0638 | G9a / GLP | Biochemical | Histone H3 (1-25) | <15 (G9a), 19 (GLP) | [3] |
| UNC0638 | G9a / GLP | Cellular (H3K9me2 reduction) | Endogenous Histones | 81 | [4] |
| BIX-01294 | G9a / GLP | Cellular (H3K9me2 reduction) | Endogenous Histones | 500 | [4] |
| Tazemetostat (EPZ-6438) | EZH2 (wild-type & mutant) | Biochemical (Peptide) | Histone H3 (21-44) | 11 | [5] |
| Tazemetostat (EPZ-6438) | EZH2 (wild-type & mutant) | Biochemical (Nucleosome) | Recombinant Nucleosomes | 16 | [5] |
| Tazemetostat (EPZ-6438) | EZH2 | Cellular (H3K27 methylation) | Endogenous Histones | 9 | [6] |
Experimental Protocols
Protocol 1: Radioisotope-Based Histone Methyltransferase Filter-Binding Assay
This protocol describes a robust method for measuring HMT activity by quantifying the incorporation of a radiolabeled methyl group from [³H]-S-adenosylmethionine ([³H]-SAM) onto a synthetic histone peptide substrate containing a dimethylated lysine.
Materials:
-
Purified recombinant HMT (e.g., G9a, EZH2)
-
Synthetic histone peptide substrate (e.g., H3K9me2 peptide)
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
S-adenosyl-L-homocysteine (SAH) or other appropriate stop solution
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
P81 phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the HMT reaction buffer, purified HMT enzyme, and the synthetic histone peptide substrate at desired concentrations.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
-
Initiate Reaction:
-
Start the reaction by adding [³H]-SAM to the master mix. A typical final concentration is 1 µM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction:
-
Terminate the reaction by adding a stop solution, such as a high concentration of unlabeled SAM or SAH, or by spotting the reaction mixture directly onto the P81 filter paper.
-
-
Filter Binding and Washing:
-
Spot an aliquot of each reaction mixture onto a labeled P81 phosphocellulose filter paper.
-
Allow the spots to air dry completely.
-
Wash the filter paper three times for 5 minutes each in a wash buffer (e.g., 0.5% sodium phosphate buffer, pH 7.0) to remove unincorporated [³H]-SAM.
-
Perform a final wash with ethanol and allow the filter paper to dry completely.
-
-
Scintillation Counting:
-
Place the dried filter paper spots into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Quantify the amount of incorporated [³H]-methyl groups by comparing the counts per minute (CPM) to a standard curve of known [³H]-SAM concentrations.
-
For inhibitor studies, calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
-
Protocol 2: MALDI-TOF Mass Spectrometry-Based HMT Assay
This protocol provides a label-free method to monitor the methylation of a synthetic peptide substrate by an HMT. It allows for the direct detection of the substrate and methylated product based on their mass-to-charge ratio.
Materials:
-
Purified recombinant HMT (e.g., G9a)
-
Synthetic histone peptide substrate (e.g., H3K9me2 peptide)
-
S-adenosylmethionine (SAM)
-
HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Trifluoroacetic acid (TFA)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the HMT reaction buffer, purified HMT enzyme, synthetic peptide substrate, and SAM.
-
For inhibitor screening, pre-incubate the enzyme and inhibitor before adding the substrate and SAM.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme for a set time course (e.g., 0, 15, 30, 60 minutes).
-
-
Quenching the Reaction:
-
Stop the reaction at each time point by adding an equal volume of 1% TFA.
-
-
Sample Preparation for MALDI-TOF:
-
Prepare the MALDI matrix solution (e.g., saturated CHCA in 50% acetonitrile/0.1% TFA).
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
-
Spot 1 µL of the quenched reaction mixture onto the dried matrix spot.
-
Overlay with another 1 µL of the matrix solution (sandwich method) and allow it to co-crystallize at room temperature.
-
-
MALDI-TOF Analysis:
-
Acquire mass spectra in the appropriate mass range for the substrate and expected methylated products.
-
The mass of the peptide will increase by 14.01565 Da for each methyl group added.
-
-
Data Analysis:
-
Determine the relative abundance of the unmethylated substrate and the mono-, di-, and tri-methylated products by comparing their peak intensities.
-
Calculate the rate of product formation. For inhibitor studies, determine the IC50 by measuring the reduction in product formation at various inhibitor concentrations.
-
Signaling Pathways
Synthetic peptides containing dimethylated lysines are instrumental in studying HMTs that regulate key cellular signaling pathways. Below are diagrams of pathways involving G9a and EZH2, two prominent HMTs that act on these marks.
G9a and its Role in Wnt/β-catenin and Hippo Signaling
G9a-mediated H3K9me2 is often associated with transcriptional repression of tumor suppressor genes. In several cancers, G9a has been shown to suppress the expression of negative regulators of the Wnt/β-catenin pathway, such as DKK1 and APC2, leading to pathway activation and cell proliferation.[7][8] Additionally, G9a can repress the Hippo pathway kinase LATS2, leading to the activation of the transcriptional co-activator YAP.[9]
EZH2 and its Non-Canonical STAT3 Signaling Pathway
EZH2, the catalytic subunit of the PRC2 complex, is the primary methyltransferase for H3K27. In a non-canonical pathway, separate from its histone-modifying activity, EZH2 can be phosphorylated by AKT, leading to its interaction with and methylation of the transcription factor STAT3.[10][11] This methylation enhances STAT3 phosphorylation and activation, promoting the expression of genes involved in cell survival and proliferation.[12][13]
References
- 1. Substrate specificity and kinetic mechanism of mammalian G9a histone H3 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordinated activities of wild-type plus mutant EZH2 drive tumor-associated hypertrimethylation of lysine 27 on histone H3 (H3K27) in human B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphorylation of EZH2 activates STAT3 signaling via STAT3 methylation and promotes tumorigenicity of glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Coupling of Boc-Lys(Me)2-OH in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the poor coupling of Boc-Lys(Me)2-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
A1: The primary reason for the poor coupling efficiency of this compound is steric hindrance. The presence of two methyl groups on the ε-amino group, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, creates significant spatial obstruction. This bulkiness hinders the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.[1][2][3]
Q2: What are the visible signs of poor coupling of this compound?
A2: A common and immediate indicator of incomplete coupling is a positive result in a qualitative ninhydrin (Kaiser) test, which detects free primary amines on the resin.[3][4] A blue or violet color on the resin beads signifies that a significant number of N-terminal amines have not reacted with the this compound. Other signs include lower than expected peptide yield upon cleavage, and analysis by mass spectrometry (MS) and high-performance liquid chromatography (HPLC) may reveal the presence of deletion sequences (peptides lacking the intended lysine residue).[4]
Q3: What are the initial troubleshooting steps if I detect poor coupling?
A3: The most straightforward initial step is to perform a "double coupling".[4][5] This involves repeating the coupling step with a fresh solution of activated this compound immediately after the first coupling attempt. If this fails, utilizing a more potent coupling reagent, such as HATU or HBTU, is recommended.[6]
Q4: Can changing the reaction conditions improve coupling efficiency?
A4: Yes, optimizing reaction conditions can significantly improve coupling. Extending the coupling reaction time (e.g., from 1-2 hours to 4 hours or even overnight) can help drive the reaction to completion.[4] Moderately increasing the reaction temperature (e.g., to 30-50°C) can also enhance the reaction rate, though this should be done with caution to minimize the risk of racemization.[4][7] Microwave-assisted SPPS is another effective technique for driving difficult couplings.[1]
Q5: What should I do if all attempts to improve coupling fail?
A5: If repeated coupling attempts and optimized conditions are unsuccessful, it is crucial to "cap" the unreacted amines.[8] Capping involves acetylating the unreacted N-terminal amines with a reagent like acetic anhydride. This prevents these amines from reacting in subsequent coupling steps, thus avoiding the formation of deletion sequences and simplifying the purification of the final peptide.
Troubleshooting Guide
If you are experiencing poor coupling of this compound, follow this troubleshooting guide:
-
Initial Coupling & Monitoring : Perform the initial coupling of this compound using your standard protocol. Monitor the reaction's completion using a Kaiser test.
-
Kaiser Test Positive? :
-
No (Beads are yellow) : The coupling was successful. Proceed with your synthesis.
-
Yes (Beads are blue/purple) : The coupling is incomplete. Proceed to the next step.
-
-
Perform a Double Coupling : Immediately repeat the coupling step with a fresh preparation of activated this compound. Monitor again with a Kaiser test.
-
Still Positive? :
-
No : The double coupling was successful. Proceed with your synthesis, and consider using double coupling as a standard for this residue.
-
Yes : The issue is more significant. Proceed to the next level of troubleshooting.
-
-
Optimize Coupling Reagents & Conditions :
-
Switch to a Stronger Coupling Reagent : Utilize a more potent activator such as HATU, HBTU, or PyBOP. These are generally more effective for sterically hindered amino acids.[6]
-
Increase Reaction Time and/or Temperature : Extend the coupling time to at least 4 hours, or consider a moderate increase in temperature (e.g., to 40°C).[4]
-
Change Solvent : In cases of peptide aggregation, switching from DMF to NMP or using a solvent mixture might improve solvation and reaction kinetics.[4]
-
-
Final Kaiser Test : After implementing the optimized conditions, perform another Kaiser test.
-
Negative : The optimized protocol was successful.
-
Positive : Proceed to the final step.
-
-
Cap Unreacted Amines : To prevent the formation of deletion sequences, cap the remaining free amines using acetic anhydride. This will terminate the unreacted chains.
Data Presentation
Table 1: Influence of Coupling Reagents and Conditions on the Efficiency of Coupling Sterically Hindered Amino Acids like this compound
| Parameter | Option | Relative Efficiency | Notes |
| Coupling Reagent | DIC/HOBt | Low to Moderate | Standard, but often insufficient for hindered couplings. |
| HBTU/DIPEA | Moderate to High | More effective than carbodiimides for hindered residues.[6] | |
| HATU/DIPEA | High | Generally considered one of the most effective reagents for difficult couplings.[6][9] | |
| PyBOP/DIPEA | High | A phosphonium-based reagent, also very effective for hindered couplings.[10] | |
| Coupling Time | 1-2 hours | Standard | May be insufficient for complete reaction. |
| > 4 hours | Increased | Allows more time for the sterically hindered reaction to proceed to completion. | |
| Temperature | Room Temperature | Standard | - |
| 30-50°C | Increased | Can increase reaction kinetics but also the risk of side reactions like racemization.[4] | |
| Technique | Standard Batch | Standard | - |
| Double Coupling | Increased | A simple and often effective method to improve yield.[4][5] | |
| Microwave-Assisted | High | Significantly accelerates coupling reactions, especially for hindered amino acids.[1] | |
| Solvent | DMF | Standard | Good general-purpose solvent. |
| NMP | Increased | Better solvating properties than DMF, which can help with peptide aggregation.[4] |
Experimental Protocols
Protocol 1: Double Coupling of this compound
-
First Coupling : a. In a separate vessel, pre-activate this compound (3 eq.) with your chosen coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Drain the reaction vessel.
-
Washing : a. Wash the resin thoroughly with DMF (3 times) to remove residual reagents.
-
Second Coupling : a. Prepare a fresh solution of activated this compound as described in step 1a. b. Add this solution to the resin and agitate for another 1-2 hours.
-
Monitoring and Final Washing : a. Perform a Kaiser test to confirm the completion of the reaction. b. Once complete (negative Kaiser test), wash the resin extensively with DMF and DCM to prepare for the next deprotection step.[3]
Protocol 2: Coupling of this compound using HATU
-
Resin Preparation : a. Ensure the N-terminal Boc group of the growing peptide chain is fully deprotected and the resin has been neutralized.
-
Pre-activation : a. In a separate reaction vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF. b. Add DIPEA (6-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes. The solution may change color.[3]
-
Coupling : a. Add the pre-activated amino acid solution to the neutralized peptide-resin. b. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, this time can be extended.
-
Monitoring : a. Perform a Kaiser test. A negative (yellow) result indicates a complete reaction. If the test is positive, consider a second coupling with HATU.
-
Washing : a. Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 3: Capping of Unreacted Amines
-
Washing : a. After the final coupling attempt, wash the peptide-resin with DMF (3 times).
-
Capping : a. Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 20% acetic anhydride, 2 equivalents of DIPEA). b. Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
Final Washing : a. Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). b. A Kaiser test should now be negative, indicating that all unreacted amines have been capped.[8]
Visualizations
Caption: Experimental workflow for a single coupling cycle in SPPS.
Caption: Troubleshooting decision tree for poor this compound coupling.
Caption: Simplified pathway of histone lysine methylation in gene regulation.
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. scienmag.com [scienmag.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mesalabs.com [mesalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Side reactions associated with Boc-lys(ME)2-OH deprotection
Welcome to the technical support center for troubleshooting side reactions associated with the deprotection of Boc-Lys(Me₂)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for challenges encountered during the synthesis of peptides containing N,N-dimethyllysine.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the acid-mediated deprotection of the Boc group from N,N-dimethyllysine-containing peptides.
Q1: My final peptide product shows a lower than expected molecular weight after deprotection. What could be the cause?
Possible Cause: Peptide Backbone Cleavage
While the Boc group is removed under acidic conditions, the peptide bond C-terminal to an N-alkylated amino acid residue can be susceptible to cleavage by trifluoroacetic acid (TFA).[1] Although this has been primarily documented for Nα-alkylated amino acids, the electron-donating nature of the ε-N,N-dimethyl group on lysine could potentially influence the stability of the adjacent peptide bond. This hydrolysis can lead to the fragmentation of your peptide.[1]
Troubleshooting Steps:
-
LC-MS Analysis: Carefully analyze the crude product by LC-MS to identify fragments corresponding to cleavage at the C-terminal side of the Lys(Me₂) residue.
-
Milder Deprotection Conditions: Consider using a less harsh acidic reagent or reducing the deprotection time. For example, you could try using 4M HCl in dioxane instead of neat TFA.
-
Temperature Control: Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize acid-catalyzed hydrolysis.
Q2: I observe an unexpected mass increase of +26 Da in my peptide after deprotection. What is this side product?
Possible Cause: N-methyl-4-imidazolidinone Formation
A known side reaction in procedures involving reductive dimethylation is the formation of an N-methyl-4-imidazolidinone moiety between the first two residues of a peptide, resulting in a mass increase of 26 Da. While this is not directly documented as a side reaction of pre-synthesized Lys(Me₂) during Boc deprotection, the reactive nature of the N,N-dimethylamino group makes a related intramolecular cyclization a plausible, though unconfirmed, side reaction under acidic conditions.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry and MS/MS fragmentation to confirm the mass and pinpoint the location of the modification.
-
NMR Spectroscopy: For larger scale syntheses where the side product can be isolated, 2D NMR spectroscopy can definitively elucidate the cyclic structure.
-
Optimize Deprotection: Varying the acid, solvent, and temperature of the deprotection may help to minimize this putative side reaction.
Q3: Is demethylation of the Lys(Me₂) side chain a concern during TFA treatment?
Based on available literature, the N-methyl groups on the lysine side chain are generally stable to the acidic conditions used for Boc deprotection. While various enzymatic and chemical methods exist to demethylate lysine, standard TFA cleavage cocktails are not reported to cause significant demethylation. The C-N bond of the methyl groups is typically strong enough to withstand acidolysis under these conditions.
Q4: Can the Lys(Me₂) residue be affected by scavengers in the cleavage cocktail?
The N,N-dimethylamino group is a tertiary amine and is expected to be protonated under the strong acidic conditions of TFA cleavage. This protonation deactivates it as a nucleophile, making it unlikely to react with carbocations that are trapped by scavengers. Therefore, side reactions between the dimethylamino group and scavengers are not a commonly reported issue.
Data on Common Boc Deprotection Conditions
| Deprotection Reagent | Typical Conditions | Advantages | Potential Issues |
| TFA/DCM (50%) | 30 min, room temp. | Efficient and widely used. | Can be harsh for sensitive peptides. |
| Neat TFA | 1-3 hours, room temp. | Very strong, ensures complete deprotection. | Increased risk of side reactions (e.g., t-butylation, fragmentation). |
| 4M HCl in Dioxane | 30-60 min, room temp. | Milder alternative to TFA. | May be less effective for sterically hindered residues. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a Peptide Containing Lys(Me₂)
This protocol outlines a standard procedure for the final cleavage and deprotection of a peptide synthesized on a solid support that contains a Lys(Me₂) residue (originally incorporated as Boc-Lys(Me₂)-OH).
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Nitrogen or vacuum line for drying
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Washing: Wash the resin with a small amount of fresh TFA, and then with DCM. Combine all filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.
-
Isolation: A white precipitate of the crude peptide should form. Allow it to fully precipitate at -20 °C for at least 30 minutes.
-
Centrifugation: Pellet the peptide by centrifugation and carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble impurities.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and LC-MS.
Protocol 2: Analytical Methods for Detecting Side Reactions
To identify and characterize potential side reactions, a combination of chromatographic and mass spectrometric techniques is essential.
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for separating the main product from potential side products.
-
Detection: UV detection at 214 nm and 280 nm.
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.
-
Monitor for the expected mass of the fully deprotected peptide.
-
Search for masses corresponding to potential side products:
-
Peptide Fragments: Masses corresponding to cleavage on the C-terminal side of Lys(Me₂).
-
+26 Da Adduct: The mass of the peptide plus 26 Da, potentially indicating N-methyl-4-imidazolidinone formation.
-
Demethylation: Masses corresponding to the loss of one (-14 Da) or two (-28 Da) methyl groups, although this is considered unlikely.
-
3. Tandem Mass Spectrometry (MS/MS):
-
Perform MS/MS fragmentation on the parent ions of any unexpected peaks.
-
Analyze the fragmentation pattern to confirm the peptide sequence and localize the modification. For example, a +26 Da modification at the N-terminus would show a corresponding mass shift in the b-ions.
Visualizing Deprotection and Troubleshooting
Caption: Troubleshooting workflow for Boc-Lys(Me2)-OH deprotection.
Caption: Reaction pathway for Boc deprotection and potential side reactions.
References
Optimizing cleavage cocktail for peptides with dimethylated lysine
This center provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers in optimizing the cleavage of synthetic peptides from solid-phase resins, with a special focus on peptides containing dimethylated lysine residues.
Frequently Asked Questions (FAQs)
Q1: Is the dimethylated lysine (K(Me2)) residue stable during standard TFA cleavage?
A1: Yes, the dimethyl-lysine modification is generally stable under the standard acidic conditions used for resin cleavage, such as high concentrations of trifluoroacetic acid (TFA).[1] The N-methylation on the lysine side chain is not acid-labile and will be retained on the peptide post-cleavage. The primary concern when designing a cleavage cocktail is not the K(Me2) residue itself, but the other sensitive amino acids present in your sequence.[2]
Q2: What is a good starting cleavage cocktail for a peptide containing dimethylated lysine?
A2: For most peptides, a standard cleavage cocktail like Reagent B is an excellent starting point.[3] Its composition is typically 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[4][5] This cocktail is effective for cleaving peptides from common acid-labile resins (e.g., Wang, Rink Amide) and the scavengers (water and TIS) handle the most common reactive carbocations generated during deprotection.[2][6]
Q3: When should I use a more complex cleavage cocktail?
A3: The choice of cleavage cocktail is dictated by the presence of other sensitive amino acids in your peptide sequence, not the dimethylated lysine.[2][7] You should use a more complex cocktail containing additional scavengers if your peptide contains residues like:
-
Tryptophan (Trp): Prone to alkylation by cleaved protecting groups. Scavengers like 1,2-ethanedithiol (EDT) or thioanisole are recommended.[8][9] Using Boc-protected Trp (Fmoc-Trp(Boc)-OH) during synthesis is the most effective way to prevent side reactions.[7][8]
-
Methionine (Met): Can be oxidized to methionine sulfoxide. Thioanisole or ethylmethyl sulfide (EMS) can help suppress this.[9][10] Performing the cleavage under a nitrogen atmosphere also helps.[9]
-
Cysteine (Cys): The trityl (Trt) protecting group generates highly stable cations upon cleavage that require efficient scavenging. TIS is very effective, but EDT is also beneficial.[7][8]
-
Arginine (Arg): Protecting groups like Pbf or Pmc can be slow to cleave and can lead to sulfonation of Trp residues.[7][8] Longer cleavage times may be necessary.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the peptide cleavage process.
Problem: My peptide yield is significantly lower than expected after cleavage and precipitation.
-
Potential Cause 1: Incomplete Cleavage from the Resin.
-
How to Diagnose: Perform a small-scale test cleavage on a fraction of your resin (10-20 mg). After filtering the peptide solution, wash the resin beads thoroughly with TFA and analyze this wash separately. If a significant amount of peptide is in the wash, it suggests the initial cleavage time was insufficient.[11][12]
-
Solution: Increase the cleavage reaction time. While 2-3 hours is standard, sequences with sterically hindered residues or multiple bulky protecting groups (like Arg(Pbf)) may require 4-6 hours or even longer.[6][7]
-
-
Potential Cause 2: Inefficient Peptide Precipitation.
-
How to Diagnose: After adding the TFA filtrate to cold ether, if the solution remains clear or only slightly cloudy, precipitation is likely incomplete. Some peptides, especially small or hydrophilic ones, can have partial solubility in ether.
-
Solution: Concentrate the TFA filtrate under a gentle stream of nitrogen to about one-fourth of its original volume before adding it to cold ether.[4][13] Ensure the ether is cold (-20°C) and use a larger volume (at least 10 times the volume of the TFA solution).[4][6] Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation.[2]
-
-
Potential Cause 3: Peptide Re-attachment to the Resin.
-
How to Diagnose: This is harder to diagnose directly but can be suspected if the peptide contains C-terminal Trp or other nucleophilic residues and yields are consistently low.
-
Solution: Ensure your cleavage cocktail contains appropriate scavengers. TIS is highly effective at quenching the reactive species from the resin linker that can cause re-attachment.[7][9]
-
Problem: My HPLC analysis shows the correct mass, but the purity is very low with many side peaks.
-
Potential Cause 1: Incomplete Deprotection of Side Chains.
-
How to Diagnose: Mass spectrometry analysis of the side peaks will show masses corresponding to the target peptide plus the mass of one or more protecting groups (e.g., +252 Da for a remaining Pbf group on Arginine).
-
Solution: Extend the cleavage reaction time.[11] For particularly stubborn protecting groups like Arg(Pbf) or N-terminal Asn(Trt), a cleavage time of 4 hours or more may be necessary.[7][9] If a single cleavage is insufficient, the peptide can be precipitated, dried, and re-subjected to a fresh cleavage cocktail.[9]
-
-
Potential Cause 2: Side Reactions from Scavenger-Sensitive Residues.
-
How to Diagnose: Unexpected mass peaks may correspond to modifications. For example, a +56 Da peak on a Met-containing peptide could indicate t-butylation. Alkylation of Trp is also a common side reaction.[8]
-
Solution: Optimize your scavenger cocktail based on the peptide's sequence. If the peptide contains Trp, Cys, or Met, a standard TFA/TIS/Water cocktail is insufficient. Add scavengers like EDT or thioanisole to protect these residues.[2][8]
-
Data Presentation: Common Cleavage Cocktails
The following table summarizes common cleavage cocktails used in Fmoc-SPPS. The selection should be based on the specific amino acids present in the peptide sequence.
| Reagent Name | Composition (% v/v unless noted) | Primary Use & Key Considerations |
| Standard Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose cocktail for peptides without sensitive residues like Trp, Met, or Cys.[4][6] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A "workhorse" cocktail for peptides with multiple sensitive residues, especially Trp, Met, and Cys.[3][14][15] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Recommended for peptides with Arg(Pbf/Pmc) residues to promote complete deprotection and protect Trp.[3][16] |
| Low Odor Cocktail | 88% TFA / 5% H₂O / 5% DTT (w/v) / 2% TIS | Dithiothreitol (DTT) replaces the pungent thiol-based scavengers (EDT, Thioanisole).[14] |
Experimental Protocols
Protocol 1: Standard Cleavage (For Peptides without Trp, Met, Cys)
This protocol is suitable for peptides containing dimethylated lysine but lacking other sensitive residues.
-
Resin Preparation:
-
Cleavage Reaction:
-
In a fume hood, prepare 5 mL of a fresh cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS .
-
Add the cocktail to the dried resin. Ensure the resin is fully wetted and suspended.
-
Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional gentle swirling.[6]
-
-
Peptide Isolation & Precipitation:
-
Filter the cleavage mixture through a fritted syringe or funnel, collecting the filtrate in a clean centrifuge tube.
-
Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.[6]
-
In a separate, larger centrifuge tube, place 40-50 mL of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.[6]
-
Incubate the ether suspension at -20°C for at least 1 hour to maximize precipitation.[2]
-
-
Peptide Washing and Drying:
-
Centrifuge the suspension (e.g., 4000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by adding fresh cold ether, vortexing briefly, centrifuging, and decanting. Repeat this wash step two more times to remove residual scavengers.[2]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.
-
Protocol 2: Cleavage for Peptides with Sensitive Residues (Trp, Met, Cys)
This protocol utilizes a more robust scavenger mixture to protect sensitive residues.
-
Resin Preparation: Follow steps 1a-1c from Protocol 1.
-
Cleavage Reaction:
-
In a fume hood, prepare 5 mL of a fresh cleavage cocktail (e.g., Reagent K): 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT .[15]
-
Add the cocktail to the dried resin.
-
Stopper the vessel and react for 2-4 hours at room temperature. For peptides with multiple Arg(Pbf) residues, this time may need to be extended.[7]
-
-
Peptide Isolation, Precipitation, Washing, and Drying: Follow steps 3a-4d from Protocol 1.
Visualizations
Caption: Standard workflow for peptide cleavage, precipitation, and preparation for analysis.
Caption: A decision tree for troubleshooting common peptide cleavage issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting aggregation of peptides containing Boc-lys(ME)2-OH
Welcome to the technical support center for troubleshooting aggregation issues involving peptides containing Nα-Boc-Nε,Nε-dimethyl-L-lysine (Boc-Lys(Me)2-OH). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and solutions to common challenges encountered during the synthesis, purification, and handling of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation is the self-association of growing peptide chains on a solid support, primarily through the formation of intermolecular hydrogen bonds that can lead to stable secondary structures like β-sheets.[1] This is a significant issue in SPPS because it can physically obstruct the access of reagents to the reactive ends of the peptide chains. This hindrance results in incomplete reactions for both Fmoc deprotection and amino acid coupling steps, leading to low coupling efficiency, the formation of deletion sequences, and ultimately, a poor yield of the target peptide.[1] Sequences with a high content of hydrophobic amino acids are especially prone to aggregation.[1][2]
Q2: Does the presence of this compound in a peptide sequence increase the likelihood of aggregation?
A2: The impact of this compound on aggregation is complex and sequence-dependent. The Nε,Nε-dimethyl modification on the lysine side chain can influence aggregation in several ways:
-
Increased Hydrophobicity: The addition of two methyl groups increases the hydrophobicity of the lysine side chain compared to its unmodified counterpart. A higher overall hydrophobicity in a peptide sequence is a known driver of aggregation.[2]
-
Steric Hindrance: The bulky Boc protecting group on the primary amine and the dimethylated side-chain can create steric hindrance, potentially slowing down coupling and deprotection steps.
-
Disruption of Hydrogen Bonding: While the peptide backbone is the primary driver of the hydrogen bonding that leads to β-sheet formation, side-chain interactions also play a role. The permanent positive charge and methylation of the lysine side-chain can alter the local chemical environment. Some studies have shown that methylation of lysine can enhance aggregation in certain contexts.[3]
Q3: How can I identify if my peptide containing this compound is aggregating during synthesis?
A3: Several signs can indicate on-resin aggregation during SPPS. You should be vigilant for the following symptoms:
-
Physical Appearance: A primary indicator is the failure of the peptide-resin to swell properly; you may even observe shrinking or clumping of the resin beads.[4][5] This is often accompanied by the slow or incomplete draining of solvents from the reaction vessel.[1]
-
Chemical Tests: Incomplete coupling reactions are a strong sign of aggregation. This can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, which checks for the presence of free primary amines after a coupling step. A persistent positive result (blue beads) suggests that the coupling has failed.[6]
-
Incomplete Deprotection: Aggregation can also hinder the removal of the Fmoc protecting group. In continuous flow synthesizers, a broadening of the UV deprotection profile can signal that aggregation is occurring.
-
Analytical Confirmation: If you suspect aggregation, you can cleave a small sample of the resin and analyze the products by mass spectrometry (MS). The presence of significant deletion sequences or truncated peptides can confirm that the synthesis is being hampered by aggregation.[6]
Q4: What are the initial troubleshooting steps if I suspect my peptide is aggregating on the resin?
A4: If you observe signs of aggregation, several immediate actions can be taken to disrupt the intermolecular hydrogen bonds causing the issue. These interventions aim to improve the solvation of the peptide-resin complex.[4]
-
Switch to a "Stronger" Solvent: Change the primary synthesis solvent from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has a higher polarity and can be more effective at disrupting aggregates. Adding up to 25% dimethyl sulfoxide (DMSO) to DMF can also improve solvation.[4]
-
Increase Reaction Temperature: Performing the coupling step at a higher temperature (e.g., 50-60°C) can provide enough energy to break up aggregates and improve reaction kinetics.[4][6] Microwave-assisted synthesis is a particularly powerful technique for this purpose.[2][7]
-
Extend Reaction Times: Simply increasing the duration of the coupling and deprotection steps can sometimes be sufficient to drive the reactions to completion, even in the presence of mild aggregation.[6]
-
Incorporate Sonication: Gently sonicating the reaction vessel in a water bath for short periods (e.g., 15-30 minutes) can mechanically break up clumps of aggregated resin.[4][7]
Q5: My peptide containing this compound has precipitated after cleavage and is difficult to dissolve. What should I do?
A5: Post-cleavage precipitation is a common problem for aggregation-prone peptides. The goal is to find a solvent system that can effectively disrupt the forces holding the aggregates together.
-
Initial Steps: Start with small amounts of the peptide and test solubility in different solvents.[8] Begin with highly polar organic solvents such as DMSO or DMF.[9] Sonication can significantly aid dissolution.[8][10]
-
Adjusting pH: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH can increase the net charge and improve solubility. For basic peptides (containing residues like Lys, Arg, His), try dissolving in an acidic solution like 10% acetic acid. For acidic peptides (containing Asp, Glu), a basic solution like 10% ammonium bicarbonate may work.[8][10]
-
Strongly Disrupting Agents: For highly resistant aggregates, you may need to use chaotropic agents. Adding 6M guanidine hydrochloride or 8M urea to your buffer can disrupt the non-covalent interactions responsible for aggregation.[9] Be aware that these will need to be removed during purification.
Troubleshooting Strategies & Data
The following table summarizes various strategies to combat peptide aggregation, their mechanisms of action, and when they are most effectively employed.
| Strategy | Mechanism of Action | Recommended Application | Efficacy/Purity Improvement |
| Solvent Choice | Improves solvation of the peptide-resin complex, disrupting intermolecular H-bonds. | First-line defense for any signs of aggregation. | Moderate |
| Chaotropic Salts | Ions (e.g., LiCl, NaClO₄) disrupt secondary structures (β-sheets).[4][7] | For sequences known to be difficult or when aggregation is persistent. | Moderate to High |
| Backbone Protection | Groups like Hmb and Dmb are attached to the backbone nitrogen, sterically preventing H-bond formation.[4] | Prophylactic use for long (>15 residues) or known difficult sequences. | High |
| Pseudoproline Dipeptides | Introduce a "kink" in the peptide backbone, disrupting the planarity required for β-sheet formation.[2][7] | Strategically inserted at regular intervals (every 6-7 residues) in aggregation-prone sequences. | Very High |
| Low-Loading Resin | Increases the physical distance between growing peptide chains, reducing inter-chain interactions.[7] | Standard practice for synthesizing long peptides (>30 amino acids). | Moderate |
| Microwave Synthesis | Uses microwave energy to disrupt H-bonds and accelerate reaction kinetics.[2][7] | Highly effective for difficult couplings and overcoming severe aggregation. | High |
Experimental Protocols
Protocol 1: Difficult Coupling Cycle with Chaotropic Salt Wash
This protocol is recommended when a standard coupling cycle fails, as indicated by a positive Kaiser test.
-
Resin Wash: After a failed coupling, wash the resin thoroughly with DMF (3 x 1 min).
-
Chaotropic Wash: Wash the resin with a solution of 0.8 M LiCl in DMF for 15-30 minutes. This helps to break up existing secondary structures.[7]
-
Solvent Wash: Wash the resin thoroughly with DMF (5 x 1 min) to completely remove the chaotropic salt, as it can interfere with coupling reagents.
-
Repeat Coupling: Prepare a fresh solution of the activated amino acid (e.g., using HCTU/DIPEA) in NMP. Add it to the resin and perform the coupling reaction for an extended period (2-4 hours), potentially at an elevated temperature (50°C).
-
Monitoring: After the recoupling, wash the resin and perform a Kaiser test to confirm the absence of free amines.
-
Continuation: If the Kaiser test is negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines with acetic anhydride before proceeding to the next deprotection step to avoid the accumulation of deletion products.
Protocol 2: Solubilization of an Aggregated Peptide Post-Cleavage
This protocol provides a systematic approach to dissolving a peptide that has precipitated after cleavage from the resin.
-
Initial Test: Aliquot a small, known amount of the lyophilized crude peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Water/Aqueous Buffer: Add a small volume (e.g., 100 µL) of sterile, purified water or a standard buffer (e.g., 10 mM ammonium bicarbonate, pH 7.5). Vortex and sonicate for 30 seconds.[10] Observe for dissolution.
-
Acidic/Basic Conditions: If the peptide remains insoluble, and based on its calculated net charge, add 10% acetic acid (for basic peptides) or 10% ammonium hydroxide (for acidic peptides) dropwise until the peptide dissolves.[10]
-
Organic Solvents: If the peptide is still insoluble, it is likely highly hydrophobic. Lyophilize the sample to remove the aqueous solvent. Then, attempt to dissolve it in a minimal volume (e.g., 50 µL) of DMSO.[8] Once dissolved, slowly add the desired aqueous buffer dropwise while vortexing to reach the final desired concentration. Be cautious, as the peptide may precipitate again if the final concentration of the organic solvent is too low.
-
Final Preparation: Once the peptide is successfully dissolved, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any remaining micro-aggregates before proceeding with purification.[8][10]
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving peptide aggregation during solid-phase synthesis.
Caption: Mechanism of peptide aggregation and its disruption by common troubleshooting strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Methylated poly(L-lysine): conformational effects and interactions with polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jpt.com [jpt.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Improving the yield of peptides synthesized with Boc-lys(ME)2-OH
Welcome to the technical support center for improving the yield of peptides synthesized with Nα-Boc-Nε,Nε-dimethyl-L-lysine (Boc-Lys(Me)2-OH). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the incorporation of this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency when using this compound?
A1: Low coupling efficiency with this compound is primarily due to the steric hindrance caused by the two methyl groups on the ε-amino group of the lysine side chain. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and often resulting in incomplete coupling. To mitigate this, optimization of coupling reagents and reaction conditions is essential.
Q2: What are the most effective coupling reagents for this compound?
A2: For sterically hindered amino acids like this compound, standard coupling reagents may be inefficient. More potent uronium/aminium-based reagents such as HATU, HBTU, and COMU, or phosphonium-based reagents like PyAOP and PyBOP, are recommended.[1] These reagents rapidly form highly reactive activated species that can more effectively overcome the steric barrier.[1][2]
Q3: Can incomplete Boc deprotection from the preceding amino acid affect the coupling of this compound?
A3: Yes, incomplete removal of the Boc protecting group from the N-terminus of the peptide chain will prevent the subsequent coupling of this compound, leading to deletion sequences and a lower yield of the desired full-length peptide. While standard TFA treatment is generally effective for Boc deprotection, issues like peptide aggregation on the resin can sometimes hinder complete removal.[3] It is crucial to ensure complete deprotection before proceeding with the coupling of a sterically hindered residue.
Q4: Are there any specific side reactions associated with the incorporation of this compound?
A4: While specific side reaction data for this compound is not extensively documented, general side reactions in peptide synthesis can be exacerbated by the slow coupling kinetics associated with this residue.[4] These can include:
-
Racemization: The prolonged activation times required for coupling may increase the risk of racemization of the amino acid. Using additives like Oxyma Pure can help suppress this.
-
Diketopiperazine formation: At the dipeptide stage, this can lead to chain termination.[4]
Q5: How can I confirm the successful incorporation and correct mass of my peptide containing Lys(Me)2?
A5: The most reliable method for confirmation is mass spectrometry (MS). The incorporation of a dimethyl-lysine residue will result in a specific mass shift in the peptide. High-accuracy mass spectrometry can distinguish dimethylation from other modifications.[5][6] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the exact location of the modified lysine residue.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.
Problem 1: Low Yield of the Full-Length Peptide
| Possible Cause | Recommended Solution |
| Incomplete Coupling of this compound | Double Couple: Perform the coupling reaction twice. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound. Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of this compound and the coupling reagent. Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight to allow the sterically hindered reaction to proceed to completion. Increase Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can help overcome the activation energy barrier, but should be done cautiously to avoid side reactions. |
| Peptide Aggregation | Change Solvent: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or add a small percentage of DMSO to the DMF. Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling reaction to disrupt secondary structure formation. Lower Resin Loading: Use a resin with a lower substitution level to increase the distance between peptide chains, reducing the likelihood of interchain aggregation. |
| Incomplete N-terminal Boc Deprotection | Extend Deprotection Time: Increase the incubation time with the TFA deprotection solution (e.g., from 20 minutes to 30 minutes). Repeat Deprotection: After the initial deprotection, wash the resin and perform a second TFA treatment. Ensure Good Agitation: Make sure the resin is well-agitated during deprotection to ensure all sites are accessible. |
Data on Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical. The following table provides a qualitative comparison of commonly used reagents for challenging couplings.
| Coupling Reagent | Class | Relative Speed | Efficacy for Hindered Couplings | Notes |
| HATU | Uronium/Aminium | Very Fast | Very High | Highly recommended for sterically hindered residues. Forms a more reactive OAt-ester.[1][8] |
| HBTU | Uronium/Aminium | Fast | High | A very efficient and widely used reagent.[9] |
| COMU | Uronium/Aminium | Very Fast | Very High | Shows greater coupling efficiency and is more soluble than HBTU/HATU in many solvents.[2] |
| PyBOP/PyAOP | Phosphonium | Fast | High | Effective for hindered couplings, but the byproducts can be more difficult to remove. |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | May be less effective for highly hindered couplings and can lead to racemization.[9] |
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol outlines a robust method for incorporating the sterically hindered this compound.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Perform N-terminal Boc deprotection of the growing peptide chain using 50% TFA in DCM for 20-30 minutes.[10]
-
Wash the resin thoroughly with DCM (3x), IPA (2x), and then DMF (5x) to remove residual acid.
-
Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).
-
Wash the resin again with DMF (5x).
-
-
First Coupling:
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring (Optional): Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates a high degree of coupling. A positive result (blue beads) confirms the need for a second coupling.
-
-
Second Coupling:
-
Drain the solution from the first coupling and wash the resin with DMF (3x).
-
Repeat the activation and coupling steps (2.1 and 2.2) with a fresh solution of activated this compound.
-
Agitate the reaction vessel for another 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times) to prepare for the next deprotection step.
-
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation:
-
Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is Reagent K: TFA/H2O/phenol/thioanisole/EDT (82.5:5:5:5:2.5). Note: If your peptide does not contain sensitive residues like Trp, Cys, or Met, a simpler cocktail of TFA/H2O/TIPS (95:2.5:2.5) can be used.[10]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]
-
Confirm the mass and purity of the final product using mass spectrometry.[6]
-
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low peptide yield.
Boc-SPPS Cycle for this compound Incorporation
Caption: Boc-SPPS workflow for a single coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry: an application for determining lysine 9 acetylation and methylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Boc-lys(ME)2-OH solubility issues during peptide synthesis
Welcome to the technical support center for Boc-Lys(Me)2-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address solubility and coupling challenges encountered during peptide synthesis with this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound, or Nα-Boc-Nε,Nε-dimethyl-L-lysine, is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy.[1] The dimethylated lysine side-chain is a post-translational modification (PTM) of significant biological interest, playing a crucial role in epigenetic regulation and protein function.[2] Incorporating this derivative allows for the synthesis of peptides containing site-specific lysine dimethylation to study their biological impact.[2]
Q2: What makes this compound prone to solubility issues?
Several factors contribute to the poor solubility of this compound:
-
Increased Hydrophobicity: The addition of two methyl groups to the lysine side-chain increases its hydrophobicity, which can lead to reduced solubility in common polar aprotic solvents used in SPPS, such as DMF.
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the dimethylated side chain, creates significant steric bulk.[3][] This can promote aggregation and hinder solvation.
-
Aggregation: Hydrophobic and sterically hindered amino acids have a tendency to aggregate, which can lead to the formation of gels or precipitates, making them difficult to dissolve and handle.[3]
Q3: How does poor solubility of this compound affect peptide synthesis?
Poor solubility directly impacts the efficiency and success of the synthesis process. Incomplete dissolution leads to an inaccurate concentration of the activated amino acid, resulting in low coupling yields and the formation of deletion sequences.[3][5] Furthermore, any undissolved particles can clog lines and frits in automated peptide synthesizers.
Q4: Does the dimethylated side-chain affect the reactivity of the alpha-amino group during coupling?
While the primary challenge is solubility, the bulky nature of the dimethylated side-chain can contribute to steric hindrance around the reaction center.[3] This can slow down the coupling reaction, often requiring more potent coupling reagents or extended reaction times to achieve complete acylation.[3][6]
Troubleshooting Guide
Q1: My this compound is not dissolving in DMF. What should I do?
If you are facing dissolution challenges with this compound in N,N-Dimethylformamide (DMF), follow these steps in order:
-
Increase Sonication/Vortexing Time: Vigorously vortex or sonicate the solution for an extended period (5-10 minutes).
-
Gentle Warming: Gently warm the solution to 30-40°C. Do not overheat, as this can risk premature activation or degradation of the amino acid.
-
Use an Alternative Solvent System: If the derivative remains insoluble, consider using N-Methyl-2-pyrrolidone (NMP), which has stronger solvating properties for many protected amino acids.[6][7] In very difficult cases, adding a small amount of Dimethyl sulfoxide (DMSO) (e.g., up to 10% v/v) to the DMF or NMP can significantly improve solubility.[7][8]
Q2: I've dissolved the amino acid, but my coupling efficiency is low. How can I improve it?
Low coupling efficiency with hindered amino acids is a common problem.[3] Consider the following optimization strategies:
-
Use a More Potent Coupling Reagent: Standard carbodiimide reagents may be insufficient.[3] Switch to a more powerful onium salt-based reagent like HBTU, HCTU, or HATU, which are known to be highly effective for difficult couplings.[3]
-
Increase Equivalents: For difficult couplings, increasing the equivalents of the amino acid and coupling reagents can help drive the reaction to completion.[9]
-
Perform a Double Coupling: After the initial coupling reaction, perform a ninhydrin test to check for free amines.[3] If the test is positive, indicating an incomplete reaction, perform a second coupling with a fresh solution of the activated amino acid.[5][6]
-
Extend Coupling Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) to ensure completion.[9]
Q3: Can peptide aggregation on the resin be a problem when using this amino acid?
Yes, incorporating a hydrophobic and bulky residue like this compound can initiate or worsen on-resin peptide aggregation.[3] This phenomenon can trap the growing peptide chain, making functional groups inaccessible for subsequent deprotection and coupling steps. To mitigate this, consider using resins with good swelling properties (e.g., PEG-based resins) or employing lower-loading resins to increase the distance between peptide chains.
Data Presentation
The selection of an appropriate solvent system is critical for success. While precise solubility data (mg/mL) is highly dependent on batch purity and ambient conditions, the following table provides a guide to solvent suitability for dissolving challenging protected amino acids like this compound.
| Solvent System | Suitability | Recommendations & Considerations |
| DMF (N,N-Dimethylformamide) | Standard | The most common solvent for SPPS.[6] May require sonication or gentle warming for this compound. |
| NMP (N-Methyl-2-pyrrolidone) | High | Stronger solvating power than DMF; an excellent alternative for poorly soluble amino acids.[7] |
| DCM (Dichloromethane) | Low | Generally a poor solvent for amino acids; primarily used for resin swelling and washing.[6][10] |
| DMF / DMSO (up to 10% v/v) | Very High | Adding a small amount of DMSO can dissolve highly aggregated or difficult compounds.[7][8] Use sparingly as DMSO can be difficult to remove during washing steps. |
| NMP / DMSO (up to 10% v/v) | Very High | Combines the strong solvating power of NMP with the aggregation-disrupting properties of DMSO. |
Visualizations
The following diagrams illustrate key workflows for handling solubility and coupling issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for incorporating this compound in SPPS.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
This protocol outlines the standard procedure for dissolving this compound for use in SPPS.
-
Reagent Preparation: Weigh the required amount of this compound (typically 3-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3.9 equivalents) in a clean vial.[3]
-
Solvent Addition: Add the appropriate volume of DMF or NMP to achieve the desired concentration (e.g., 0.5 M).
-
Dissolution: Vortex the mixture vigorously for 2-3 minutes. If solids persist, place the vial in a sonicator bath for 5 minutes.
-
Visual Inspection: Hold the vial against a light source to ensure the solution is clear and free of any particulate matter before proceeding to the activation step.
Protocol 2: Protocol for Difficult-to-Dissolve this compound
This protocol should be used if the standard procedure fails to yield a clear solution.
-
Initial Attempt: Follow steps 1-3 of the Standard Dissolution Protocol using NMP as the solvent.
-
Gentle Warming: If solids remain, warm the vial in a water bath at 35-40°C for 5 minutes while vortexing intermittently. Caution: Do not exceed 40°C.
-
Co-Solvent Addition: If the solution is still not clear, add DMSO as a co-solvent. Start by adding 5% of the total volume as DMSO and vortex. If needed, increase incrementally up to 10% (v/v).
-
Final Check: Once the solution is clear, proceed immediately to the pre-activation and coupling steps to minimize potential side reactions.
Protocol 3: Standard Coupling of this compound in Boc-SPPS
This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation:
-
Swell the resin in DCM, followed by DMF.[10]
-
Perform N-terminal Boc deprotection using a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[1][10]
-
Wash the resin thoroughly with DCM and DMF.[10]
-
Neutralize the resin with a solution of 5-10% Diisopropylethylamine (DIPEA) in DMF until a neutral pH is achieved.[10] Wash again with DMF.
-
-
Amino Acid Activation:
-
Coupling Reaction:
-
Add the activated amino acid solution to the drained, neutralized resin.
-
Agitate the reaction vessel for at least 2 hours at room temperature. For hindered couplings, this time can be extended.
-
-
Post-Coupling Wash and Test:
-
Filter the coupling solution from the resin and wash the resin thoroughly with DMF (3x) and DCM (3x).[3]
-
Perform a qualitative ninhydrin (Kaiser) test to check for remaining free primary amines.[3]
-
If the test is positive (blue color), a second coupling (recouple) is necessary. Repeat steps 2 and 3 with fresh reagents. If the test is negative (yellow/clear), proceed to the deprotection step for the next cycle.
-
References
Technical Support Center: Mass Spectrometry Analysis of Peptides with Unexpected Mass from Boc-Lys(Me)2-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected mass spectrometry results when analyzing peptides synthesized with Boc-lysine precursors intended for dimethylation.
Frequently Asked Questions (FAQs)
Q1: We synthesized a peptide expected to contain a dimethylated lysine residue, but the mass spectrometry results show an unexpected higher mass. What are the potential causes?
Unexpected higher masses in peptides intended to be dimethylated at a lysine residue can arise from several sources during synthesis and sample preparation. Common causes include incomplete removal of the Boc protecting group, unintended chemical modifications, or the formation of adducts. It is crucial to systematically investigate each of these possibilities.
Potential causes for a higher than expected mass include:
-
Incomplete Boc Group Removal: The tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain may not have been completely removed during the final cleavage and deprotection step. The Boc group has a mass of 100.05 Da.
-
Adduct Formation: The peptide may have formed adducts with salts (e.g., sodium [+22.99 Da] or potassium [+38.96 Da]) or other small molecules present in the sample or LC-MS system.[1]
-
Unintended Chemical Modifications: During sample handling and preparation, various chemical modifications can occur. These can include oxidation (+15.99 Da), formylation (+27.99 Da) from formic acid in the mobile phase, or carbamylation (+43.01 Da) if urea was used in any buffers.[2]
-
Side Reactions from Peptide Synthesis: Side reactions during solid-phase peptide synthesis (SPPS) can lead to unexpected mass additions. For instance, acylation of the lysine side chain by coupling reagents or scavengers used during cleavage can occur.
Q2: Our mass spectrum shows a mass corresponding to the loss of the Boc group (-100 Da) from the precursor ion. Why is this happening?
The observation of a neutral loss of 100 Da, corresponding to the mass of the Boc group (C5H8O2), is a strong indicator of in-source fragmentation.[3] The Boc group is known to be labile under certain ionization conditions, particularly in electrospray ionization (ESI).[3] This fragmentation can occur in the ion source of the mass spectrometer before the precursor ions enter the mass analyzer.
To mitigate this issue, consider the following:
-
Softer Ionization Conditions: Optimize the ESI source parameters by reducing the cone voltage or capillary temperature to minimize in-source fragmentation.
-
Alternative Ionization Techniques: If available, using a softer ionization technique like matrix-assisted laser desorption/ionization (MALDI) can sometimes reduce the extent of in-source fragmentation of labile protecting groups.[3]
Q3: The MS/MS fragmentation of our peptide is poor, and we cannot confidently identify the sequence or the site of modification. What can we do to improve fragmentation?
Poor fragmentation of modified peptides is a common challenge in mass spectrometry.[1] The nature of the modification and the peptide sequence itself can influence the fragmentation efficiency.
Here are some strategies to improve MS/MS fragmentation:
-
Optimize Collision Energy: Systematically vary the collision energy (CID or HCD) to find the optimal setting for your specific peptide. A collision energy ramp can also be beneficial.
-
Alternative Fragmentation Methods: Different fragmentation techniques yield complementary information.[4]
-
Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD): These are the most common methods and are effective for many peptides.
-
Electron-Transfer Dissociation (ETD): This technique is often advantageous for peptides with labile modifications as it tends to preserve the modification while fragmenting the peptide backbone.
-
Q4: We observe an unexpected mass shift of +42 Da. How can we determine if this is due to trimethylation or acetylation of the lysine residue?
Distinguishing between isobaric modifications like trimethylation (42.04695 Da) and acetylation (42.01057 Da) requires high-resolution mass spectrometry.[4] The mass difference between these two modifications is only 0.03638 Da. An Orbitrap or TOF mass analyzer with high mass accuracy is necessary to resolve this small mass difference.[4]
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Higher Mass
This guide provides a systematic approach to identifying the source of an unexpected higher mass in your peptide sample.
| Observed Mass Shift (Da) | Potential Cause | Recommended Troubleshooting Steps |
| +100.05 | Incomplete Boc group removal | 1. Review the cleavage and deprotection protocol. Ensure sufficient time and appropriate scavenger concentrations. 2. Re-treat the peptide with a stronger cleavage cocktail (e.g., higher concentration of TFA). |
| +22.99 / +38.96 | Sodium / Potassium adducts | 1. Ensure the use of high-purity solvents and reagents. 2. Perform sample cleanup using C18 desalting columns to remove salts.[5] 3. Run a blank to check for system contamination.[2] |
| +15.99 | Oxidation | 1. Minimize sample exposure to air and light. 2. Use fresh, high-purity solvents. |
| +27.99 | Formylation | 1. If using formic acid in the mobile phase, consider reducing the concentration or using an alternative acid. |
| +43.01 | Carbamylation | 1. Avoid using urea in any buffers during sample preparation. |
| Other | Unidentified modification | 1. Perform an error-tolerant search in your database analysis software to identify potential unexpected modifications.[1] |
Guide 2: Improving Signal Intensity and Fragmentation
This guide outlines steps to improve the quality of your mass spectrometry data for modified peptides.
| Issue | Potential Cause | Recommended Troubleshooting Steps |
| Low Signal Intensity | - Low peptide concentration - Ion suppression | 1. Concentrate the sample. 2. Perform sample cleanup to remove interfering substances like detergents or salts.[5][6] 3. Optimize the LC gradient to better separate the peptide from interfering species. |
| Poor MS/MS Fragmentation | - Suboptimal collision energy - Inappropriate fragmentation method | 1. Perform a collision energy optimization experiment. 2. If using CID/HCD, try ETD if available, especially for labile modifications.[4] |
| In-source Fragmentation | - Labile protecting group (e.g., Boc) - Harsh ionization conditions | 1. Optimize ion source parameters (e.g., lower cone voltage, lower source temperature). 2. Consider using MALDI-MS if available.[3] |
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry
-
Dissolution: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50 v/v), to a concentration of approximately 1 mg/mL to create a stock solution.
-
Dilution: Dilute the stock solution with 0.1% formic acid in water to a final concentration suitable for your LC-MS system (e.g., 1-10 pmol/µL).
-
Desalting (if necessary): If the sample contains a high concentration of non-volatile salts, use a C18 ZipTip or a similar desalting column according to the manufacturer's instructions.[5] Ensure the sample is acidified to a pH < 3 before loading onto the C18 resin.[5]
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to ensure good separation of the peptide of interest from any impurities. A typical gradient might be 5-40% B over 30 minutes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z).
-
MS2 Scan (Data-Dependent Acquisition):
-
Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Use an appropriate fragmentation method (CID, HCD, or ETD).
-
Set a dynamic exclusion to prevent repeated fragmentation of the same precursor.
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purifying Hydrophobic Peptides with Boc-Lys(Me)2-OH
Welcome to the technical support center for challenges in the purification of hydrophobic peptides, with a special focus on sequences containing Nα-Boc-protected and dimethylated lysine residues (Boc-Lys(Me)2-OH). This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common obstacles in their purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying hydrophobic peptides?
A1: The main difficulties arise from the inherent properties of these molecules. Key challenges include:
-
Poor Solubility: Hydrophobic peptides often have limited solubility in both aqueous and common organic solvents, making sample preparation for purification difficult.[1][2][3][4]
-
Aggregation: These peptides have a strong tendency to aggregate via non-covalent interactions, which can lead to low recovery yields, poor peak resolution during chromatography, and even column clogging.[2][3][5][6]
-
Strong Retention in RP-HPLC: The hydrophobicity causes strong binding to reversed-phase columns (like C18), often requiring high concentrations of organic solvent for elution, which can lead to peak broadening and poor separation from closely related impurities.[7][8]
Q2: How does the this compound modification impact the purification of a hydrophobic peptide?
A2: The N-terminal Boc group and the dimethylated lysine side-chain add another layer of complexity:
-
Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) group is hydrophobic and will increase the overall hydrophobicity of the peptide, leading to longer retention times in reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Steric Hindrance: The bulky Boc group can contribute to peak broadening.[9]
-
Charge Modification: The dimethylation of the lysine side chain neutralizes its positive charge. In a peptide with few other charged residues, this can significantly increase its overall hydrophobicity and propensity to aggregate.
-
Basic Nature of Lys(Me)2: The dimethylated lysine sidechain is basic and can potentially cause on-resin side reactions like premature Fmoc-group removal if not handled correctly during synthesis.[10]
Q3: My hydrophobic peptide is not dissolving in standard HPLC mobile phases. What should I do?
A3: This is a common issue. Here are some strategies to improve solubility:
-
Initial Solvent Choice: First, try to dissolve a small aliquot of the peptide in a strong organic solvent where it is likely to be soluble, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methylpyrrolidone (NMP).[11][12]
-
Solvent Mixtures: For RP-HPLC, you can dissolve the peptide in a small amount of a strong solvent like DMSO and then dilute it with the initial mobile phase.[11][13] Be cautious not to let the peptide precipitate.
-
Use of Chaotropic Agents: In some cases, chaotropic agents like guanidine hydrochloride or urea can be used to disrupt aggregation and improve solubility, but their compatibility with your purification system must be verified.
-
pH Adjustment: The solubility of peptides can be influenced by pH.[14] Since the Lys(Me)2 is basic, the overall charge of your peptide will depend on the other amino acids. Testing solubility at different pH values can be beneficial.[14]
Q4: I am observing a very broad peak or multiple peaks during RP-HPLC. What could be the cause?
A4: Broad or multiple peaks can stem from several factors:
-
Aggregation: The peptide may be aggregating on the column.[1]
-
Conformational Isomers: The peptide may exist in different slowly interconverting conformations on the chromatographic timescale.
-
Synthesis Impurities: The additional peaks could be deletion sequences, truncated peptides, or products of side reactions during synthesis.[7]
-
Oxidation: If your peptide contains methionine, cysteine, or tryptophan, it may have oxidized.[11]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the purification of hydrophobic peptides containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Recovery | 1. Poor solubility leading to sample loss before injection.[1] 2. Irreversible adsorption onto the column.[8] 3. Precipitation on the column upon injection. | 1. Dissolve the peptide in a minimal amount of a strong organic solvent (e.g., DMSO, DMF) before diluting with the mobile phase.[11][13] 2. Use a less hydrophobic column (e.g., C8 or C4 instead of C18).[8][13] 3. Consider adding isopropanol or n-propanol to the mobile phase to increase solubilizing power.[1][4] 4. Inject the sample in a solvent that is as strong as, or slightly weaker than, the initial mobile phase. |
| Poor Peak Shape (Broadening, Tailing) | 1. On-column aggregation .[9] 2. Slow mass transfer kinetics due to the large, hydrophobic nature of the peptide. 3. Column overload . | 1. Decrease the sample load. 2. Increase the column temperature (e.g., 40-60°C) to improve kinetics and reduce viscosity.[9] 3. Use a shallower gradient to allow more time for the peptide to interact with the stationary phase.[9] 4. Ensure an ion-pairing agent like trifluoroacetic acid (TFA) is present in the mobile phase (typically 0.1%).[4][9] |
| Peptide Elutes Too Late (High Retention) | 1. Strong hydrophobic interactions with the stationary phase, exacerbated by the Boc group.[9] 2. Mobile phase is too weak . | 1. Switch to a less retentive stationary phase (e.g., C8, C4, or Phenyl).[8][13] 2. Increase the organic solvent strength in the mobile phase. Consider using a stronger eluting solvent like n-propanol or isopropanol in combination with acetonitrile.[1][4] 3. Increase the starting percentage of the organic solvent in your gradient. |
| "Ghost Peaks" in Blank Runs | 1. Peptide carryover from a previous injection due to strong adsorption and aggregation ("memory effect").[1][15] | 1. Implement rigorous column washing procedures after each run, using a high percentage of a strong organic solvent like isopropanol or running a blank gradient.[1][15] 2. Ensure complete dissolution of the peptide in the injection solvent to prevent precipitation on the injector or column head. |
| Inconsistent Retention Times | 1. Inaccurate mobile phase preparation . A small change (1%) in organic solvent composition can alter retention times by 5-15%.[16] 2. Column equilibration issues . 3. Fluctuations in column temperature . | 1. Prepare mobile phases gravimetrically for higher accuracy.[16] 2. Ensure the column is fully equilibrated with the starting mobile phase before each injection (typically 5-10 column volumes).[16] 3. Use a column oven to maintain a consistent temperature. |
Experimental Protocols
Protocol 1: Sample Preparation for a Highly Hydrophobic Peptide
-
Initial Solubility Test: Weigh out a small amount (e.g., <1 mg) of the lyophilized peptide.
-
Add Strong Solvent: Add a small volume (e.g., 20-50 µL) of 100% DMSO. Vortex or sonicate briefly. Hydrophobic peptides are often soluble in DMSO.[11][14]
-
Dilution: If the peptide dissolves, slowly add your initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration.
-
Observation: If the peptide precipitates upon dilution, it may be necessary to inject it in a higher concentration of organic solvent or a different solvent system altogether. For preparative runs, an alternative is to dissolve the peptide in a solvent mixture that mirrors the initial chromatographic conditions.[1]
-
Centrifugation: Before injection, centrifuge the sample at high speed (e.g., 15,000 x g for 10 minutes) to pellet any insoluble material that could block the column.[17]
Protocol 2: RP-HPLC Method Development for Hydrophobic Peptides
-
Column Selection:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Alternative Mobile Phase B: For very hydrophobic peptides, consider a mixture of acetonitrile and n-propanol (e.g., 50:50 v/v) with 0.1% TFA. N-propanol is a stronger solvent and can improve solubility and recovery.[1][15]
-
-
Gradient Elution:
-
Scouting Gradient: Start with a broad gradient to determine the approximate elution time of the peptide (e.g., 5% to 95% B over 30 minutes).
-
Optimized Gradient: Once the elution point is known, use a shallower gradient around that point to improve resolution. For example, if the peptide elutes at 60% B, try a gradient of 40% to 70% B over 30 minutes.
-
-
Flow Rate and Temperature:
-
Use a standard flow rate for your column diameter (e.g., 1 mL/min for a 4.6 mm ID column).
-
Set the column temperature to 40-60°C to improve peak shape and reduce operating pressure.[9]
-
-
Detection:
-
Monitor the elution at 210-220 nm, where the peptide bond absorbs.[7]
-
-
Post-Run Analysis:
Visualizations
References
- 1. nestgrp.com [nestgrp.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Peptides purification development in Reverse Phase [blog.interchim.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. jpt.com [jpt.com]
- 15. researchgate.net [researchgate.net]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. benchchem.com [benchchem.com]
Incomplete Boc deprotection of N-terminal Boc-lys(ME)2-OH
This technical support center provides troubleshooting guidance and frequently asked questions regarding the incomplete deprotection of N-terminal Boc-Lys(Me)2-OH. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection of N-terminal this compound?
Incomplete deprotection of N-terminal this compound can stem from several factors, primarily related to the unique structural properties of this modified amino acid and the reaction conditions:
-
Steric Hindrance: The presence of two methyl groups on the lysine side-chain amine, in addition to the bulky Boc group on the N-terminal amine, creates significant steric congestion. This can physically impede the approach of the acid catalyst to the Boc group, thereby slowing down the cleavage reaction compared to less hindered amino acids.[1]
-
Insufficient Acid Strength or Concentration: The standard concentration of trifluoroacetic acid (TFA) may be inadequate for complete deprotection of a sterically hindered N-terminal residue. The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration, meaning a slight decrease in acid strength can significantly slow the reaction.[2]
-
Inadequate Reaction Time: Due to steric hindrance, the deprotection of this compound may require a longer reaction time than standard protocols for other amino acids. A duration that is sufficient for other residues might be too short to achieve complete deprotection in this case.
-
Substrate Solubility: Poor solubility of the Boc-protected amino acid in the reaction solvent can lead to a heterogeneous mixture and result in an incomplete reaction.
-
Reagent Quality: The purity of the reagents is critical. For instance, TFA is hygroscopic, and any absorbed water can reduce its effective acidity, leading to incomplete deprotection.
Q2: How can I reliably monitor the progress of the Boc deprotection reaction?
Several analytical techniques can be employed to monitor the reaction's progress and confirm the complete removal of the Boc group:
-
¹H NMR Spectroscopy: This is a definitive method. The disappearance of the characteristic singlet signal of the nine equivalent tert-butyl protons of the Boc group, typically observed around 1.4-1.5 ppm, provides clear and quantitative evidence of deprotection.[3][4][5]
-
Mass Spectrometry (MS): MS can confirm the successful removal of the Boc group by detecting the expected molecular weight of the deprotected product. A mass decrease of 100.12 amu corresponds to the loss of the Boc group.
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively track the reaction. The deprotected product, being more polar due to the free amine, will have a lower Rf value than the starting material. The disappearance of the starting material spot indicates the reaction is progressing.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a quantitative analysis of the reaction mixture, allowing for the precise measurement of the remaining starting material and the formed product by comparing their peak areas.
Q3: What are potential side reactions during the Boc deprotection of Lys(Me)2-OH, and how can they be minimized?
The primary side reaction during acid-catalyzed Boc deprotection is the alkylation of nucleophilic residues by the reactive tert-butyl cation generated during the cleavage. The dimethylated amine of the Lys(Me)2 side chain is itself nucleophilic and could potentially be a site for side reactions, although t-butylation of other sensitive residues is more commonly reported.
-
Commonly Affected Residues: Tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to alkylation by the tert-butyl cation.[6]
-
Mitigation Strategy: The most effective way to prevent these side reactions is to use "scavengers" in the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the amino acid residues, effectively trapping the carbocation before it can cause unwanted modifications.[6][7] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[6][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection of N-terminal this compound.
Issue 1: Incomplete or Slow Deprotection
-
Symptoms:
-
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in the deprotection solution (e.g., from 25% to 50% or higher in DCM). For particularly resistant substrates, using a stronger acid like 4M HCl in dioxane can be effective.[7][9]
-
Extend Reaction Time: Increase the reaction time in increments (e.g., from 1 hour to 2-4 hours) and monitor the progress by TLC or HPLC.
-
Optimize Scavenger Cocktail: While primarily for preventing side reactions, the composition of the cleavage cocktail can influence deprotection efficiency. Ensure the cocktail is freshly prepared.
-
Consider Alternative Deprotection Reagents: For substrates sensitive to strong acids, milder deprotection methods using reagents like oxalyl chloride in methanol have been reported.[10]
-
Issue 2: Presence of Unexpected Byproducts
-
Symptoms:
-
TLC shows multiple new spots in addition to the desired product.
-
MS analysis reveals masses corresponding to side products (e.g., an addition of 56 Da, indicating tert-butylation).
-
-
Troubleshooting Steps:
-
Identify the Side Product: Use MS to determine the mass of the impurity, which can help in identifying the nature of the side reaction.
-
Incorporate Scavengers: If not already in use, add scavengers to the cleavage cocktail. A standard general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6] For peptides with multiple sensitive residues, a more complex mixture like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT; 82.5:5:5:5:2.5) might be necessary.[6]
-
Optimize Scavenger Choice: The choice of scavenger should be tailored to the specific amino acids present in the peptide sequence.
-
Data Presentation
The selection of a deprotection cocktail is a critical factor in achieving complete and clean removal of the Boc group, especially for sterically hindered substrates. The following table summarizes various cleavage cocktails and their typical applications. While specific quantitative data for this compound is not extensively published, the information provided for other sensitive or sterically hindered amino acids serves as a valuable guideline.
| Cleavage Cocktail | Composition (v/v/v or w/v/v/v/v) | Typical Reaction Time | Application Notes |
| Standard TFA/DCM | 25-50% TFA in Dichloromethane[7] | 30 min - 2 h | A common starting point, but may be insufficient for sterically hindered substrates. |
| 4M HCl in Dioxane | 4M Hydrogen Chloride in 1,4-Dioxane[7][9] | 30 min - 1 h | A strong alternative to TFA; the product often precipitates as the HCl salt. |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O[6] | 2 h | A general-purpose cocktail effective for most sequences, including those with Trp, Met, or Tyr. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 1 h | An "odorless" cocktail useful for trityl-based protecting groups. Does not prevent methionine oxidation. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT[6][8] | 1 - 2.5 h | Recommended for peptides with multiple sensitive residues like Cys, Met, or Trp. |
Experimental Protocols
Standard Protocol for Boc Deprotection using TFA/DCM
This protocol outlines a general procedure for the removal of the N-terminal Boc group in a solution-phase reaction.
Materials:
-
This compound substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavengers (e.g., Triisopropylsilane - TIS)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the this compound substrate in anhydrous DCM in a round-bottom flask at a concentration of approximately 10-20 mg/mL.
-
Reagent Preparation: Prepare the deprotection solution. A common starting point is 25-50% TFA in DCM. If sensitive residues are a concern, add an appropriate scavenger such as TIS (2-5%).
-
Deprotection Reaction: Add the deprotection solution to the flask containing the substrate. Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. For a sterically hindered substrate like this compound, a reaction time of 1-4 hours may be necessary.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography, if necessary.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison: Boc-Lys(Me)2-OH vs. Fmoc-Lys(Me)2-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of post-translationally modified amino acids is crucial for synthesizing peptides that mimic biological functions or possess enhanced therapeutic properties. Nε,Nε-dimethyllysine is a key modification found in proteins like histones, making its corresponding building blocks, Boc-Lys(Me)2-OH and Fmoc-Lys(Me)2-OH, vital reagents in peptide chemistry. This guide provides an objective comparison of these two derivatives in the context of solid-phase peptide synthesis (SPPS), supported by established chemical principles and experimental considerations.
The choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies dictates the entire workflow of peptide synthesis. This decision is particularly critical when incorporating modified amino acids like dimethylated lysine, which can present unique challenges.
Core Chemical Principles: A Tale of Two Orthogonal Strategies
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes.[1][]
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary α-amino protection. Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[4]
-
Fmoc Strategy: This milder alternative employs the base-labile Fmoc group for α-amino protection, which is cleaved by a secondary amine, most commonly piperidine.[] Side-chain protecting groups are typically acid-labile (e.g., tert-butyl based) and are removed simultaneously with cleavage from the resin using TFA.[5]
Performance Comparison: Navigating the Nuances of Dimethylated Lysine
Table 1: Performance Characteristics of this compound vs. Fmoc-Lys(Me)2-OH in SPPS
| Parameter | This compound | Fmoc-Lys(Me)2-OH | Key Considerations |
| α-Amino Deprotection | 25-50% TFA in DCM[3] | 20% Piperidine in DMF[] | Fmoc deprotection is milder. |
| Side-Chain Basicity | The dimethylamino group is protonated during TFA deprotection, which can be advantageous. | The basic side chain can cause premature deprotection of the Fmoc group on subsequent residues.[6] | This is a major challenge for the Fmoc derivative. |
| Coupling Conditions | Standard coupling reagents (e.g., HBTU, HATU) are generally effective. | DIC/HOBt is recommended to maintain slightly acidic conditions and prevent premature Fmoc deprotection.[6] | The choice of coupling reagent is critical for Fmoc-Lys(Me)2-OH. |
| Potential Side Reactions | Alkylation of sensitive residues by the t-butyl cation during deprotection (can be mitigated with scavengers).[7] | Premature Fmoc deprotection leading to deletion sequences. | The primary side reaction concern differs significantly between the two. |
| Cleavage from Resin | Strong acids like HF or TFMSA are typically required.[4] | Milder cleavage with TFA is sufficient for most resins. | Boc strategy requires more hazardous reagents and specialized equipment. |
| Overall Purity | Can be advantageous for hydrophobic or aggregation-prone sequences due to protonation of the N-terminus during deprotection.[4] | Generally high, but can be compromised by deletion sequences if premature deprotection is not controlled. | Sequence-dependent. |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for the incorporation of this compound and Fmoc-Lys(Me)2-OH into a peptide chain during SPPS.
Boc-SPPS Protocol for Incorporating this compound
This protocol assumes a standard Boc-SPPS workflow on a Merrifield or PAM resin.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Treat with 25-50% TFA in DCM for 20-30 minutes.[3]
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in N,N-dimethylformamide (DMF) for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Continue with the subsequent amino acid couplings following steps 2-5.
-
Final Cleavage:
-
After completion of the synthesis and final Boc deprotection, dry the peptide-resin under vacuum.
-
Treat the resin with a cleavage cocktail such as HF/anisole (9:1) or TFMSA/TFA/thioanisole at 0°C for 1-2 hours.[4]
-
Precipitate the peptide in cold diethyl ether.
-
Fmoc-SPPS Protocol for Incorporating Fmoc-Lys(Me)2-OH
This protocol is optimized to mitigate the risk of premature Fmoc deprotection due to the basicity of the dimethylated lysine side chain.
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and treat with fresh 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Coupling of Fmoc-Lys(Me)2-OH (DIC/HOBt Method):
-
In a separate flask, dissolve Fmoc-Lys(Me)2-OH (2.5 equivalents) and 1-hydroxybenzotriazole (HOBt) (3.5 equivalents) in DMF.[6]
-
Add diisopropylcarbodiimide (DIC) (2.5 equivalents) and stir for 3 minutes.[6]
-
Transfer the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor coupling completion with the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Subsequent Couplings: For amino acids coupled after the introduction of Fmoc-Lys(Me)2-OH, it is recommended to continue using the DIC/HOBt coupling method to maintain slightly acidic conditions and prevent premature Fmoc deprotection.[6]
-
Final Cleavage:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF and DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in each synthetic strategy.
Logical Relationships in Decision-Making
The choice between this compound and Fmoc-Lys(Me)2-OH depends on several factors, including the peptide sequence, available equipment, and desired final product characteristics.
Conclusion
Both this compound and Fmoc-Lys(Me)2-OH are viable options for the synthesis of peptides containing Nε,Nε-dimethyllysine. The Fmoc derivative is more commonly used in modern peptide synthesis due to the milder overall conditions of the Fmoc/tBu strategy. However, the inherent basicity of the dimethylated side chain presents a significant challenge in the form of potential premature Fmoc deprotection, necessitating careful selection of coupling reagents.
The Boc strategy, while requiring more hazardous reagents for final cleavage, may offer an advantage by circumventing the issue of premature deprotection. The acidic conditions of Boc-SPPS keep the dimethylamino group protonated and non-nucleophilic. For sequences prone to aggregation, the repeated TFA treatments in the Boc strategy can also be beneficial.
Ultimately, the choice between these two building blocks should be made on a case-by-case basis, taking into account the specific peptide sequence, the available synthetic instrumentation, and the expertise of the researcher. For routine synthesis of peptides with dimethylated lysine, a well-optimized Fmoc-based protocol using DIC/HOBt coupling is often sufficient. For particularly challenging sequences or when specialized equipment is available, the Boc-based approach remains a robust alternative.
References
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
A Comparative Guide to the Validation of Dimethyl-Lysine Incorporation: Edman Degradation vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of post-translational modifications (PTMs), such as dimethyl-lysine, is critical for understanding protein function, signaling pathways, and the efficacy of therapeutic agents. This guide provides an objective comparison of the classic Edman degradation method with modern alternatives for the validation of dimethyl-lysine incorporation, supported by experimental data and detailed protocols.
The methylation of lysine residues is a key PTM involved in the regulation of numerous cellular processes. The ability to confirm the presence and location of dimethyl-lysine within a protein is paramount. While various techniques are available, Edman degradation, a long-established method for N-terminal sequencing, can be adapted to identify internal modifications after proteolytic digestion of the protein.
Comparison of Key Performance Metrics
The choice of method for validating dimethyl-lysine incorporation depends on several factors, including the required level of detail, sample purity, and throughput needs. The following table summarizes the key performance characteristics of Edman degradation and its primary alternative, mass spectrometry.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Primary Application | N-terminal sequencing of purified proteins and peptides; validation of internal modifications after fragmentation.[1] | High-throughput identification and quantification of PTMs, internal sequence analysis, and analysis of complex mixtures.[1][2] |
| Sample Requirement | High purity (>90%) single protein or peptide.[3] Typically 10-100 picomoles.[4] | Can analyze complex mixtures. High sensitivity, often in the femtomole to attomole range.[5] |
| Throughput | Low; sequential, one residue per cycle (approx. 30-60 minutes per cycle).[6][7] | High; capable of analyzing thousands of peptides in a single run. |
| Data Analysis | Relatively straightforward; based on retention time of PTH-amino acid derivatives.[8] | Complex; requires sophisticated software for spectral interpretation and database searching.[2] |
| Cost | Lower initial instrument cost, but can be expensive per sample due to low throughput and reagent costs. | Higher initial instrument cost, but lower cost per sample in high-throughput applications. |
| Key Advantage for Dimethyl-Lysine Validation | Provides direct, unambiguous identification of the modified amino acid in a specific cycle of a purified peptide. | High sensitivity and ability to identify multiple PTMs simultaneously in a complex sample. |
| Key Limitation for Dimethyl-Lysine Validation | Indirectly identifies internal modifications after proteolytic cleavage; lower sensitivity compared to mass spectrometry. | Relies on database searches for identification, which may be challenging for novel proteins or modifications.[1] |
Experimental Protocols
Validation of Internal Dimethyl-Lysine by Edman Degradation
To validate an internal dimethyl-lysine residue using Edman degradation, the protein of interest must first be fragmented into smaller peptides. This is typically achieved through enzymatic digestion. The resulting peptide mixture is then separated, and the peptide containing the putative dimethyl-lysine is isolated for sequencing.
1. Proteolytic Digestion:
-
Objective: To generate smaller peptide fragments from the protein of interest.
-
Protocol:
-
Denature the purified protein by heating in the presence of a reducing agent (e.g., dithiothreitol) and then alkylate cysteine residues (e.g., with iodoacetamide) to prevent disulfide bond reformation.
-
Digest the protein with a specific protease, such as trypsin (cleaves C-terminal to lysine and arginine) or chymotrypsin (cleaves C-terminal to aromatic residues), at the optimal temperature and pH for the chosen enzyme.
-
Stop the digestion by adding a suitable inhibitor or by acidification.
-
2. Peptide Separation and Isolation:
-
Objective: To isolate the peptide fragment containing the dimethyl-lysine.
-
Protocol:
-
Separate the peptide mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect fractions and identify the peptide of interest, often guided by prior knowledge of the protein sequence or by mass spectrometry analysis of the fractions.
-
3. Edman Degradation Sequencing:
-
Objective: To sequentially remove and identify the amino acids from the N-terminus of the isolated peptide.
-
Protocol:
-
The isolated peptide is immobilized on a solid support (e.g., a PVDF membrane).[4]
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[6]
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using a strong acid (e.g., trifluoroacetic acid), forming an anilinothiazolinone (ATZ)-amino acid.[6]
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.[4]
-
Identification: The PTH-amino acid is identified by its characteristic retention time using RP-HPLC. The ABRF ESRG 2005 study provided data on the chromatographic properties of various modified amino acids, including dimethyl-lysine, which is essential for its identification.[9][10][11]
-
The cycle is repeated to identify the subsequent amino acids in the peptide. The cycle in which a PTH-dimethyl-lysine is identified confirms the presence and position of the modification within that peptide fragment.
-
Visualization of Workflows
Caption: Workflow for validating internal dimethyl-lysine using Edman degradation.
Caption: Logical comparison of Edman degradation and mass spectrometry for dimethyl-lysine validation.
Conclusion
Both Edman degradation and mass spectrometry are powerful techniques for the validation of dimethyl-lysine incorporation. Edman degradation, particularly after proteolytic digestion, offers a direct and sequential method for confirming the presence and location of dimethyl-lysine in a purified peptide fragment. Its primary limitations are its lower throughput and sensitivity compared to mass spectrometry.
Mass spectrometry, on the other hand, provides high sensitivity, high throughput, and the ability to analyze complex mixtures and identify multiple post-translational modifications simultaneously.[1] However, it relies on database searching for identification, which can be a limitation for novel proteins.
Ultimately, the choice between these two methods will depend on the specific requirements of the research. In many cases, a combination of both techniques can provide the most comprehensive and unambiguous validation of dimethyl-lysine incorporation in proteins. Mass spectrometry can be used for initial discovery and high-throughput screening, while Edman degradation can provide definitive confirmation for specific sites of interest.[1]
References
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 3. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 7. rapidnovor.com [rapidnovor.com]
- 8. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 9. ABRF ESRG 2005 Study: Identification of Seven Modified Amino Acids by Edman Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABRF ESRG 2005 study: identification of seven modified amino acids by Edman sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Peptides Containing Boc-Lys(Me)2-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as N-tert-butyloxycarbonyl-N,N-dimethyllysine (Boc-Lys(Me)2-OH), into peptide structures is a critical strategy in modern drug discovery and development. The Boc protecting group offers tactical advantages during synthesis, while the dimethyllysine modification can enhance biological activity and metabolic stability. Accurate mass spectrometric analysis is paramount for the structural verification of these complex peptides. This guide provides an objective comparison of the three most common tandem mass spectrometry (MS/MS) fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the analysis of peptides containing this compound.
Comparison of Fragmentation Techniques
The choice of fragmentation technique significantly influences the resulting mass spectrum and the confidence in peptide sequence and modification site localization. Each method interacts with the peptide precursor ion differently, leading to distinct fragmentation patterns.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy C-trap Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Mechanism | Low-energy collisions with an inert gas, leading to vibrational excitation. | Beam-type collisional dissociation with higher kinetic energy. | Ion-ion reaction involving electron transfer from a radical anion. |
| Primary Fragment Ions | b- and y-ions.[1][2] | Primarily b- and y-ions, often with a higher abundance of y-ions.[1][3] | c- and z-ions.[1] |
| Boc Group Fragmentation | Prone to facile neutral losses of isobutylene (56 Da) and the entire Boc group (100 Da). | Similar to CID, with efficient fragmentation of the Boc group. | Generally preserves the Boc group, though some fragmentation may occur. |
| Lys(Me)2 Side Chain | May induce a neutral loss of dimethylamine (45 Da). | Similar to CID, may result in the neutral loss of dimethylamine. | Typically preserves the dimethyllysine modification on the side chain. |
| Peptide Backbone Cleavage | Can be incomplete, with "blind spots" around proline residues. | Generally provides more extensive backbone fragmentation and richer spectra than CID.[1] | Cleavage is less dependent on peptide sequence, providing good coverage. |
| Suitability for Labile Modifications | Less suitable, as labile groups are often lost preferentially.[1] | Can also lead to the loss of labile modifications.[1] | Highly suitable for preserving labile post-translational modifications.[1][4] |
| Charge State Dependency | Most effective for doubly and triply charged precursors. | Effective for a range of charge states. | More effective for precursors with higher charge states (≥2+).[4] |
Expected Fragmentation Pathways
The unique structure of this compound leads to several characteristic fragmentation pathways depending on the dissociation technique employed.
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)
In both CID and HCD, the collisional activation of the peptide ion leads to the cleavage of the most labile bonds. For a peptide containing this compound, this results in two primary competing fragmentation channels: cleavage of the peptide backbone to produce b- and y-type ions, and cleavage of the modification itself.
The Boc group is notoriously labile and readily undergoes fragmentation via two main pathways:
-
Loss of isobutylene: A neutral loss of 56.0626 Da.
-
Loss of the entire Boc group: A neutral loss of 100.0528 Da.
Simultaneously, the dimethylated lysine side chain can undergo a neutral loss of dimethylamine (45.0578 Da). These neutral loss events can occur from the precursor ion or from the b- and y-fragment ions, leading to a complex spectrum. While HCD generally provides richer backbone fragmentation than CID, both techniques are expected to show significant fragmentation of the Boc protecting group.[1][3]
CID/HCD Fragmentation of this compound Peptides
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that cleaves the N-Cα bond of the peptide backbone, leading to the formation of c- and z-type fragment ions.[1] A key advantage of ETD is its ability to preserve labile post-translational modifications and protecting groups.[4]
For a peptide containing this compound, ETD is expected to:
-
Generate a rich series of c- and z-ions, providing comprehensive sequence coverage.
-
Largely retain the Boc group and the dimethyllysine modification on the fragment ions. This is particularly advantageous for confirming the site of the modification.
While ETD is highly effective at preserving labile modifications, some low-level fragmentation of the Boc group may still be observed.
ETD Fragmentation of this compound Peptides
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical protocols for the fragmentation of peptides containing this compound on a hybrid ion trap-Orbitrap mass spectrometer.
Sample Preparation
-
Peptide Resuspension: Resuspend the lyophilized peptide in a solution of 0.1% formic acid in water to a final concentration of 1 pmol/µL.
-
Chromatography: Load the peptide onto a C18 reverse-phase column using a nano-liquid chromatography system. Elute the peptide using a gradient of acetonitrile in 0.1% formic acid.
Mass Spectrometry Analysis
The following protocols outline the general parameters for each fragmentation method. Optimal settings may vary depending on the specific instrument and peptide.
General Experimental Workflow
Collision-Induced Dissociation (CID)
-
Precursor Selection: Isolate the precursor ion of interest in the ion trap using an isolation window of 1-2 m/z.
-
Activation: Activate the precursor ion using a normalized collision energy (NCE) of 30-35%. The activation Q should be set to 0.25, and the activation time to 10 ms.
-
Fragment Ion Analysis: Analyze the resulting fragment ions in the linear ion trap.
Higher-Energy C-trap Dissociation (HCD)
-
Precursor Selection: Isolate the precursor ion in the ion trap.
-
Activation: Transfer the isolated ions to the HCD cell and apply a normalized collision energy of 25-35%. Stepped NCE (e.g., 25, 30, 35%) can be used to increase fragment ion diversity.[5][6]
-
Fragment Ion Analysis: Analyze the fragment ions in the Orbitrap mass analyzer at a resolution of 15,000-30,000.
Electron Transfer Dissociation (ETD)
-
Precursor Selection: Isolate the precursor ion in the ion trap.
-
ETD Reaction: Allow the precursor ions to react with fluoranthene radical anions for a specified reaction time (typically 10-100 ms).
-
Fragment Ion Analysis: Analyze the resulting c- and z-ions in the linear ion trap or Orbitrap.
Conclusion
The optimal fragmentation method for peptides containing this compound depends on the analytical goal.
-
For routine sequence confirmation where the modification is known to be stable , HCD provides a good balance of rich backbone fragmentation and high-resolution data.
-
For confident localization of the this compound modification and analysis of potentially labile peptides , ETD is the superior choice due to its ability to preserve the modification.
-
CID can be a useful, widely available technique , but researchers should be aware of the prominent neutral losses from the Boc group, which can complicate spectral interpretation.
A combined approach, using both HCD and ETD in parallel analyses, will provide the most comprehensive structural characterization of these complex modified peptides.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-Lys(Me)2-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified amino acids is a critical strategy in modern peptide-based drug design and research. Among these, Nε,Nε-dimethyllysine, introduced during solid-phase peptide synthesis (SPPS) using Boc-Lys(Me)2-OH, offers distinct advantages in modulating the biological activity and stability of synthetic peptides. This guide provides an objective comparison of the performance of peptides containing dimethylated lysine with other alternatives, supported by experimental data and detailed methodologies for key assays.
Enhanced Enzymatic Stability: A Key Advantage
A primary benefit of incorporating dimethylated lysine into a peptide sequence is the enhanced resistance to enzymatic degradation. Peptides containing methylated lysines have demonstrated resistance to cleavage by common proteases such as trypsin and lysyl endopeptidase. This increased stability can significantly prolong the half-life of a peptide in biological systems, a crucial factor for therapeutic efficacy.
Table 1: Comparison of Enzymatic Stability
| Peptide Modification | Protease Resistance | Rationale |
| Dimethylated Lysine | Increased | The dimethylation of the ε-amino group of lysine sterically hinders the recognition and cleavage by proteases like trypsin, which typically cleaves at the C-terminus of lysine and arginine residues. |
| Unmodified Lysine | Standard | Susceptible to cleavage by trypsin and other proteases at the C-terminus of the lysine residue. |
| Acetylated Lysine | Increased | Acetylation neutralizes the positive charge of the lysine side chain, which can reduce recognition by some proteases. |
Modulation of Biological Activity: Case Studies
The biological impact of lysine dimethylation is highly context-dependent, influencing protein-protein and protein-RNA interactions in a specific manner.
Case Study 1: HIV-1 Tat Peptide and TAR RNA Interaction
The interaction between the HIV-1 trans-activator of transcription (Tat) protein and the trans-activation response (TAR) element RNA is crucial for viral replication. Studies on synthetic Tat-derived peptides have shown that post-translational modifications of key lysine residues significantly alter this interaction.
Table 2: Quantitative Comparison of Tat Peptide Binding Affinity to TAR RNA
| Tat Peptide Modification | Position of Modification | Change in Binding Affinity (Fold) | Primary Contributor to Affinity Change |
| Monomethylated Lysine | K50 | No significant change | - |
| Monomethylated Lysine | K51 | ~3-fold increase | Faster association rate |
| Acetylated Lysine | K50 | ~8-fold decrease | Increased dissociation rate |
| Acetylated Lysine | K51 | ~3-fold decrease | Enthalpy-entropy compensation |
Data sourced from a study on N-acetylation and N-monomethylation of lysine in Tat peptide interaction with HIV-1 TAR RNA.[1]
This data clearly indicates that dimethylation of lysine can enhance biological interactions, in contrast to acetylation which tends to weaken them in this specific context.
Case Study 2: Regulation of the p53 Tumor Suppressor
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by post-translational modifications, including methylation of lysine residues in its C-terminal domain.
Dimethylation of p53 at lysine 382 (K382) has been shown to be a crucial signaling event. This modification is recognized by the tandem Tudor domain of the DNA repair factor 53BP1. This interaction is important for the accumulation of p53 at sites of DNA damage, thereby promoting the repair process.[2] In contrast, monomethylation at the same residue is recognized by L3MBTL1, which acts as a negative regulator of p53.[2]
This highlights how different methylation states of the same lysine residue can lead to distinct downstream biological outcomes, recruiting different "reader" proteins and triggering opposing cellular responses.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway involving dimethylated lysine and a general workflow for comparing the biological activity of modified peptides.
Caption: p53 signaling pathway initiated by DNA damage, highlighting the role of Lys382 dimethylation.
Caption: General experimental workflow for comparing modified peptides.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of peptide activity. Below are generalized protocols for key experiments.
1. Solid-Phase Peptide Synthesis (SPPS) with this compound
-
Resin: Wang or Rink Amide resin is commonly used.
-
Protection Strategy: Fmoc (9-fluorenylmethyloxycarbonyl) for the α-amino group.
-
Deprotection: The Fmoc group is removed using a solution of 20-50% piperidine in dimethylformamide (DMF).
-
Coupling:
-
The desired Fmoc-protected amino acid (including Fmoc-Lys(Boc)-OH for unmodified lysine or a corresponding derivative for other modifications) or this compound is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain on the resin.
-
-
Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin, and side-chain protecting groups (like Boc) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.
2. Enzymatic Stability Assay
-
Objective: To determine the half-life of the peptide in the presence of proteases.
-
Materials:
-
Synthesized peptides (dimethylated, unmodified, etc.)
-
Protease solution (e.g., trypsin in an appropriate buffer)
-
Quenching solution (e.g., TFA or another acid to stop the enzymatic reaction)
-
RP-HPLC system for analysis
-
-
Protocol:
-
Incubate a known concentration of the peptide with the protease solution at a physiological temperature (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½).
-
3. Receptor-Ligand Binding Assay (Competitive ELISA)
-
Objective: To determine the binding affinity (e.g., IC50 or Kd) of the synthesized peptides to a target receptor or protein.
-
Materials:
-
96-well microplate
-
Recombinant receptor/protein of interest
-
Labeled standard ligand (e.g., biotinylated or fluorescently tagged)
-
Synthesized peptides (at various concentrations)
-
Blocking buffer (e.g., BSA or non-fat milk in PBS)
-
Wash buffer (e.g., PBS with Tween-20)
-
Detection reagent (e.g., streptavidin-HRP for biotinylated ligand)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., sulfuric acid)
-
-
Protocol:
-
Coat the microplate wells with the recombinant receptor.
-
Block non-specific binding sites with blocking buffer.
-
Add a fixed concentration of the labeled standard ligand along with varying concentrations of the competitor peptides (dimethylated, unmodified, etc.) to the wells.
-
Incubate to allow for competitive binding to reach equilibrium.
-
Wash the wells to remove unbound ligands.
-
Add the detection reagent and incubate.
-
Wash the wells and add the substrate.
-
Stop the reaction and measure the signal (e.g., absorbance) using a plate reader.
-
Plot the signal as a function of the competitor peptide concentration and determine the IC50 value.
-
4. Cell-Based Signaling Assay (Luciferase Reporter Assay)
-
Objective: To measure the functional activity of the peptides in a cellular context.
-
Materials:
-
Cell line expressing the target receptor and a reporter construct (e.g., luciferase gene under the control of a response element).
-
Cell culture medium and reagents.
-
Synthesized peptides.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Protocol:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the synthesized peptides.
-
Incubate for a period sufficient to induce a signaling response and reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal as a function of peptide concentration to determine the EC50 value.[3]
-
Conclusion
The use of this compound in peptide synthesis provides a powerful tool for creating peptides with enhanced enzymatic stability and modulated biological activity. As demonstrated by the case studies of the HIV-1 Tat peptide and the p53 tumor suppressor, lysine dimethylation can have profound and highly specific effects on molecular interactions and cellular signaling. While the precise outcome of this modification is peptide- and context-dependent, the available data strongly supports its utility in the rational design of more stable and potent peptide-based therapeutics and research tools. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these modified peptides.
References
Purity analysis of crude peptide from Boc-lys(ME)2-OH synthesis
For researchers, scientists, and drug development professionals, the purity of synthetic building blocks is paramount to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of analytical methods for assessing the purity of crude Nα-Boc-Nε,Nε-dimethyl-L-lysine (Boc-Lys(Me)2-OH), a key component in the synthesis of peptides containing dimethylated lysine residues. The performance of this building block will be compared with other alternatives, supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods for Purity Assessment
The direct evaluation of the purity of crude this compound relies on techniques that can separate, identify, and quantify the target compound from potential impurities. These impurities may arise from the synthetic process, including starting materials, byproducts, and incompletely reacted intermediates. The most common and effective methods for this analysis are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Principle of Separation/Detection | Information Provided | Advantages | Limitations | Typical Purity Range for Crude Product |
| RP-HPLC | Differential partitioning based on hydrophobicity.[1] | Purity (%), Retention Time | High resolution, quantitative, robust, and reproducible.[1][2] | May not resolve impurities with similar hydrophobicity. Does not provide molecular weight information.[1] | 85-95% |
| LC-MS | Separation by hydrophobicity coupled with mass-to-charge ratio detection.[3] | Purity (%), Retention Time, Molecular Weight Confirmation | Provides both purity and identity of the main peak and impurities.[3][4] High sensitivity and specificity.[3] | More complex and expensive instrumentation.[5] | 85-95% (based on LC trace) |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei.[5] | Structural Confirmation, Identification and Quantification of Impurities | Can identify and quantify impurities without the need for reference standards (qNMR).[5] Provides detailed structural information. | Lower sensitivity for trace impurities compared to HPLC.[5] | >90% (by relative integration) |
Comparison with Alternative Lysine Building Blocks
The choice of a protected lysine derivative can impact the efficiency of peptide synthesis and the impurity profile of the final peptide. Below is a comparison of this compound with other commonly used lysine building blocks in solid-phase peptide synthesis (SPPS).
| Building Block | Protecting Group Strategy | Key Features | Potential Impurities | Cleavage Conditions |
| This compound | α-Boc, ε-dimethyl | Pre-methylated, avoids on-resin methylation steps. | Unmethylated or monomethylated lysine precursors, residual reagents from synthesis. | Boc group removed with moderate acid (e.g., TFA). |
| Fmoc-Lys(Boc)-OH | α-Fmoc, ε-Boc | Widely used in Fmoc-based SPPS.[6] The Boc group on the side chain is stable to the basic conditions used for Fmoc removal.[6] | Di-acylated species, piperidine adducts. | Fmoc group removed with piperidine; Boc group removed with strong acid (e.g., TFA).[6] |
| Boc-Lys(2-Cl-Z)-OH | α-Boc, ε-2-Cl-Z | Commonly used in Boc-based SPPS. The 2-Cl-Z group is stable to the acidic conditions used for Boc removal.[7] | Incomplete protection/deprotection byproducts. | Boc group removed with TFA; 2-Cl-Z group removed with strong acid (e.g., HF).[7] |
| Fmoc-Lys(Mtt)-OH | α-Fmoc, ε-Mtt | The Mtt group is highly acid-labile and can be removed orthogonally to the Fmoc and Boc groups. | Premature deprotection of Mtt group. | Fmoc group removed with piperidine; Mtt group removed with dilute TFA. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the crude this compound sample based on the relative peak area.
-
Instrumentation: A standard HPLC system with a UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the crude sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Data Analysis: Calculate the purity by dividing the peak area of the main product by the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the main peak and identify impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-Q-TOF).[8][9]
-
LC Conditions: Same as the RP-HPLC protocol described above.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.[4]
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Acquire full scan MS data.
-
Data Analysis: Compare the observed molecular weight of the main peak with the theoretical mass of this compound (C13H26N2O4, MW = 274.36 g/mol ). Analyze the mass-to-charge ratios of impurity peaks to aid in their identification.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess purity by identifying and quantifying impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude sample in a suitable deuterated solvent (e.g., CDCl3 or MeOD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: Confirm the presence of characteristic peaks: Boc group (~1.4 ppm, 9H, singlet), N-methyl groups (~2.2 ppm, 6H, singlet), and lysine backbone protons.
-
¹³C NMR: Confirm the presence of characteristic peaks for the carbonyls, quaternary carbon of the Boc group, and the aliphatic carbons of the lysine and methyl groups.
-
Purity Assessment: Integrate the peaks corresponding to the product and known impurities (if standards are available) or unidentified impurity peaks to estimate the relative molar ratio.
-
Visualizations
Synthesis and Analysis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Comparing NMR Spectroscopy and Alternative Methods for Analyzing Lysine Methylation in Peptides
For researchers, scientists, and drug development professionals, accurately determining the methylation state of lysine residues within peptides is crucial for understanding protein function, epigenetic regulation, and disease pathways. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with its primary alternative, Mass Spectrometry (MS), offering detailed experimental protocols and data-driven comparisons to inform methodology selection.
Introduction to Lysine Methylation Analysis
Lysine methylation is a vital post-translational modification (PTM) where methyl groups are added to the ε-amino group of a lysine residue.[1] This modification, which can exist in mono-, di-, or trimethylated states, does not alter the overall charge of the lysine residue but does increase its size and hydrophobicity, creating docking sites for various effector proteins.[2] Dysregulation of lysine methylation is linked to numerous diseases, making its accurate detection and quantification a key objective in biomedical research.[3] While several techniques can identify this PTM, NMR spectroscopy and mass spectrometry are the most powerful and widely used analytical methods.[1][3]
Core Methodologies: A Head-to-Head Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a unique and powerful approach for the site-specific and quantitative analysis of lysine methylation.[1] The technique relies on the distinct magnetic properties of atomic nuclei. The addition of methyl groups to a lysine residue systematically alters the chemical environment of the lysine side-chain protons and carbons, resulting in characteristic chemical shifts in the NMR spectrum that are unique to the mono-, di-, and trimethylated states.[4][5]
Key Advantages:
-
Non-destructive: The sample can be recovered and used for further experiments.[6]
-
Quantitative: The intensity of NMR signals is directly proportional to the number of nuclei, allowing for straightforward quantification of different methylation states.[1]
-
Structural and Dynamic Information: NMR can provide insights into the conformational changes and dynamics of the peptide upon methylation.[4]
-
Real-Time Monitoring: It enables the continuous, time-resolved monitoring of methylation reactions in vitro.[1]
Limitations:
-
Lower Sensitivity: NMR generally requires higher sample concentrations (micromolar to millimolar range) compared to other methods.[7][8]
-
Isotopic Labeling Often Required: For enhanced sensitivity and unambiguous signal assignment, especially in larger peptides or complex mixtures, isotopic labeling (e.g., with ¹³C or ¹⁵N) is often necessary.[9][10]
Mass Spectrometry (MS)
Mass spectrometry has become the cornerstone of proteomics and PTM analysis due to its exceptional sensitivity and high-throughput capabilities.[11][12] In a typical "bottom-up" proteomics workflow, proteins are digested into peptides, which are then separated and analyzed. MS identifies peptides based on their mass-to-charge ratio. The 14 Da mass shift per methyl group allows for the detection of methylation. Tandem MS (MS/MS) fragments the peptides and provides sequence information to pinpoint the exact modification site.[13]
Key Advantages:
-
High Sensitivity: MS can detect peptides at very low concentrations (femtomole to attomole range).[13]
-
High Throughput: Coupled with liquid chromatography (LC), MS allows for the analysis of thousands of peptides in a single run, making it ideal for large-scale proteomic studies.[14]
-
Versatility: It can be applied to highly complex mixtures, such as cell lysates.[14]
Limitations:
-
Destructive: The sample is consumed during the analysis.
-
Indirect Quantification: While quantitative MS strategies (like SILAC or TMT labeling) exist, they are often more complex and less direct than NMR quantification.[14]
-
Isobaric Interference: Other modifications or amino acid substitutions can have mass shifts that are identical or very similar to methylation, potentially complicating data analysis.[15]
Other Alternative Methods
-
Antibody-Based Methods (Western Blotting, ELISA): These methods use antibodies that specifically recognize mono-, di-, or trimethylated lysine. They are excellent for detecting the presence of a modification but are generally semi-quantitative and can be subject to antibody cross-reactivity and sequence bias.[15]
-
Peptide Arrays: SPOT peptide arrays can be used to screen the substrate specificity of lysine methyltransferases by testing the methylation of hundreds of different peptide sequences simultaneously in a cost-effective manner.[16][17]
Quantitative Performance Comparison
The choice between NMR and MS often depends on the specific research question, sample availability, and desired level of detail. The table below summarizes the key performance characteristics of each technique.
| Feature | NMR Spectroscopy | Mass Spectrometry | Antibody-Based Assays |
| Principle | Nuclear spin in a magnetic field | Mass-to-charge ratio | Antigen-antibody binding |
| Sensitivity | Low (µM - mM)[7][8] | Very High (fmol - amol)[13] | High (pg - ng) |
| Quantification | Directly proportional to signal intensity (Absolute)[1] | Relative (requires labeling like SILAC) or label-free (less precise)[14] | Semi-quantitative |
| Sample Requirement | High (mg of pure sample) | Low (µg of complex mixture) | Low (µg of protein) |
| Sample Integrity | Non-destructive[6] | Destructive | Destructive |
| Throughput | Low | High[14] | Medium to High |
| Site Specificity | High, intrinsic to the method[1] | High (with MS/MS fragmentation)[13] | Dependent on antibody specificity |
| Structural Info | Yes (conformation, dynamics)[4] | No (infers sequence) | No |
| Cost (Instrument) | High[18] | High | Low |
| Cost (Per Sample) | Low (reusable sample)[8] | High (reagents, standards)[8] | Medium |
Visualizing the Methodologies
The following diagrams illustrate the typical experimental workflow for NMR analysis and a logical comparison for choosing the appropriate method.
References
- 1. Site-specific mapping and time-resolved monitoring of lysine methylation by high-resolution NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 7. Utilization of lysine ¹³C-methylation NMR for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 9. Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors | NSF Public Access Repository [par.nsf.gov]
- 11. [PDF] Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects | Semantic Scholar [semanticscholar.org]
- 12. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Specificity Analysis of Protein Lysine Methyltransferases Using SPOT Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
A Head-to-Head Battle of Protecting Groups: Assessing the Stability of Boc- vs. Fmoc-Protected Dimethyl-Lysine
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis and modification, the choice of protecting groups is a critical decision that profoundly impacts yield, purity, and the overall success of a synthetic strategy. This is particularly true when incorporating modified amino acids such as dimethyl-lysine, a key component in epigenetic research and drug design. This guide provides an objective comparison of the stability of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protected N,N-dimethyl-L-lysine, supported by detailed experimental protocols and logical workflows to aid in the strategic selection of the optimal protecting group for your research needs.
The fundamental difference between the Boc and Fmoc protecting groups lies in their lability under different chemical conditions. The Boc group is renowned for its stability in basic and nucleophilic environments but is readily cleaved by acids. Conversely, the Fmoc group is stable under acidic conditions but is cleaved by bases, most commonly secondary amines like piperidine. This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the α-amino group while side-chain protecting groups remain intact.
Quantitative Stability Comparison: A Data-Driven Assessment
Table 1: Stability of Boc-Protected Dimethyl-Lysine (Boc-Lys(Me)₂-OH)
| Reagent/Condition | Purpose | Expected Stability | Potential Side Reactions |
| 20% Piperidine in DMF | Fmoc-group deprotection | Stable | None anticipated. |
| Trifluoroacetic acid (TFA) | Boc-group deprotection | Labile | Alkylation of sensitive residues by the tert-butyl cation. |
| Hydrofluoric acid (HF) | Final cleavage (Boc-strategy) | Labile | Potential for various side reactions if not properly scavenged. |
| Dichloromethane (DCM) | Solvent | Stable | None anticipated. |
| Dimethylformamide (DMF) | Solvent | Stable | None anticipated. |
| HBTU/HOBt | Coupling reagents | Stable | None anticipated. |
Table 2: Stability of Fmoc-Protected Dimethyl-Lysine (Fmoc-Lys(Me)₂-OH)
| Reagent/Condition | Purpose | Expected Stability | Potential Side Reactions |
| 20% Piperidine in DMF | Fmoc-group deprotection | Labile | Formation of dibenzofulvene-piperidine adduct. |
| Trifluoroacetic acid (TFA) | Boc-group deprotection | Stable | Minimal risk of side reactions. |
| Hydrofluoric acid (HF) | Final cleavage (Boc-strategy) | Stable | Minimal risk of side reactions. |
| Dichloromethane (DCM) | Solvent | Stable | None anticipated. |
| Dimethylformamide (DMF) | Solvent | Stable | Solutions may have limited stability over extended periods.[1] |
| HBTU/HOBt | Coupling reagents | Stable | None anticipated. |
Experimental Protocols
To facilitate a direct and standardized comparison of the stability of Boc- and Fmoc-protected dimethyl-lysine, the following detailed experimental protocols are provided. These protocols outline a method to quantify the rate of deprotection using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Acid Stability Assay for Boc-Lys(Me)₂-OH and Fmoc-Lys(Me)₂-OH
Objective: To quantitatively determine and compare the stability of Boc-Lys(Me)₂-OH and Fmoc-Lys(Me)₂-OH under acidic conditions (TFA).
Materials:
-
Boc-Lys(Me)₂-OH
-
Fmoc-Lys(Me)₂-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Quenching solution (e.g., a basic solution like pyridine in methanol)
-
HPLC system with a C18 column
Procedure:
-
Prepare stock solutions of Boc-Lys(Me)₂-OH and Fmoc-Lys(Me)₂-OH in DCM at a known concentration (e.g., 1 mg/mL).
-
Prepare a deprotection solution of 50% TFA in DCM.
-
At time zero (t=0), mix equal volumes of the amino acid stock solution and the deprotection solution.
-
At specific time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution to neutralize the acid.
-
Analyze the quenched samples by reversed-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the protected and deprotected amino acid (e.g., 5-95% B over 20 minutes).
-
Detection: UV at 220 nm and 265 nm (for Fmoc).
-
-
Quantify the peak areas corresponding to the starting material and the deprotected product at each time point.
-
Calculate the percentage of remaining protected amino acid at each time point relative to the initial amount.
Protocol 2: Base Stability Assay for Boc-Lys(Me)₂-OH and Fmoc-Lys(Me)₂-OH
Objective: To quantitatively determine and compare the stability of Boc-Lys(Me)₂-OH and Fmoc-Lys(Me)₂-OH under basic conditions (piperidine).
Materials:
-
Boc-Lys(Me)₂-OH
-
Fmoc-Lys(Me)₂-OH
-
Piperidine
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Quenching solution (e.g., an acidic solution like acetic acid in methanol)
-
HPLC system with a C18 column
Procedure:
-
Prepare stock solutions of Boc-Lys(Me)₂-OH and Fmoc-Lys(Me)₂-OH in DMF at a known concentration (e.g., 1 mg/mL).
-
Prepare a deprotection solution of 20% piperidine in DMF.
-
At time zero (t=0), mix equal volumes of the amino acid stock solution and the deprotection solution.
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution to neutralize the base.
-
Analyze the quenched samples by reversed-phase HPLC using the same conditions as in Protocol 1.
-
Quantify the peak areas corresponding to the starting material and the deprotected product at each time point.
-
Calculate the percentage of remaining protected amino acid at each time point relative to the initial amount.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the deprotection mechanisms and a typical experimental workflow.
Caption: Deprotection mechanisms of Boc- and Fmoc-protected amino acids.
Caption: Experimental workflow for the comparative stability assay.
Conclusion and Recommendations
The choice between Boc- and Fmoc-protected dimethyl-lysine hinges on the specific requirements of the synthetic strategy.
-
Boc-Lys(Me)₂-OH is the preferred choice when the synthetic route involves base-labile conditions or requires the use of other acid-labile protecting groups that need to be removed orthogonally. Its stability to common coupling conditions and Fmoc deprotection reagents makes it a robust building block for Fmoc-based SPPS where the dimethylated lysine is incorporated as a side-chain modification.
-
Fmoc-Lys(Me)₂-OH is ideal for syntheses that are sensitive to acidic conditions.[2] Its stability in the presence of TFA allows for the use of Boc-based side-chain protecting groups, which can be removed simultaneously with the final cleavage from the resin in a single acidic step. This is a significant advantage in many modern SPPS protocols.
Ultimately, the optimal choice requires careful consideration of the entire synthetic plan, including the nature of other amino acids in the sequence, the type of solid support, and the final cleavage and deprotection strategy. By understanding the fundamental stability differences and employing rigorous analytical methods as outlined in this guide, researchers can confidently select the appropriate protected dimethyl-lysine derivative to ensure the successful synthesis of their target molecules.
References
Navigating Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-Lys(Me)2-OH
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of peptides at a large scale is a critical determinant of project success. The incorporation of post-translationally modified amino acids, such as dimethylated lysine, is often essential for therapeutic efficacy and biological function. This guide provides a comprehensive cost-benefit analysis of utilizing the pre-formed building block, Boc-Lys(Me)2-OH, versus the alternative strategy of on-resin reductive methylation of a standard lysine residue within a Boc-based solid-phase peptide synthesis (SPPS) framework.
The synthesis of peptides containing dimethylated lysine is particularly relevant in the study of epigenetics, where histone modifications play a pivotal role in gene expression. The "histone code" hypothesis suggests that specific patterns of modifications on histone tails act as a signaling platform, recruiting effector proteins that mediate downstream cellular events. Dimethylation of specific lysine residues on histone H3, for instance, is a key mark in this regulatory network.
This analysis will delve into the critical parameters of cost, process efficiency, purity, and scalability, supported by experimental protocols and data, to provide a clear framework for selecting the optimal strategy for your large-scale peptide synthesis needs.
At a Glance: Head-to-Head Comparison
| Feature | This compound (Building Block Approach) | On-Resin Reductive Methylation (Post-Synthetic Modification) |
| Raw Material Cost | Higher initial cost for the specialized amino acid derivative. | Lower initial cost using standard Boc-Lys(Boc)-OH. |
| Process Simplicity | Simpler, single coupling step for incorporation. | Additional on-resin reaction steps required. |
| Time Efficiency | Faster overall synthesis time due to fewer steps. | Longer synthesis time due to additional methylation and washing steps. |
| Reaction Control | High control over the site and degree of methylation. | Potential for incomplete methylation or side reactions. |
| Crude Purity | Generally higher crude purity of the target peptide. | Potential for a more complex crude product mixture. |
| Scalability | Readily scalable with predictable outcomes. | May require significant process optimization for large-scale consistency. |
| Waste Generation | Less solvent and reagent waste from modification steps. | Increased waste from methylation reagents and additional washes. |
Performance and Cost Analysis
The choice between a pre-formed building block and a post-synthetic modification strategy hinges on a trade-off between the upfront cost of the specialized amino acid and the operational costs and efficiencies of the synthesis process.
Raw Material Cost
While bulk pricing is subject to negotiation with suppliers, a general cost comparison based on available small-scale pricing indicates that this compound is significantly more expensive per gram than the standard Boc-Lys(Boc)-OH.
| Amino Acid Derivative | Purity | Estimated Price (Small Scale) |
| This compound | >95% | ~$250 - $300 / gram |
| Fmoc-Lys(Me)2-OH·HCl | >95% | ~$350 - $450 / gram[1][2] |
| Boc-Lys(Boc)-OH | >98% | ~$20 - $30 / gram |
Note: Prices are estimates based on publicly available data for small quantities and may not reflect large-scale bulk pricing. Fmoc-Lys(Me)2-OH·HCl is included for relative cost comparison of a similar specialized derivative.
The higher initial investment for this compound must be weighed against the potential downstream savings in process time, purification costs, and improved yield of the final product.
Experimental Performance: Yield and Purity
Direct comparative data for large-scale Boc-SPPS is limited in publicly available literature. However, trends can be extrapolated from smaller-scale syntheses and related studies.
| Parameter | This compound Approach | On-Resin Reductive Methylation |
| Coupling Efficiency | High and predictable, similar to standard amino acids. | Not applicable as a coupling step. |
| Methylation Efficiency | 100% (pre-formed) | Variable, may be less than 100%, leading to heterogeneity. |
| Crude Peptide Purity (Illustrative) | Typically higher (e.g., >70%) | Potentially lower (e.g., 50-60%) due to incomplete methylation and side products. |
| Final Purified Yield (Illustrative) | Higher recovery due to cleaner crude product. | Lower recovery due to more challenging purification. |
The use of a pre-formed building block like this compound eliminates the risk of incomplete methylation, a significant concern with on-resin methods, especially in long or sterically hindered peptide sequences. This leads to a more homogeneous crude product, simplifying the downstream purification process and ultimately increasing the overall yield of the high-purity target peptide.
Experimental Protocols
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol outlines a standard cycle for the incorporation of this compound into a growing peptide chain on a solid support using a Boc-SPPS strategy.
-
Resin Preparation: Start with a suitable resin (e.g., PAM or MBHA resin) with the N-terminal Boc group of the preceding amino acid removed. Swell the resin in dichloromethane (DCM).
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM to remove the N-terminal Boc group. Wash thoroughly with DCM and neutralize with 10% diisopropylethylamine (DIPEA) in DCM.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DCM/N,N-dimethylformamide (DMF) (1:1).
-
Add a coupling agent such as HBTU (3 equivalents) and an activation base like DIPEA (6 equivalents).
-
Allow the pre-activation to proceed for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin extensively with DCM and DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DCM.
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as HF or a trifluoromethanesulfonic acid (TFMSA)-based cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Reductive Methylation of Lysine in Boc-SPPS
This protocol describes the on-resin dimethylation of a lysine residue after its incorporation into the peptide chain using standard Boc-Lys(Boc)-OH.
-
Peptide Synthesis: Synthesize the peptide sequence up to the desired lysine residue using standard Boc-SPPS protocols with Boc-Lys(Boc)-OH.
-
Selective Deprotection: After the full peptide chain is assembled, selectively deprotect the ε-amino group of the target lysine. This step is a major challenge in Boc-SPPS as the Boc group is acid-labile, similar to the N-terminal Boc group. An orthogonal protecting group on the lysine side chain that is stable to TFA but removable under specific conditions would be required, which deviates from standard Boc-SPPS.
-
Reductive Methylation:
-
Swell the resin in a suitable solvent like DMF.
-
Add a solution of formaldehyde (e.g., 20 equivalents) and a reducing agent such as sodium cyanoborohydride (NaBH3CN) (10 equivalents) in DMF.[3]
-
The reaction is typically carried out at room temperature for several hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove methylation reagents.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a strong acid cocktail.
-
Purification: Purify the crude peptide by RP-HPLC.
Visualizing the Workflow and Biological Context
Experimental Workflow Comparison
The Histone Code: A Signaling Pathway Example
Lysine methylation is a cornerstone of the histone code, a complex regulatory system that governs chromatin structure and gene expression. Different methylation states on specific lysine residues of histones are "written" by histone methyltransferases (KMTs) and "erased" by histone demethylases (KDMs). These marks are then "read" by effector proteins containing specialized domains (e.g., Chromo, Tudor, PWWP domains), which in turn recruit other factors to modulate transcription.
Conclusion and Recommendations
The decision to use this compound in large-scale peptide synthesis is a strategic one that requires careful consideration of both direct and indirect costs.
This compound is the recommended choice for:
-
Projects where the final purity and homogeneity of the peptide are paramount. The building block approach ensures precise and complete incorporation of the dimethylated lysine, leading to a cleaner crude product and a more straightforward purification process.
-
Time-sensitive manufacturing campaigns. The streamlined workflow with fewer reaction and washing steps can significantly reduce the overall production time.
-
Long or complex peptide sequences. For challenging syntheses where every step's efficiency is critical, the reliability of direct incorporation outweighs the higher initial material cost.
On-resin reductive methylation may be considered for:
-
Early-stage research or projects with very tight budget constraints for raw materials. The lower cost of standard Boc-Lys(Boc)-OH is a primary advantage.
-
Shorter, simpler peptide sequences. In these cases, the potential for incomplete methylation and the challenges of purification may be more manageable.
-
When a suitable orthogonally protected lysine derivative for Boc-SPPS is readily available and cost-effective.
For large-scale therapeutic peptide production, where quality, consistency, and time-to-market are critical drivers, the higher upfront cost of this compound is often justified by the increased process efficiency, higher purity, and greater predictability of the synthesis, ultimately leading to a more favorable overall cost-benefit ratio. It is strongly recommended to perform a small-scale pilot synthesis to validate the chosen strategy for the specific peptide sequence before committing to a large-scale campaign.
References
A Researcher's Guide to Antibody Specificity: Assessing Cross-Reactivity with Boc-lys(Me)2-OH Peptides
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible data. When working with antibodies designed to recognize post-translationally modified residues, such as dimethylated lysine (K(Me)2), it is crucial to understand their potential for cross-reactivity with other molecules. This guide provides a comparative analysis of the performance of a hypothetical, highly specific anti-dimethyllysine antibody (Antibody A) versus a less specific, cross-reactive alternative (Antibody B), with a particular focus on their potential cross-reactivity with peptides containing the synthetic amino acid Boc-lys(Me)2-OH.
The tert-butyloxycarbonyl (Boc) group is a common protecting group used during peptide synthesis.[1] Its presence in a final peptide product, whether as a remnant or by design, could potentially interfere with antibody binding. This guide outlines the experimental data and detailed protocols for assessing such cross-reactivity, providing a framework for validating antibody specificity in your own research.
Performance Comparison of Anti-Dimethyllysine Antibodies
To illustrate the importance of specificity, this section presents a comparative analysis of two hypothetical anti-dimethyllysine antibodies. Antibody A represents a highly specific antibody, while Antibody B demonstrates significant cross-reactivity. The following tables summarize their binding affinities as determined by competitive ELISA and Surface Plasmon Resonance (SPR).
Table 1: Competitive ELISA Data
The half-maximal inhibitory concentration (IC50) was determined by competitive ELISA. A lower IC50 value indicates a higher binding affinity of the antibody for the competing peptide.
| Competing Peptide | Antibody A (High Specificity) - IC50 (nM) | Antibody B (Lower Specificity) - IC50 (nM) |
| Target: Ac-Lys-Ala-Lys(Me)2-Arg-Ser-NH2 | 15 | 20 |
| This compound containing peptide | > 1000 | 75 |
| Monomethyl-lysine containing peptide | 500 | 150 |
| Unmodified lysine containing peptide | > 10000 | > 5000 |
Interpretation: Antibody A demonstrates high specificity for the target dimethylated lysine peptide, with significantly weaker binding to the monomethylated version and negligible recognition of the Boc-protected or unmodified peptides. In contrast, Antibody B shows considerable cross-reactivity with the this compound containing peptide, indicating that the Boc group does not completely obstruct the epitope for this antibody.
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
SPR analysis provides detailed kinetic parameters of the antibody-peptide interaction, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a stronger binding affinity.
| Analyte Peptide | Antibody | ka (1/Ms) | kd (1/s) | KD (nM) |
| Target: Ac-Lys-Ala-Lys(Me)2-Arg-Ser-NH2 | Antibody A | 2.5 x 10^5 | 3.8 x 10^-3 | 15.2 |
| Antibody B | 1.8 x 10^5 | 3.6 x 10^-3 | 20.0 | |
| This compound containing peptide | Antibody A | No significant binding detected | No significant binding detected | >1000 |
| Antibody B | 1.1 x 10^5 | 8.3 x 10^-3 | 75.5 | |
| Monomethyl-lysine containing peptide | Antibody A | 5.2 x 10^4 | 2.6 x 10^-2 | 500 |
| Antibody B | 9.8 x 10^4 | 1.5 x 10^-2 | 153 |
Interpretation: The SPR data corroborates the ELISA findings. Antibody A exhibits a high affinity for its target peptide and shows no measurable binding to the Boc-protected peptide. Antibody B, however, demonstrates a clear binding interaction with the this compound peptide, with a KD value only about four times higher than its affinity for the target peptide.
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-executed experimental protocols. The following are detailed methodologies for the key experiments cited in this guide.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay measures the specificity of the antibody by assessing its ability to bind to the target peptide in the presence of various competitor peptides.
Protocol:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µl of the target peptide (e.g., Ac-Lys-Ala-Lys(Me)2-Arg-Ser-NH2) at a concentration of 1-2 µg/ml in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[2] Incubate overnight at 4°C or for 2 hours at room temperature.[2]
-
Washing: Wash the plate three times with 200 µl/well of wash buffer (e.g., PBS with 0.05% Tween-20).[3]
-
Blocking: Block non-specific binding sites by adding 200 µl/well of blocking buffer (e.g., 3% BSA in PBS) and incubate for 1 hour at room temperature.[4]
-
Competition: Prepare a series of dilutions for each competitor peptide (e.g., this compound peptide, monomethyl-lysine peptide, unmodified peptide). In separate tubes, pre-incubate the anti-dimethyllysine antibody at a fixed concentration with each dilution of the competitor peptides for at least 1 hour at room temperature.
-
Incubation: Add 100 µl of the antibody/competitor peptide mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.[4]
-
Washing: Repeat the washing step as described in step 2.
-
Detection: Add 100 µl of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Addition: Add 100 µl of the appropriate substrate solution (e.g., TMB) and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding 100 µl of a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor peptide concentration and determine the IC50 value for each competitor.
Caption: Workflow for Competitive ELISA to test antibody cross-reactivity.
Western Blotting with Peptide Blocking
This technique confirms antibody specificity by demonstrating that the signal on a Western blot can be specifically blocked by pre-incubation of the antibody with the target peptide.
Protocol:
-
Sample Preparation and Electrophoresis: Prepare protein lysates and separate them by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Antibody Preparation: Prepare two tubes of the primary antibody at its optimal dilution in blocking buffer.
-
Tube 1 (Control): Antibody only.
-
Tube 2 (Blocked): Add the blocking peptide (the target peptide used for immunization) to the antibody solution at a 10-100 fold molar excess.
-
-
Incubation: Incubate both tubes for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]
-
Membrane Incubation: Cut the membrane if necessary to test both conditions side-by-side. Incubate one part of the membrane with the "Control" antibody solution and the other with the "Blocked" antibody solution overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Detect the signal using an appropriate chemiluminescent substrate.
-
Analysis: Compare the signal intensity between the control and blocked lanes. A specific antibody will show a significant reduction or complete disappearance of the band in the blocked lane.[6]
Caption: Experimental workflow for peptide blocking in Western blotting.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[7]
Protocol:
-
Chip Preparation: Immobilize the anti-dimethyllysine antibody onto a suitable sensor chip surface (e.g., a CM5 chip via amine coupling).
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).
-
Analyte Injection: Inject a series of concentrations of the analyte peptide (e.g., target peptide, this compound peptide) over the sensor surface.[8] A buffer-only injection should be included for double referencing.
-
Association and Dissociation: Monitor the binding (association) and subsequent unbinding (dissociation) of the peptide to the immobilized antibody in real-time.
-
Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound peptide.
-
Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).
Caption: General workflow for analyzing antibody-peptide kinetics using SPR.
Conclusion
The specificity of an anti-dimethyllysine antibody is a critical factor for the reliability of experimental results. While an antibody may show high affinity for its intended target, its potential cross-reactivity with structurally similar molecules, such as peptides containing the synthetic amino acid this compound, must be rigorously evaluated. The use of multiple validation techniques, including competitive ELISA, Western blotting with peptide blocking, and Surface Plasmon Resonance, is strongly recommended to ensure the generation of accurate and reproducible data. Researchers should carefully scrutinize the validation data provided by antibody manufacturers and consider performing their own in-house validation to confirm specificity for their particular application.
References
- 1. chempep.com [chempep.com]
- 2. affbiotech.com [affbiotech.com]
- 3. ulab360.com [ulab360.com]
- 4. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. shigematsu-bio.com [shigematsu-bio.com]
- 7. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-lys(ME)2-OH: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals now have a clear and comprehensive guide for the safe and compliant disposal of Boc-lys(ME)2-OH. This document outlines essential safety protocols, step-by-step disposal procedures, and key chemical data to ensure the responsible management of this compound in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe working environment and complying with environmental regulations.
While some safety data sheets (SDS) may not classify this compound as a hazardous substance, other sources indicate it can cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, a cautious approach to handling and disposal is warranted.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C13H26N2O4 |
| Molecular Weight | 274.36 g/mol [1] |
| CAS Number | 65671-53-6[1][2] |
| Appearance | Solid |
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that the appropriate personal protective equipment is worn. This is a critical step in mitigating the risks of skin, eye, and respiratory irritation.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[3]
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator should be used.[3]
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with all federal, state, and local environmental control regulations.[3] The following step-by-step protocol provides a clear and actionable plan for its disposal as a non-hazardous, irritant chemical waste.
-
Containment:
-
For small spills, use appropriate tools to carefully transfer the spilled material into a designated and clearly labeled waste disposal container.[3]
-
For larger spills, use a shovel or other suitable tool to place the material into a convenient and properly labeled waste disposal container.[3] Avoid creating dust.
-
-
Packaging:
-
Place the waste material in a primary container that is compatible with the chemical.
-
Seal the primary container securely.
-
Place the sealed primary container into a secondary, larger container for added security.
-
Label the outer container clearly as "this compound Waste" and include any other information required by your institution's waste management program.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the chemical waste by your institution's licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Essential Safety and Operational Guide for Handling Boc-lys(ME)2-OH
This guide provides immediate and essential safety protocols, logistical information, and detailed operational and disposal plans for the handling of Boc-lys(ME)2-OH. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling procedures.
I. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is critical for safe handling and storage.
| Property | Value |
| Molecular Weight | 274.36 g/mol [1] |
| Molecular Formula | C₁₃H₂₆N₂O₄[1] |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C for long-term storage is recommended. |
| Solubility | Soluble in organic solvents like DMSO. |
II. Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that are compliant with ANSI Z87.1 standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always consult the manufacturer's glove compatibility chart for specific breakthrough times. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn. |
| Respiratory Protection | Fume Hood / Respirator | All handling of the powdered form or preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust. |
III. Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and dark place.
-
For long-term storage, maintain a temperature of -20°C.
2. Preparation and Handling:
-
All manipulations, including weighing and solution preparation, should be performed within a certified chemical fume hood.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use designated spatulas and weighing boats for transferring the solid compound.
-
To minimize dust generation, handle the powder gently.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in solvents such as DMSO.
3. In Case of a Spill:
-
Minor Spill: If a small amount of solid is spilled, carefully sweep it up with an appropriate tool and place it in a sealed container for hazardous waste disposal.
-
Major Spill: In the event of a larger spill, evacuate the area and follow your institution's emergency spill response procedures.
-
Avoid generating dust during cleanup.
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of the unused chemical as hazardous waste in a properly labeled and sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing boats, and pipette tips, should be disposed of in a designated hazardous waste container.
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, clearly labeled hazardous waste containers. Do not pour solutions down the drain.[2]
-
Follow all local, state, and federal regulations for chemical waste disposal.
V. Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
